4-Bromo-N-isobutylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPWBSDPHWALGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651459 | |
| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195968-92-4 | |
| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-N-isobutylaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the aniline scaffold remains a cornerstone for the development of novel molecular entities. The strategic introduction of various substituents onto the aniline ring allows for the fine-tuning of its physicochemical and pharmacological properties. Among these, 4-Bromo-N-isobutylaniline emerges as a compound of significant interest. Its unique combination of a halogenated aromatic ring and a flexible N-alkyl substituent makes it a versatile intermediate in organic synthesis. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of this compound, underpinned by theoretical predictions and established analytical principles. We will delve into the structural and electronic characteristics that govern these properties and outline the experimental methodologies for their determination, thereby offering a robust framework for its application in research and development.
Molecular Structure and Core Physicochemical Properties
This compound, with the chemical formula C₁₀H₁₄BrN, possesses a molecular weight of approximately 228.13 g/mol .[1][2] Its structure features a bromine atom at the para-position of the aniline ring, and an isobutyl group attached to the nitrogen atom. This specific arrangement of functional groups dictates its polarity, reactivity, and intermolecular interactions, which in turn govern its macroscopic physical properties.
Table 1: Summary of Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN | [1][2] |
| Molecular Weight | 228.13 g/mol | [1][2] |
| Predicted Boiling Point | 266.2 ± 23.0 °C | [3] |
| Predicted Melting Point | Not Available | - |
| Predicted Density | 1.351 ± 0.06 g/cm³ | [3] |
| Predicted XLogP3 | 4.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [4] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
The predicted high boiling point is indicative of strong intermolecular forces, likely a combination of dipole-dipole interactions arising from the polar C-Br and C-N bonds, and van der Waals forces from the overall molecular size. The XLogP3 value suggests a significant lipophilic character, indicating a preference for non-polar environments.
Solubility Profile: A Theoretical and Practical Perspective
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies. The structure of this compound, with its nonpolar aromatic ring and isobutyl group, alongside the polar amine functionality, suggests a nuanced solubility profile.
It is predicted to be soluble in many organic solvents.[1] The lipophilic nature, as indicated by the predicted XLogP3 value of 4.4, suggests good solubility in non-polar to moderately polar organic solvents such as diethyl ether, dichloromethane, and toluene.[4] The presence of the secondary amine group, capable of acting as a hydrogen bond donor and acceptor, may impart some solubility in polar protic solvents like ethanol and methanol. However, its solubility in water is expected to be low due to the large nonpolar surface area.
Experimental Determination of Solubility
A robust understanding of solubility requires empirical validation. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Protocol 1: Gravimetric Method for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume of the desired solvent (e.g., 10 mL).
-
Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Isolation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed flask using a calibrated pipette.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the flask containing the dissolved solid.
-
The difference in weight gives the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility in g/L or mg/mL.
-
This protocol provides a direct and reliable measure of solubility, which is essential for designing crystallization processes, preparing solutions for biological assays, and developing formulations.
Caption: A streamlined workflow for the experimental determination of solubility.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section details the expected spectral characteristics of this compound and the underlying principles of the analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen environments within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, benzylic, and isobutyl protons.
-
Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. Due to the para-substitution, a characteristic AA'BB' splitting pattern (appearing as two doublets) is expected. The protons ortho to the bromine atom will be at a different chemical shift than those ortho to the N-isobutylamino group.
-
N-H Proton: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be variable (δ 3.5-4.5 ppm) depending on the solvent and concentration due to hydrogen bonding.
-
Isobutyl Protons:
-
The two methylene protons (-CH₂-) adjacent to the nitrogen will be deshielded and are expected to appear as a doublet around δ 2.9-3.1 ppm.
-
The methine proton (-CH-) of the isobutyl group will be a multiplet (septet or nonet) around δ 1.8-2.0 ppm.
-
The six methyl protons (-CH₃) will be the most upfield, appearing as a doublet around δ 0.9-1.0 ppm.
-
¹³C NMR Spectroscopy will complement the ¹H NMR data, with distinct signals for each unique carbon atom. The carbon attached to the bromine will be significantly shifted, and the aromatic carbons will appear in the δ 110-150 ppm range.
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
-
N-H Stretch: A moderate, sharp peak in the region of 3350-3450 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group will be observed just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹, is characteristic of the C-Br bond.
Protocol 3: FTIR Spectroscopy (ATR Method)
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) in the mass spectrum of this compound will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity.
Expected Fragmentation Patterns:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion.
-
Loss of the Isobutyl Group: Cleavage of the N-isobutyl bond can occur, resulting in a fragment corresponding to the 4-bromoaniline radical cation.
-
Loss of Bromine: Loss of the bromine atom (•Br) from the molecular ion is also a possible fragmentation pathway.
Caption: Overview of spectroscopic techniques for characterizing this compound.
Conclusion and Future Outlook
This technical guide has provided a detailed examination of the key physical properties of this compound, integrating theoretical predictions with established experimental protocols. The presented data on its molecular weight, predicted boiling point, density, and solubility profile, combined with the expected spectroscopic signatures from NMR, FTIR, and mass spectrometry, offer a solid foundation for its use in research and development.
For the drug development professional, a thorough understanding of these properties is paramount for lead optimization, formulation design, and ADME (absorption, distribution, metabolism, and excretion) profiling. For the synthetic chemist, this information is critical for reaction design, purification, and scale-up.
While this guide provides a comprehensive overview based on available data and predictive models, it is imperative that these properties are experimentally verified for any specific application. Future work should focus on the experimental determination of the melting point, a more detailed quantitative solubility study across a wider range of pharmaceutically relevant solvents, and the acquisition of high-resolution spectral data to serve as a definitive reference for this important chemical entity.
References
- PubChem. 4-bromo-3-methyl-N-(propan-2-yl)aniline. [Link]
- PubChem. 4-Bromo-2-methylaniline. [Link]
- ChemAxon Docs. NMR Predictor. [Link]
- PROSPRE. 1H NMR Predictor. [Link]
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
- Chemistry LibreTexts.
- ChemBK. 4-Bromo-N-isopropylaniline. [Link]
- Cheminfo.org. IR spectra prediction. [Link]
- PubChem. 4-Bromo-N-methyl-2-nitroaniline. [Link]
- ResearchGate.
- PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]
- NIST/EPA/NIH Mass Spectral Library. [Link]
- Interpret
- Chemistry LibreTexts. 6.
- YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
- Wikipedia.
- Wikipedia. 4-Bromoaniline. [Link]
- ResearchGate. 4-Bromo-N-(4-bromophenyl)aniline. [Link]
- PubChem. 4-Bromo-2-nitroaniline. [Link]
- ResearchGate. 4-Bromo-N-(4-hydroxybenzylidene)aniline. [Link]
- Top Industrial Grade Chemical. 4-Bromo-N,N-Dimethyl Aniline. [Link]
- PubMed.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- Cheméo. Chemical Properties of Aniline, 4-bromo-n-tert-butyl- (CAS 36171-07-0). [Link]
- PubMed Central (PMC). 4-Bromo-N-(4-bromophenyl)aniline. [Link]
Sources
4-Bromo-N-isobutylaniline chemical structure and CAS number
An In-Depth Technical Guide to 4-Bromo-N-isobutylaniline
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 195968-92-4), a key organic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. This document details the compound's chemical structure, physicochemical properties, a robust synthesis protocol based on reductive amination, and its applications as a versatile building block in modern organic synthesis. The content is tailored for researchers, chemists, and drug development professionals who require a technical understanding of this compound for laboratory and industrial applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted aniline derivative characterized by a bromine atom at the para-position of the benzene ring and an isobutyl group attached to the nitrogen atom.[1] This specific arrangement of functional groups makes it a valuable precursor for creating more complex molecular architectures.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 195968-92-4 .[2][3]
Chemical Structure
The molecular structure consists of a central aniline core, functionalized with a bromine atom and an N-isobutyl substituent.
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 195968-92-4 | [2][3] |
| Molecular Formula | C₁₀H₁₄BrN | [1][2][5] |
| Molecular Weight | 228.13 g/mol | [1][2] |
| IUPAC Name | 4-bromo-N-(2-methylpropyl)aniline | [1][5] |
| SMILES | CC(C)CNC1=CC=C(Br)C=C1 | [2] |
| Boiling Point | Not available | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of N-substituted anilines requires a controlled approach to prevent undesirable side reactions. While direct N-alkylation of 4-bromoaniline with an isobutyl halide is possible, this method is often plagued by poor selectivity, leading to significant amounts of dialkylation and quaternary ammonium salt formation.[6]
A superior and widely adopted strategy is reductive amination . This one-pot method involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced to the target amine.[7][8] This approach offers high yields, excellent selectivity for mono-alkylation, and utilizes mild reaction conditions.[6]
Proposed Synthetic Pathway: Reductive Amination
The synthesis of this compound can be efficiently achieved by the reductive amination of 4-bromoaniline with isobutyraldehyde (2-methylpropanal).
-
Imine Formation: 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form a Schiff base, or imine.
-
Reduction: The intermediate imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final secondary amine product.[6][7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|CAS 195968-92-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. gctlc.org [gctlc.org]
A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-N-isobutylaniline for Research and Development
Abstract: 4-Bromo-N-isobutylaniline (CAS: 195968-92-4) is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable building block for novel compound discovery. However, the inherent toxicological profile of the aniline scaffold necessitates a robust and informed approach to its handling and use. This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals. It synthesizes available safety data, extrapolates necessary precautions from closely related analogues, and grounds all recommendations in the fundamental principles of laboratory safety and industrial hygiene. The objective is to empower scientific personnel to work safely with this compound by understanding the causality behind each precaution, thereby fostering a self-validating system of laboratory safety.
Compound Profile and Hazard Identification
A thorough understanding of a chemical's properties is the foundation of a reliable risk assessment. While comprehensive toxicological data for this compound is not fully established, its classification and the known hazards of analogous compounds, such as 4-bromoaniline and other substituted anilines, provide a clear basis for a conservative and protective safety protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 195968-92-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄BrN | [1][4] |
| Molecular Weight | 228.13 g/mol | [1][3] |
| Synonyms | 4-bromo-N-(2-methylpropyl)aniline | [1][2][3] |
| Storage | Room temperature, inert atmosphere, keep in dark place. | [5][6] |
GHS Hazard Classification and Toxicological Concerns
The primary toxicological concern with substituted anilines stems from their metabolic pathway. The liver can metabolize the aniline structure in ways that produce toxic byproducts, potentially leading to adverse health effects.[7] Therefore, preventing exposure through all routes—inhalation, dermal contact, and ingestion—is of paramount importance.
Table 2: GHS Hazard Classification
| Hazard Category | Code | Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 | Warning |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |
| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 | Warning |
| (This classification is based on data from suppliers and analogous compounds like 4-Bromo-N,N-dimethylaniline and is intended to provide a comprehensive safety margin).[1][5][6][8] |
A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to mitigating risk at its source. The hierarchy of controls is a fundamental principle that prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
-
Elimination/Substitution: The most effective control is to remove the hazard. In drug development, this can involve designing safer building blocks that are less prone to harmful metabolic activation, a key area of modern chemical research.[7] When chemically feasible, researchers should consider if less hazardous reagents can achieve the same synthetic outcome.
-
Engineering Controls (Primary Barrier): These controls physically separate the researcher from the hazard.
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be performed in a properly functioning and certified chemical fume hood. This is non-negotiable as it contains vapors and potential dust, preventing inhalation exposure.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]
-
-
Administrative Controls (Procedural Safety): These are work practices and procedures that reduce the likelihood of exposure.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.[11]
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.[9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands and arms thoroughly with soap and water after handling the compound and before leaving the work area.[13]
-
-
Personal Protective Equipment (PPE - The Last Line of Defense): PPE does not eliminate the hazard but provides a final barrier. It must be used in conjunction with the higher-level controls.
Table 3: Recommended PPE for Handling this compound
| Protection | Specification | Rationale |
| Body | Full-length laboratory coat, long pants, and closed-toe shoes. | Protects skin from incidental splashes and spills.[9] |
| Hands | Nitrile gloves (for incidental contact). | Provides a barrier against dermal absorption, a significant exposure risk.[9] For prolonged or immersive contact, consult the glove manufacturer's resistance chart. |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and dust. Goggles are required when there is a significant splash risk.[9] |
| Respiratory | Not required when working within a certified fume hood. | A NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary for large-scale spills or if engineering controls fail. Use requires enrollment in a respiratory protection program.[10] |
Standard Operating Protocols
Adherence to validated protocols is essential for ensuring reproducible science and operator safety.
Protocol 3.1: Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood sash is at the appropriate working height.
-
Work Surface: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat or container. Handle the solid gently to avoid generating dust.
-
Transfer: Carefully transfer the weighed solid to the destination vessel. Use a spatula to guide the transfer.
-
Dissolution: Add solvent to the vessel slowly to avoid splashing.
-
Cleanup: Immediately after, wipe down the spatula and any affected surfaces with a solvent-dampened cloth. Dispose of the weigh boat and cleaning materials as hazardous waste.
Protocol 3.2: Storage and Transport
-
Storage: Store this compound in its original, tightly sealed container.[13] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][11][14] Store in a locked cabinet or area accessible only to authorized personnel.[15]
-
Transport: When moving the chemical between laboratories, place the primary container in a non-breakable, chemically resistant secondary container.[11]
Emergency Response and Decontamination
Preparedness is critical. All personnel must be familiar with these procedures before an emergency occurs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. This compound|CAS 195968-92-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. This compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. news.umich.edu [news.umich.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-isobutylaniline
Foreword: The Strategic Importance of 4-Bromo-N-isobutylaniline
This compound is a key molecular intermediate whose strategic importance in the fields of pharmaceutical and materials science cannot be overstated. Its unique structure, featuring a brominated aromatic ring and a secondary isobutyl amine, offers a versatile scaffold for the synthesis of a diverse array of more complex molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the N-isobutyl group can influence the steric and electronic properties of the final compound, impacting its biological activity or material characteristics. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not just procedural details but also the underlying chemical rationale to empower researchers in their synthetic endeavors.
Strategic Synthesis: A Comparative Overview of Key Methodologies
The synthesis of this compound can be approached through several strategic pathways. The two most prominent and industrially relevant methods are Reductive Amination and Buchwald-Hartwig Amination . The choice between these methodologies is often dictated by factors such as substrate availability, desired scale, functional group tolerance, and economic considerations.
-
Reductive Amination: This classical one-pot reaction involves the formation of an imine intermediate from 4-bromoaniline and isobutyraldehyde, which is then reduced in situ to the desired secondary amine. It is often favored for its operational simplicity and the use of relatively inexpensive reagents.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, this method directly couples 4-bromoaniline with an isobutyl amine source. While it may involve more complex and costly reagents (palladium catalyst and specialized ligands), it offers a broad substrate scope and often proceeds with high yields and selectivity under milder conditions than traditional methods.
This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for both of these pivotal transformations.
Part 1: Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and atom economy. The reaction proceeds in a tandem fashion, first through the formation of an imine from the condensation of an amine and a carbonyl compound, followed by the immediate reduction of the imine to the corresponding amine.
Causality in Experimental Design: The "Why" Behind the "How"
The selection of reagents and conditions in the reductive amination of 4-bromoaniline with isobutyraldehyde is critical for maximizing yield and purity.
-
The Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[1] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and more selective for the reduction of the protonated imine over the starting aldehyde. This selectivity is crucial to prevent the wasteful reduction of isobutyraldehyde to isobutanol. The steric bulk of the acetoxy groups also tempers the reactivity of the borohydride, contributing to its selectivity.[2]
-
Solvent Selection: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed as solvents. These aprotic solvents are ideal as they do not react with the reducing agent and effectively solubilize the reactants and intermediates.
-
Acid Catalysis: The initial imine formation is often catalyzed by a weak acid, such as acetic acid. The acid protonates the carbonyl oxygen of isobutyraldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of 4-bromoaniline.
Visualizing the Reductive Amination Pathway
Caption: Reductive amination workflow for this compound synthesis.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
4-Bromoaniline
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoaniline (1.0 eq).
-
Dissolve the 4-bromoaniline in anhydrous DCM.
-
Add isobutyraldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The addition should be done in portions to control any potential exotherm.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Part 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for the formation of C-N bonds.[3] This palladium-catalyzed cross-coupling reaction provides a direct route to this compound from 4-bromoaniline and an appropriate isobutylamine equivalent.
Mechanistic Insights and Reagent Selection
The catalytic cycle of the Buchwald-Hartwig amination is a finely tuned sequence of organometallic transformations.[4]
-
Catalyst System: The choice of the palladium precursor and the phosphine ligand is paramount to the success of the reaction. A common and effective combination is a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, such as XPhos or SPhos. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to ensure a water-free environment, which is critical for the stability of the catalyst and intermediates.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Bromoaniline
-
Isobutylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).
-
Add 4-bromoaniline (1.0 eq) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add isobutylamine (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute it with diethyl ether.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Part 3: Product Characterization and Data
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons on the bromophenyl ring, the methylene protons adjacent to the nitrogen, the methine proton of the isobutyl group, and the methyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons (with the carbon attached to bromine showing a characteristic shift) and the aliphatic carbons of the isobutyl group.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
| Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to aromatic protons (typically in the range of 6.5-7.5 ppm), a doublet for the CH₂ group adjacent to the nitrogen, a multiplet for the CH group, and a doublet for the two CH₃ groups of the isobutyl moiety. A broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the aromatic carbons (with the C-Br carbon being downfield), and signals for the three distinct carbons of the isobutyl group. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 227 and an M+2 peak at m/z 229 of similar intensity, characteristic of a monobrominated compound. |
Note: Specific chemical shifts will depend on the solvent used for NMR analysis.
Quantitative Analysis
| Synthesis Method | Typical Yield | Purity (Post-Purification) | Key Considerations |
| Reductive Amination | 60-85% | >95% | Cost-effective, but may require careful control to avoid over-alkylation or aldehyde reduction. |
| Buchwald-Hartwig Amination | 70-95% | >98% | Higher yielding and broader scope, but requires more expensive catalysts and ligands and strict anhydrous conditions. |
Conclusion: A Versatile Intermediate within Reach
The synthesis of this compound is readily achievable through established and reliable synthetic methodologies. Both reductive amination and Buchwald-Hartwig amination offer robust pathways to this valuable intermediate. The choice of method will ultimately depend on the specific requirements of the research or development program, balancing factors of cost, scale, and efficiency. This guide provides the foundational knowledge and practical protocols to enable scientists and researchers to confidently synthesize this compound, a key building block for the next generation of pharmaceuticals and advanced materials.
References
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). In Organic Chemistry Portal.
- ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in....
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- The Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3.
- PubMed. (n.d.). Reductive amination of carbohydrates using NaBH(OAc)3.
- ResearchGate. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- ResearchGate. (2015). Reductive amination of carbohydrates using NaBH(OAc)3.
Sources
- 1. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity and chemical stability of 4-Bromo-N-isobutylaniline
An In-depth Technical Guide to the Reactivity and Chemical Stability of 4-Bromo-N-isobutylaniline
Abstract
This compound is a versatile substituted aniline derivative that serves as a crucial building block in modern organic synthesis. Its value stems from the orthogonal reactivity of its functional groups: a nucleophilic secondary amine and a carbon-bromine bond amenable to a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the compound's reactivity profile, focusing on its participation in cornerstone C-N and C-C bond-forming reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Furthermore, this document delineates the chemical stability of this compound, examining its degradation pathways under oxidative, hydrolytic, photolytic, and thermal stress. Detailed experimental protocols, mechanistic insights, and practical handling guidelines are presented to equip researchers with the knowledge required for its effective and safe utilization in complex synthetic applications, particularly within the pharmaceutical and materials science sectors.[1][2]
Introduction and Physicochemical Profile
This compound, with the molecular formula C₁₀H₁₄BrN, is an aromatic compound featuring an isobutyl group attached to the nitrogen atom of 4-bromoaniline.[1] This structure is of significant interest in synthetic chemistry because it combines a modifiable secondary amine with a strategically positioned bromine atom on the aromatic ring. The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, making the molecule a valuable precursor for creating complex molecular architectures.[1][2] Its derivatives are integral to the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials such as liquid crystals and organic semiconductors.[2][3][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 4-bromo-N-(2-methylpropyl)aniline | [1] |
| CAS Number | 195968-92-4 | [1] |
| Molecular Formula | C₁₀H₁₄BrN | [1] |
| Molecular Weight | 228.13 g/mol | [1] |
| Appearance | White to pale yellow solid/crystal | [5] |
| Melting Point | Approx. 57-60 °C (analog) | [5] |
| Boiling Point | Approx. 216 °C (analog) | [5] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, ethers); insoluble in water. | [5][6] |
Reactivity Profile: A Tale of Two Functional Groups
The synthetic utility of this compound is anchored in the distinct reactivity of its two primary functional moieties: the N-isobutylamino group and the C-Br bond.
Reactivity of the N-Isobutylamino Group
The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character. The N-H bond can be deprotonated under basic conditions, a critical step in reactions like the Buchwald-Hartwig amination where it serves as the amine component. The isobutyl group provides steric bulk compared to a methyl or ethyl group, which can influence reaction kinetics and, in some cases, prevent undesired side reactions such as dimerization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the primary site for constructing more complex molecules via cross-coupling. Aryl bromides are ideal substrates, offering a balance of reactivity and stability that makes them more reliable than aryl chlorides and more cost-effective than aryl iodides.[7]
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[8] In this reaction, this compound acts as the aryl halide component, coupling with a primary or secondary amine to form a more complex diaryl- or alkylarylamine.
Causality of Experimental Design: The choice of catalyst system is paramount for success. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[9] These ligands promote the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the catalyst.[9] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu), is required to deprotonate the coupling amine, forming the palladium-amido complex necessary for the reaction to proceed.[10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Solvent: Backfill the flask with argon or nitrogen and add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds, pairing an organohalide with an organoboron species.[7][11] this compound serves as the halide partner, reacting with various aryl or vinyl boronic acids or esters to produce substituted biaryl compounds.
Causality of Experimental Design: The mechanism also proceeds through a Pd(0)/Pd(II) cycle. A key difference from the Buchwald-Hartwig reaction is the requirement of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate complex.[12] This "ate" complex then undergoes transmetalation with the Pd(II)-halide species, transferring its organic group to the palladium center. The choice of base and solvent (often a mixture like toluene/water or dioxane/water) is crucial for both activating the boronic acid and maintaining the catalyst's activity.[7]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: In a flask, dissolve this compound (1.0 eq.) and the boronic acid or ester (1.1-1.5 eq.) in a suitable solvent (e.g., toluene, dioxane).
-
Base Addition: Add an aqueous solution of a base (e.g., 2M K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and a ligand, 1-5 mol%).
-
Reaction: Degas the mixture and heat under an inert atmosphere to 80-100 °C until the reaction is complete by TLC or GC-MS analysis.
-
Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue via column chromatography or recrystallization.
Chemical Stability and Degradation
Understanding the stability of this compound is critical for its storage, handling, and application in multi-step syntheses where it may be exposed to various reagents and conditions.[13]
Oxidative Stability
N-alkylanilines are susceptible to oxidation.[14][15] Anodic oxidation studies on related compounds show that the primary decomposition modes involve coupling reactions (head-to-tail or tail-to-tail) to form substituted diphenylamines or benzidines.[14][16] Under stronger oxidizing conditions (e.g., with chromic acid), the aniline ring can be degraded, ultimately forming quinone-like structures.[14][17] The presence of the electron-donating amino group activates the ring, making it more prone to oxidation compared to bromobenzene itself.
Hydrolytic Stability
The C-Br and N-C bonds in this compound are generally stable under neutral aqueous conditions. However, studies on the parent compound, 4-bromoaniline, indicate instability in strongly acidic or alkaline solutions, where hydrolysis and other reactions can occur.[13] Vigorous alkaline conditions, especially at high temperatures, can potentially lead to the slow hydrolysis of the amide-like linkage in derivatives or promote side reactions, though tertiary amides are known to be very difficult to cleave.[18][19]
Photostability
Aromatic bromides can be sensitive to light.[13] Upon exposure to UV radiation, the C-Br bond can undergo homolytic cleavage to form an aryl radical. This radical can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or dimerization. Therefore, this compound should be stored in light-protected containers to prevent photodegradation.[13][20]
Thermal Stability
Thermogravimetric analysis of 4-bromoaniline shows it is relatively stable up to approximately 200 °C, after which its decomposition rate increases significantly.[13] The product is chemically stable under standard ambient conditions (room temperature). It is a flammable substance and should be kept away from high temperatures and sources of ignition.[5]
Stability Summary Table
| Condition | Stability | Potential Degradation Products | Reference(s) |
| Oxidizing Agents | Low | Diphenylamines, benzidines, quinones | [14][17] |
| Strong Acids/Bases | Moderate | Hydrolysis products, other side-reactions | [13] |
| UV Light | Low | Aryl radicals, subsequent reaction products | [13][20] |
| High Temperature | Moderate | Decomposes significantly above ~200 °C | [13] |
| Ambient/Inert | High | Stable under recommended storage conditions |
Handling, Storage, and Safety
Based on its reactivity and stability profile, the following guidelines are recommended for handling and storing this compound:
-
Storage: Store in a cool, dry, well-ventilated place away from light and sources of ignition.[5][13][21] Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contact.[21]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24] Avoid breathing dust and direct contact with skin and eyes, as the compound and its analogs are classified as harmful and irritants.[23][24]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[20][21]
Conclusion
This compound is a strategically designed synthetic intermediate whose value is defined by the predictable and versatile reactivity of its aryl bromide moiety in palladium-catalyzed cross-coupling reactions. It is a robust building block for the efficient synthesis of complex nitrogen-containing aromatic compounds. However, its utility must be balanced with a thorough understanding of its chemical stability. The compound is susceptible to degradation under oxidative, photolytic, and extreme pH or thermal conditions. By adhering to the protocols and handling guidelines outlined in this document, researchers can effectively leverage the synthetic potential of this compound while ensuring its integrity and achieving reproducible, high-yielding results in the development of novel pharmaceuticals and materials.
References
- Hand, R. L., & Nelson, R. F. (1978). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society.
- Francke, R., & Little, R. D. (2014).
- Luh, T. Y., & Fung, S. H. (1979).
- Hand, R. L., & Nelson, R. F. (n.d.). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromoaniline.
- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.).
- Sigma-Aldrich. (2025).
- Benchchem. (n.d.). This compound | CAS 195968-92-4.
- ChemBK. (2024). 4-Bromo-N-isopropylaniline.
- Safety Data Sheet. (n.d.). 4-Bromo-N,N-dimethylaniline.
- Wikipedia. (n.d.).
- ChemicalBook. (2024).
- Fisher Scientific. (2012).
- Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS.
- Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
- Chemistry LibreTexts. (2023).
- Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.
- Suvchem Laboratory Chemicals. (n.d.). 4-BROMO ANILINE (FOR SYNTHESIS) (P-BROMO ANILINE).
- Fisher Scientific. (2012).
- Apollo Scientific. (n.d.).
- ResearchGate. (2025).
- YouTube. (2025).
- Wikipedia. (n.d.). Suzuki reaction.
- YouTube. (2012).
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ChemicalBook. (2023).
- Wikipedia. (n.d.). 4-Bromoaniline.
- NCERT. (n.d.). Amines.
- PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (2025). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Semantic Scholar. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry.
- PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline.
- Journal of Medical Science. (n.d.).
- Thermo Scientific Chemicals. (n.d.). 4-Bromo-N,N-dimethylaniline, 98+%.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromo-N,N-dimethylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asianpubs.org [asianpubs.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. quod.lib.umich.edu [quod.lib.umich.edu]
- 20. fishersci.com [fishersci.com]
- 21. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 22. lobachemie.com [lobachemie.com]
- 23. fishersci.com [fishersci.com]
- 24. assets.thermofisher.cn [assets.thermofisher.cn]
A Guide to 4-Bromo-N-isobutylaniline: A Versatile Building Block for Modern Chemistry
Executive Summary
4-Bromo-N-isobutylaniline is a substituted aniline derivative that serves as a highly versatile and valuable intermediate in organic synthesis.[1] Its unique structure, featuring a brominated aromatic ring and an N-alkyl group, offers two distinct points for chemical modification. The bromine atom on the para-position of the aniline ring is a prime handle for metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the secondary amine provides a site for acylation, alkylation, and other transformations. This dual reactivity makes this compound an indispensable building block in the design and synthesis of novel compounds for medicinal chemistry, agrochemicals, and materials science.[1][3] This guide provides an in-depth look at the compound's properties, synthetic utility, and potential research applications, complete with actionable experimental protocols.
Compound Profile: this compound
The strategic combination of a reactive bromine atom and a secondary amine on a stable phenyl ring underpins the synthetic value of this compound. Understanding its fundamental properties is crucial for its effective application in research.
| Property | Value | Reference(s) |
| CAS Number | 195968-92-4 | [1][4] |
| Molecular Formula | C₁₀H₁₄BrN | [1][5] |
| Molecular Weight | 228.13 g/mol | [1][4] |
| IUPAC Name | 4-bromo-N-(2-methylpropyl)aniline | [1] |
| SMILES | CC(C)CNC1=CC=C(Br)C=C1 | [4] |
| Appearance | Varies; often supplied as a liquid or solid | N/A |
| Storage Conditions | Inert atmosphere, Room temperature | [4] |
| Hazard Statements | H302, H315, H319, H335 | [1][4] |
Core Reactivity and Synthetic Utility
The utility of this compound stems from the predictable reactivity of its two primary functional groups: the aryl bromide and the N-isobutylamino group.
-
Aryl Bromide Reactivity: The bromine atom is positioned for a variety of powerful cross-coupling reactions. This is the most significant feature for scaffold elaboration.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for creating biaryl structures.
-
Buchwald-Hartwig Amination: Cross-coupling with amines to form new C-N bonds, enabling the synthesis of complex diarylamines or alkyl-aryl amines.
-
Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce unsaturated moieties.[2]
-
-
N-Isobutylamino Group Reactivity: The secondary amine can be readily functionalized.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common pharmacophore.
-
Alkylation: Further alkylation is possible, though may require specific conditions to avoid over-alkylation.
-
The interplay of these reactive sites allows for a modular and divergent approach to chemical synthesis, where a common core can be elaborated into a diverse library of compounds.
Potential Research Applications
Medicinal Chemistry: Scaffolding for Novel Therapeutics
The structural motifs derived from bromoanilines are prevalent in a wide range of biologically active molecules and approved drugs.[6][7] this compound is an ideal starting material for generating libraries of compounds for drug discovery programs. The "4-bromo-aniline" core allows for the introduction of diverse functionalities via cross-coupling, while the N-isobutyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.[2]
Application Example: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a heterocyclic core attached to an aniline moiety. This compound can be used as a key building block to synthesize analogues of known inhibitors or to explore novel chemical space. For instance, a Suzuki coupling reaction can be employed to attach a pyrazole or pyridine ring, common components of kinase inhibitors.
Agrochemical Development
Patent literature indicates that isobutylaniline derivatives are valuable intermediates in the manufacturing of agrochemicals, particularly acaricides (pesticides that target mites and ticks).[3] The lipophilic isobutyl group can aid in penetrating the waxy outer layers of pests. The bromoaniline core provides a robust scaffold that can be functionalized to interact with specific biological targets in pests, offering a pathway to develop new crop protection agents.
Application Example: Synthesis of a Novel Acaricide Candidate
Starting from this compound, a series of reactions can be planned to build a more complex molecule. For instance, a Buchwald-Hartwig amination could be used to introduce a heterocyclic amine, followed by functionalization of the N-isobutyl amine to generate a final product with potential pesticidal activity.
Materials Science: Precursors for Organic Electronics
Aniline derivatives are foundational in the synthesis of conducting polymers and materials for organic electronics.[2] The rigid aromatic core of this compound, combined with its capacity for polymerization or elaboration through cross-coupling reactions, makes it a candidate for creating novel organic semiconductors or liquid crystals.[2][8] For example, dimerization via a Suzuki coupling followed by further functionalization could yield monomers for polymerization into materials with tailored electronic and optical properties.
Experimental Protocols: A Practical Guide
The following protocol details a standard Suzuki-Miyaura coupling reaction, a cornerstone transformation for this building block. This protocol is designed to be a self-validating system, providing clear steps and rationale.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize N-isobutyl-[1,1'-biphenyl]-4-amine, demonstrating a typical C-C bond formation.
Materials & Equipment:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous
-
Toluene and Water (e.g., 4:1 mixture), degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert gas supply
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and anhydrous potassium carbonate.
-
Causality: Using anhydrous K₂CO₃ is critical as water can affect the catalytic cycle. The base activates the boronic acid.
-
-
Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine.
-
Causality: Pd(OAc)₂ is a common palladium precursor. It is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine acts as a ligand to stabilize the Pd(0) species and facilitate the catalytic cycle.
-
-
Solvent Addition & Degassing: Add the degassed toluene/water solvent mixture. Degas the resulting suspension by bubbling nitrogen or argon through it for 15-20 minutes.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), quenching the reaction. Degassing is essential for high yields.
-
-
Heating: Attach the reflux condenser, ensure a gentle flow of inert gas, and heat the mixture to reflux (typically 90-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting this compound spot is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Safety, Handling, and Storage
This compound should be handled by trained personnel in a well-ventilated chemical fume hood.[1] It is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its predictable and divergent reactivity allows researchers in medicinal chemistry, agrochemicals, and materials science to rapidly construct novel and complex molecules. By understanding its core properties and mastering key transformations like the Suzuki coupling, scientists can effectively leverage this building block to accelerate their research and development efforts.
References
- LookChem. (n.d.). 4-Bromoaniline.
- Google Patents. (2017). JP2017014131A - Method for producing isobutylaniline.
- Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results.
- Google Patents. (1990). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
- Chem-Station. (n.d.). This compound|CAS 195968-92-4.
- Google Patents. (1990). IL90592A - Preparation of 4-bromoaniline hydrobromide.
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121627, 4-Isobutylaniline.
- Kharlamova, A. D., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4983.
- Akram, M., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Scientific Reports, 13(1), 12768.
- ResearchGate. (n.d.). Synthesis of Some Drug Molecules.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28456788, 2-Bromo-N-isobutylaniline.
- ResearchGate. (n.d.). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations.
- ResearchGate. (2018). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
- ResearchGate. (2011). 4-Bromo-N-(4-bromophenyl)aniline.
- National Institute of Standards and Technology. (n.d.). Benzenamine, 4-bromo-.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-4'-iodobiphenyl: A Key Building Block for Advanced Functional Materials.
- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.
- Lowe, J. T., et al. (2017). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 8(11), 1146-1151.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline.
- ResearchGate. (2011). 4-Bromo-N-phenylaniline.
- PubChemLite. (n.d.). 4-bromo-n,n-dibutylaniline (C14H22BrN).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]
- 4. arctomsci.com [arctomsci.com]
- 5. echemi.com [echemi.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Toxicological properties of substituted anilines
- 1. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. nj.gov [nj.gov]
- 4. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 9. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 10. longdom.org [longdom.org]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]
- 20. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation on joint toxicity of chlorinated anilines and cadmium to Photobacterium phosphoreum and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. cdc.gov [cdc.gov]
- 31. epa.gov [epa.gov]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 34. epa.gov [epa.gov]
- 35. cresset-group.com [cresset-group.com]
A Technical Guide to the Solubility of 4-Bromo-N-isobutylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-N-isobutylaniline, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its predicted solubility based on fundamental chemical principles, details robust experimental protocols for its determination, and offers a framework for the systematic presentation of solubility data. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving this compound.
Understanding the Molecular Structure and Predicting Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like".[1] this compound (C₁₀H₁₄BrN) possesses a distinct molecular architecture that informs its solubility behavior in various organic solvents.
Key Structural Features:
-
Aromatic Ring: The brominated benzene ring is a significant nonpolar feature, contributing to its interaction with nonpolar solvents through van der Waals forces.
-
N-Isobutyl Group: The isobutyl group is a nonpolar alkyl chain that further enhances the compound's lipophilicity.
-
Secondary Amine: The secondary amine group (-NH-) introduces a degree of polarity and the potential for hydrogen bonding, particularly with protic solvents.
Based on these structural characteristics, a qualitative prediction of solubility in different classes of organic solvents can be made.
Predicted Solubility Profile
The interplay between the nonpolar and polar functionalities of this compound suggests a varied solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | High | The large nonpolar surface area of the bromophenyl and isobutyl groups will interact favorably with nonpolar solvents. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good to Moderate | These solvents possess a dipole moment that can interact with the polar amine group, while their organic character accommodates the nonpolar regions of the molecule. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to Low | While the amine group can engage in hydrogen bonding with these solvents, the overall nonpolar character of the molecule may limit extensive solvation. |
| Highly Polar Solvents | Water | Very Low | The predominantly nonpolar structure of this compound is expected to have minimal interaction with the highly polar and extensively hydrogen-bonded network of water. |
Experimental Determination of Solubility
To obtain precise and actionable data, experimental determination of solubility is essential. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Principle of the Shake-Flask Method
The Shake-Flask method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically, providing the quantitative solubility value.
Experimental Workflow
The following diagram outlines the key steps in the Shake-Flask method for determining the solubility of this compound.
Sources
Quantum-Chemical Calculations for N-Isobutylaniline Derivatives: A Technical Guide for Drug Development Professionals
Abstract
N-isobutylaniline and its derivatives represent a critical scaffold in medicinal chemistry and materials science. Understanding their molecular properties—such as reactivity, electronic structure, and interaction potential—is paramount for the rational design of novel therapeutics and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum-chemical calculations to elucidate the properties of N-isobutylaniline derivatives. We will explore the theoretical underpinnings of Density Functional Theory (DFT), detail a practical workflow for performing calculations, and analyze a case study to demonstrate how computed molecular descriptors can predict chemical behavior and guide molecular engineering. This guide is structured to offer both foundational knowledge and field-proven insights, ensuring that the described protocols are robust, reproducible, and directly applicable to contemporary research challenges.
Introduction: The Nexus of Computational Chemistry and Aniline Scaffolds
The Significance of N-Isobutylaniline Derivatives
Aniline and its N-alkylated derivatives are foundational structures in the development of a vast array of commercial products, including pharmaceuticals, agrochemicals, and dyes.[1][2] The N-isobutyl moiety, in particular, modulates the physicochemical properties of the parent aniline molecule, influencing its basicity, lipophilicity, and steric profile.[2] These modifications are not trivial; they profoundly impact a molecule's pharmacokinetic and pharmacodynamic behavior, making N-isobutylaniline a versatile platform for optimization in drug discovery.[3] For instance, these derivatives are known intermediates in the synthesis of potent acaricides.[4]
The Predictive Power of Quantum-Chemical Calculations
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry and drug discovery.[5][6] DFT allows for the accurate computation of the electronic structure and properties of molecules, providing insights that are often difficult or impossible to obtain through experimentation alone.[7] For N-isobutylaniline derivatives, these calculations can predict optimized geometries, vibrational spectra, electronic properties like orbital energies, and reactivity indices, thereby accelerating the design-synthesis-testing cycle.[8][9]
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum-chemical calculation is fundamentally dependent on the choice of the computational method and the basis set. This choice represents a trade-off between computational cost and accuracy.
A Primer on Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density.[9] In practice, we solve the Kohn-Sham equations. A key component of DFT is the exchange-correlation functional, which approximates the complex many-electron interactions.
Commonly used functionals include:
-
Hybrid Functionals (e.g., B3LYP): These functionals, like the popular Becke, 3-parameter, Lee-Yang-Parr (B3LYP), incorporate a portion of exact Hartree-Fock exchange, often providing a good balance of accuracy and efficiency for organic molecules.[8][10] Studies on aniline derivatives frequently employ B3LYP for reliable geometry and frequency calculations.[11][12]
-
Range-Separated Functionals (e.g., CAM-B3LYP): These are particularly useful for describing charge-transfer excitations and systems with significant non-covalent interactions.[13]
The Role of the Basis Set
A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used for organic molecules. The notation indicates the number of functions used to describe core and valence electrons. The characters in parentheses denote the addition of polarization (d,p) and diffuse (+) functions, which are crucial for describing anisotropic electron density and weakly bound electrons, respectively.[11][14] For aniline derivatives, a basis set like 6-311++G(d,p) is often necessary for accurate property prediction.[12][15]
A Practical Workflow for N-Isobutylaniline Calculations
This section provides a step-by-step protocol for performing a standard DFT calculation on an N-isobutylaniline derivative using the Gaussian software package, a widely used program in computational chemistry.[16][17]
Step 1: Molecular Structure Preparation
The starting point is a 3D structure of the molecule. This can be built using molecular modeling software like GaussView, Avogadro, or ChemDraw.[18][19] It is crucial to start with a reasonable initial geometry, although the subsequent optimization step will refine it.
Step 2: Input File Generation (Gaussian Example)
A Gaussian input file is a simple text file that specifies the calculation parameters.[16] A typical input for a geometry optimization followed by a frequency calculation would look like this:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]
- 5. dockdynamics.com [dockdynamics.com]
- 6. youtube.com [youtube.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjmst.vast.vn [vjmst.vast.vn]
- 11. asianpubs.org [asianpubs.org]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medium.com [medium.com]
- 17. youtube.com [youtube.com]
- 18. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 19. youtube.com [youtube.com]
Methodological & Application
Detailed experimental protocol for synthesizing 4-Bromo-N-isobutylaniline
An Application Note for the Synthesis of 4-Bromo-N-isobutylaniline via Reductive Amination
Introduction
This compound is a valuable secondary amine intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a brominated aromatic ring and a secondary amine, provides two key points for molecular elaboration. The bromine atom is amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the secondary amine can participate in various C-N bond-forming reactions.[2] This application note provides a detailed, reliable, and efficient protocol for the synthesis of this compound through a one-pot reductive amination of 4-bromoaniline and isobutyraldehyde.
The chosen synthetic strategy is reductive amination, a cornerstone reaction in amine synthesis that proceeds via an imine or iminium ion intermediate.[3][4][5] This method is favored over direct alkylation, which often suffers from over-alkylation, leading to mixtures of secondary and tertiary amines.[6] We employ sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent. STAB is a mild and selective reagent, capable of reducing the intermediate iminium ion much faster than the starting aldehyde.[7][8] This selectivity allows for a convenient one-pot procedure where all reagents can be combined, simplifying the experimental setup and improving efficiency.[9][10]
Reaction Principle and Mechanism
The synthesis proceeds in two main stages within the same reaction vessel:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-bromoaniline) on the carbonyl carbon of isobutyraldehyde. This forms a hemiaminal intermediate, which, under the mildly acidic conditions often used, readily dehydrates to form a Schiff base (an imine). The imine is then protonated to generate a more electrophilic iminium ion. The use of a small amount of acetic acid can catalyze this step.[7]
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as the hydride donor. The steric bulk and electron-withdrawing acetate groups make STAB less reactive than reagents like sodium borohydride, preventing significant reduction of the starting aldehyde.[8][11] It selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product, this compound.
Reaction Scheme
Caption: Overall synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
Reagents: 4-Bromoaniline (>98%), Isobutyraldehyde (>98%), Sodium triacetoxyborohydride (97%), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Silica gel (for chromatography).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, glass funnel, separatory funnel, glassware for column chromatography, TLC plates (silica gel on aluminum).
Reagent Data Table
| Compound | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Bromoaniline | C₆H₆BrN | 172.03 | 10.0 | 1.0 | 1.72 g |
| Isobutyraldehyde | C₄H₈O | 72.11 | 11.0 | 1.1 | 0.96 mL |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 1.5 | 3.18 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |
Safety Precautions
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[12][13] Handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Isobutyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.[14][15] Keep away from ignition sources. All handling should be performed in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is also a skin and eye irritant.[16] Handle in a dry environment and avoid contact with moisture.
-
Dichloromethane: Suspected carcinogen. Use only in a chemical fume hood.
All steps of this procedure must be carried out in a well-ventilated chemical fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture under a nitrogen or argon atmosphere until the 4-bromoaniline is fully dissolved.
-
Aldehyde Addition: Add isobutyraldehyde (0.96 mL, 11.0 mmol, 1.1 eq) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes. The purpose of this initial stirring is to allow for the formation of the imine intermediate before introducing the reducing agent.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. STAB is chosen for its mildness and selectivity, which prevents the reduction of the unreacted isobutyraldehyde.[8][9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent. The reaction is complete when the starting 4-bromoaniline spot has been completely consumed (typically 3-5 hours).
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL). Stir vigorously until gas evolution ceases. Causality Note: The bicarbonate solution neutralizes any remaining acidic components and hydrolyzes the excess borohydride reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution, 50 mL). This step helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and wash the solid with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% EtOAc in hexanes) is typically effective. Collect the fractions containing the pure product (identified by TLC) and combine them.
-
Final Product: Remove the solvent from the pure fractions via rotary evaporation to yield this compound as a pure compound. Determine the final yield.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₁₀H₁₄BrN, Molecular Weight: 228.13 g/mol ) should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure, including the presence of the isobutyl group and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group stretches, such as the N-H bond in the secondary amine.
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of this compound using a one-pot reductive amination. The use of sodium triacetoxyborohydride provides a mild and selective method, avoiding common side reactions and simplifying the experimental procedure. This protocol is well-suited for researchers in organic synthesis and drug development requiring access to this versatile chemical building block.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
- Organic Chemistry Data. (n.d.).
- Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
- Airgas. (2017).
- Wikipedia. (2024).
- Master Organic Chemistry. (2017).
- Green Chemistry Teaching and Learning Community. (2023).
- INCHEM. (n.d.). ICSC 0902 - ISOBUTYRALDEHYDE. [Link]
- Boston University. (2011).
- Tarasev, M. (2008). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. DSpace [open.bu.edu]
- 5. organicreactions.org [organicreactions.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gctlc.org [gctlc.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. airgas.com [airgas.com]
- 15. ICSC 0902 - ISOBUTYRALDEHYDE [inchem.org]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: 4-Bromo-N-isobutylaniline as a Versatile Precursor for the Synthesis of Bioactive Compounds
Abstract
Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 4-bromo-N-isobutylaniline has emerged as a particularly valuable and versatile building block in drug discovery.[1][2] Its structure uniquely combines a nucleophilic secondary amine, an isobutyl group that can modulate physicochemical properties, and a strategically placed bromine atom on the aromatic ring. This bromine atom serves as a key handle for modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, focusing on its role in synthesizing kinase inhibitors and other bioactive molecules through cornerstone reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Detailed, field-proven protocols are provided to illustrate its practical utility.
Introduction: The Strategic Value of a Multifunctional Building Block
The aniline moiety is a cornerstone of modern pharmaceuticals, present in a vast array of drugs, including a significant number of kinase inhibitors approved by the FDA.[3] The success of aniline-based drugs is largely due to the ability of the amino group to form critical hydrogen bonds with biological targets. The challenge and opportunity in drug design lie in the precise decoration of the aniline scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This compound (Figure 1) is an exemplary starting material for this purpose.[1] Its utility stems from three key structural features:
-
The C4-Bromine Atom: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its position on the aromatic ring makes it an excellent substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug synthesis.[1][4][5]
-
The N-H Group: The secondary amine is a potent nucleophile and a hydrogen bond donor. It can be readily acylated, alkylated, or used as a nucleophilic partner in coupling reactions.
-
The N-isobutyl Group: This alkyl substituent provides steric bulk and enhances lipophilicity, which can be crucial for modulating a compound's solubility, cell permeability, and metabolic stability. Its presence differentiates the molecule from simpler anilines, offering a distinct vector for property optimization.[6]
This guide will explore the practical application of this precursor, focusing on the two most powerful synthetic transformations it readily undergoes.
Materials:
| Reagent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv |
| Heterocyclic Amine | Coupling Partner | 1.2 equiv |
| Sodium tert-butoxide (NaOtBu) | Base | 1.4 equiv |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor | 1-2 mol% |
| XPhos | Ligand | 2-4 mol% |
| Anhydrous Toluene | Solvent | 0.1 - 0.2 M |
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the heterocyclic amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting aniline.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine product.
Application II: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a C-C bond between an organohalide and an organoboron compound. [7]This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in pharmaceutical synthesis. [8][9]Using this compound, the Suzuki reaction allows for the introduction of various aryl or heteroaryl substituents at the C4-position, creating biaryl scaffolds that are prevalent in many classes of bioactive molecules. [10][11] Causality in Protocol Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. It is a pre-formed Pd(0) source, simplifying the catalytic cycle initiation. [10]* Base: An aqueous inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is essential. [7]The base activates the boronic acid, facilitating the crucial transmetalation step where the organic group is transferred from boron to palladium. [8]* Solvent System: A two-phase solvent system, such as 1,4-dioxane and water, is often used. This system effectively dissolves both the organic substrates and the inorganic base, allowing the reaction to proceed efficiently. [12]
Protocol 2: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
| Reagent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 1.2 equiv |
| Potassium Phosphate (K₃PO₄) | Base | 3.0 equiv |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst | 3-5 mol% |
| 1,4-Dioxane / Water (4:1) | Solvent | 0.1 - 0.2 M |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv). [7]2. Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv). [12]3. Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1 v/v) to the flask via syringe. [7]4. Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. [12]6. Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. [7]7. Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product. [7]
Conclusion
This compound stands out as a high-value precursor for the synthesis of bioactive compounds. Its defined points of reactivity—the C-Br bond for cross-coupling and the N-H bond for further derivatization—provide a robust and flexible platform for medicinal chemists. The palladium-catalyzed methodologies detailed in this note, namely the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, represent reliable and scalable strategies for leveraging this building block to construct complex molecular scaffolds. By mastering these protocols, researchers in drug discovery can accelerate the development of novel therapeutics, particularly in the competitive field of kinase inhibitors.
References
- Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3465-3475.
- Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
- Bolla, M., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3254-3259.
- Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14298-14365.
- University of Padua. (n.d.). Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases. IRIS Institutional Research Information System.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 178-185.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Kashani, S. K., Jessiman, J. E., & Stephenson, C. R. J. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Mako, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
- Arshad, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(17), 5323.
- Wikipedia. (n.d.). 4-Bromoaniline.
- ResearchGate. (n.d.). Synthesis and some properties of new bromo derivatives of isobornylphenols.
- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Kitasato Institute for Life Sciences. (n.d.). Total synthesis and development of bioactive natural products. PMC.
- ResearchGate. (n.d.). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations.
- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410.
- ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
- ResearchGate. (n.d.). Synthesis of N-Isobutylanilines Substituted in the Benzene Ring and Their Reactivity in Arenesulfonylation.
- Pfizer Global Research and Development. (n.d.). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. PMC.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-N-isobutylaniline. PubChem.
- Sun, H., et al. (2022). Design, synthesis, biological evaluation and molecular modeling of N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d]d[10][12]ioxole-5-carboxamides as selective butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128602.
- MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- Oriental Journal of Chemistry. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. news.umich.edu [news.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 5. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Design, synthesis, biological evaluation and molecular modeling of N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d][1,3] dioxole-5-carboxamides as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Validated Analytical Methods for the Quantification of 4-Bromo-N-isobutylaniline
Abstract
This comprehensive guide details validated analytical methodologies for the robust detection and quantification of 4-Bromo-N-isobutylaniline (CAS: 195968-92-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its role as a potential process-related impurity or starting material, its accurate measurement is critical for ensuring the quality, safety, and efficacy of final drug products, in alignment with international regulatory standards such as the ICH Q3B guidelines.[2] We present two orthogonal, field-proven analytical techniques: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for purity assays and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level analysis. Each protocol is presented with an in-depth explanation of the scientific rationale behind instrumental parameters and procedural steps. Furthermore, this document provides a framework for method validation according to ICH Q2(R2) guidelines, ensuring that the described procedures are not merely instructional but are designed as self-validating systems for immediate implementation in research, development, and quality control environments.[3][4]
Introduction: The Analytical Imperative
This compound is a substituted aniline derivative whose utility as a molecular building block is well-established.[1] In the context of pharmaceutical development, any unconsumed starting material or resulting intermediate, such as this compound, can persist as an impurity in the final Active Pharmaceutical Ingredient (API). Regulatory bodies mandate the stringent control and monitoring of such impurities.[2] Therefore, the development of specific, sensitive, and reliable analytical methods is not an academic exercise but a fundamental requirement for process optimization, batch release, and stability testing.[4] This document serves as a practical guide for scientists to establish and validate robust analytical procedures tailored for this specific compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for methodical analytical development.
| Property | Value | Reference |
| CAS Number | 195968-92-4 | [5] |
| Molecular Formula | C₁₀H₁₄BrN | [1] |
| Molecular Weight | 228.13 g/mol | [1][6] |
| IUPAC Name | 4-bromo-N-(2-methylpropyl)aniline | [1] |
| Physical Form | Liquid | |
| Storage | Room temperature, inert atmosphere, protected from light | [5] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Applicability: This method is the cornerstone for purity determination and assay of this compound as a raw material or in bulk drug substance. Its high resolution and reproducibility make it the gold standard for pharmaceutical quality control.[7]
Scientific Principle of Separation
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately non-polar molecule, will partition between the two phases. By gradually increasing the organic (less polar) content of the mobile phase (a gradient elution), we can control its retention and elution, effectively separating it from more polar or less polar impurities. UV detection is suitable due to the aromatic chromophore in the molecule.
Detailed Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Consumables
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.
-
Formic acid (FA), analytical grade.
-
0.45 µm syringe filters.
2.2.2. Reagent and Standard Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of ultrapure water, mix, and degas.[7]
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile, mix, and degas.[7]
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
2.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard stationary phase for robust, reproducible separation of moderately non-polar compounds. |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in ACN | Formic acid acts as an ion suppressor, improving peak shape for the basic aniline moiety. Acetonitrile is a strong organic solvent providing good elution strength. |
| Gradient Program | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B | A gradient ensures elution of a wide range of potential impurities and provides a sharp peak for the main analyte. The re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable retention times and peak shapes. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing a strong signal for the analyte. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak distortion. |
2.2.4. HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Validation Protocol: An ICH Q2(R2) Framework
This protocol must be validated to prove it is fit for its intended purpose.[3] The following parameters are critical.
| Validation Parameter | Protocol Summary | Acceptance Criteria (Typical) |
| Specificity | Analyze blank (diluent), standard, and sample spiked with potential impurities. | The analyte peak should be free from interference from other components. Peak purity analysis (if using PDA) should pass.[8] |
| Linearity | Analyze at least 5 concentrations across the range (e.g., 50% to 150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999.[8] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[3] |
| Precision | Repeatability: 6 replicate injections of the standard. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%.[3] |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported and justified. For impurity analysis, LOQ must be at or below the reporting threshold.[2] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters must remain within limits; peak area should not significantly change. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability: GC-MS is the method of choice for trace-level detection and quantification, such as monitoring for residual impurities in wastewater, raw materials, or for genotoxic impurity screening.[9] Its superior sensitivity and the structural information provided by the mass spectrum make it highly specific and powerful.[10]
Scientific Principle of Separation and Detection
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[11] Volatile compounds travel faster through the column. After separation, the eluting molecules enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), creating a parent ion and characteristic fragment ions. The mass analyzer separates these ions by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.[12][13]
Detailed Experimental Protocol: GC-MS
3.2.1. Instrumentation and Consumables
-
GC-MS system with an autosampler.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium or Hydrogen as carrier gas.[14]
-
Dichloromethane (DCM), HPLC or pesticide residue grade.
-
Anhydrous sodium sulfate.
3.2.2. Sample Preparation: Liquid-Liquid Extraction (LLE) This protocol is a general procedure for extracting halogenated anilines from aqueous matrices.[9]
-
To a 100 mL aqueous sample in a separatory funnel, adjust the pH to >11 with 10 M NaOH. This ensures the aniline is in its free base form, which is more soluble in organic solvents.
-
Add 30 mL of Dichloromethane (DCM).
-
Shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
3.2.3. GC-MS Conditions
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column providing excellent separation for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes the amount of analyte transferred to the column for trace-level sensitivity. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient is essential to elute the analyte in a reasonable time with good peak shape. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-300) and/or SIM | Full scan for identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
3.2.4. Expected Mass Spectrum and Data Analysis For quantification, use the molecular ion peak (M⁺) if abundant, or the most intense, characteristic fragment ion.
| Parameter | Expected Value | Purpose |
| Retention Time (RT) | Analyte-specific (e.g., ~10-12 min) | Primary identification parameter. |
| Quantifier Ion (m/z) | 227/229 (M⁺, isotopic pattern) | Primary ion used for calculating concentration. The Br isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1) is a key confirmation point. |
| Qualifier Ions (m/z) | e.g., 171/173 ([M-C₄H₈]⁺) | Secondary ions used to confirm identity by maintaining a consistent ratio to the quantifier ion. |
3.2.5. GC-MS Analysis Workflow
Caption: GC-MS analysis workflow from extraction to confirmation.
Method Selection and Discussion
The choice between HPLC-UV and GC-MS is dictated by the analytical objective.
-
HPLC-UV is the preferred method for purity assays and quality control of bulk material . It is robust, highly reproducible, and suitable for quantifying components at levels of 0.05% and above. Its non-destructive nature also allows for fraction collection if further investigation of an impurity is needed.
-
GC-MS excels in trace analysis . Its superior sensitivity (reaching parts-per-billion levels) and high specificity from the mass spectrum make it ideal for detecting residual impurities, contaminants in environmental samples, or for screening starting materials for low-level contaminants.[15]
Employing both methods provides an orthogonal approach, offering a comprehensive analytical characterization of this compound and lending a higher degree of confidence to the quality assessment.
References
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharmavize. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Wang, D. et al. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products.
- Benchchem. (n.d.). This compound | CAS 195968-92-4.
- Lübben, M. et al. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- Tölgyesi, A., & Sharma, V. K. (2020). Quantification of aromatic amines derived from azo colorants in textile by ion-pairing liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1137, 121957.
- Pace, C. M., & Betowski, L. D. (n.d.). Determination of Aromatic Amines Originating from Azo Dyes by Chemical Reduction Combined with Liquid Chromatography/Mass Spectrometry.
- Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of Aromatic Amines.
- Pinheiro, H. M. et al. (n.d.). Aromatic amines from azo dye reduction: status review with emphasis on direct UV spectrophotometric detection in textile industry wastewaters. ResearchGate.
- Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
- Arctom Scientific. (n.d.). CAS NO. 195968-92-4 | this compound.
- ECHEMI. (n.d.). 195968-92-4, this compound Formula.
- MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS.
- LISKON. (2024, October 10). Detection methods for p-bromoaniline.
- SIELC Technologies. (n.d.). Separation of 4-Isobutylaniline on Newcrom R1 HPLC column.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- World Health Organization. (n.d.). Analytical methods and achievability. NCBI Bookshelf.
- Sigma-Aldrich. (n.d.). This compound | 195968-92-4.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- Dmitrienko, S. G., & Sviridov, V. V. (n.d.). Techniques and Methods of Identification. ResearchGate.
- Kaleemullah, T. et al. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380.
- Sigma-Aldrich. (n.d.). This compound | 195968-92-4.
- Narayanamma, G. et al. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. arctomsci.com [arctomsci.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detection methods for p-bromoaniline - LISKON [liskonchem.com]
- 14. peakscientific.com [peakscientific.com]
- 15. d-nb.info [d-nb.info]
Advanced Chromatographic Strategies for the Analysis of N-Alkylanilines: A Guide to HPLC and GC Methodologies
Introduction: The Analytical Imperative for N-Alkylanilines
N-alkylanilines represent a significant class of aromatic amines utilized across diverse industries, from the synthesis of dyes and polymers to their role as crucial intermediates in pharmaceutical manufacturing. Their structural diversity, ranging from simple N-methylaniline to more complex derivatives with long alkyl chains, presents unique analytical challenges. The accurate and robust quantification of these compounds is paramount for ensuring product quality, monitoring reaction kinetics, and assessing environmental and safety profiles. This technical guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the comprehensive analysis of N-alkylanilines, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in developing and validating reliable analytical methods.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for N-Alkylaniline Analysis
HPLC is a cornerstone technique for the analysis of N-alkylanilines due to its versatility, high resolution, and applicability to a wide range of analyte polarities without the need for derivatization.[1] Reversed-phase (RP) HPLC is the most common modality, leveraging the hydrophobic interactions between the alkyl-substituted aniline and a non-polar stationary phase.[2]
The "Why": Causality in HPLC Method Development for N-Alkylanilines
The success of an HPLC separation hinges on the careful selection of the stationary and mobile phases.[3]
-
Stationary Phase Selection: The choice of a stationary phase is dictated by the polarity of the N-alkylanilines being analyzed.
-
C18 (Octadecylsilyl): This is the most widely used stationary phase for N-alkylanilines.[4] Its long alkyl chains provide strong hydrophobic retention, making it ideal for separating homologs and isomers based on differences in their alkyl substituents. Longer alkyl chains on the aniline will result in stronger retention.
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the anilines. This can be particularly advantageous for resolving isomers with similar hydrophobic character but different electronic distributions.
-
Mixed-Mode Columns: For complex mixtures containing N-alkylanilines with varying polarities and charge states, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide superior separation.[1]
-
-
Mobile Phase Optimization: The mobile phase composition is a powerful tool for controlling the retention and selectivity of N-alkylanilines.[5][6]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC.[7] Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity. The ratio of the organic modifier to the aqueous phase determines the overall solvent strength and, consequently, the retention time of the analytes.[8]
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, as N-alkylanilines are basic compounds.[5] At a pH below their pKa, they will be protonated, leading to increased polarity and reduced retention on a reversed-phase column. Conversely, at a pH above their pKa, they will be in their neutral form, resulting in stronger retention. Controlling the pH with a buffer (e.g., phosphate or acetate) is essential for reproducible results.
-
Additives: The addition of small amounts of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), can significantly improve peak shape by minimizing tailing caused by interactions between the basic aniline nitrogen and residual silanol groups on the silica-based stationary phase.[4][9]
-
A Generalized HPLC Protocol for N-Alkylaniline Quantification
This protocol provides a robust starting point for the analysis of a wide range of N-alkylanilines. Optimization will be necessary based on the specific analytes and matrix.
1. Sample Preparation:
- Accurately weigh and dissolve the N-alkylaniline standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL stock solution).[4]
- Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).[4]
- For complex matrices, a sample clean-up step such as liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering components.[1][9]
- Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4][9]
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) | Standard configuration for robust and reproducible analysis. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][9] | Provides excellent retention and separation for a broad range of N-alkylanilines. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[9] | Formic acid improves peak shape and is MS-compatible. Acetonitrile is a common and effective organic modifier. |
| Elution Mode | Gradient or Isocratic | A scouting gradient (e.g., 5% to 95% B over 20 minutes) is recommended for method development.[8] An isocratic method (e.g., 60:40 A:B) can be used for simpler mixtures.[9] |
| Flow Rate | 1.0 mL/min[9] | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C[9] | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL[9] | A standard injection volume, can be adjusted based on concentration and sensitivity needs. |
| Detector | UV-Vis or DAD at a wavelength of maximum absorbance (typically around 254 nm) | N-alkylanilines have strong UV absorbance due to the aromatic ring. A DAD allows for spectral confirmation. |
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of the N-alkylaniline in the samples by interpolating their peak areas from the calibration curve.
- Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
HPLC Workflow Diagram
Caption: Workflow for N-alkylaniline analysis by HPLC.
Part 2: Gas Chromatography (GC) - A Powerful Alternative with a Twist
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), offers exceptional selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[9] However, the direct analysis of N-alkylanilines by GC can be challenging due to their polarity, which can lead to poor peak shape, tailing, and adsorption onto the column.[12][13] To overcome these issues, a derivatization step is often necessary.[14][15]
The "Why": The Critical Role of Derivatization in GC Analysis
Derivatization chemically modifies the N-alkylaniline to produce a new, more suitable compound for GC analysis.[14] The primary goals are:
-
Increased Volatility: By replacing the active hydrogen on the amine group with a less polar functional group, intermolecular hydrogen bonding is reduced, thereby increasing the volatility of the analyte.[16]
-
Improved Thermal Stability: Some N-alkylanilines can degrade at the high temperatures used in the GC inlet and column. Derivatization can create a more thermally stable molecule.
-
Enhanced Chromatographic Performance: Derivatization minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[16]
Common derivatization strategies for N-alkylanilines include:
-
Acylation: This involves reacting the amine with an acylating agent, such as Trifluoroacetic Anhydride (TFAA), to form a stable amide derivative.[15][17]
-
Silylation: This process replaces the active hydrogen with a trimethylsilyl (TMS) group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
A Generalized GC-MS Protocol for N-Alkylaniline Analysis (with Derivatization)
This protocol outlines a general procedure for the analysis of N-alkylanilines using GC-MS following a derivatization step.
1. Sample Preparation and Derivatization:
- Prepare stock and working standard solutions as described in the HPLC protocol.
- For samples in a complex matrix, perform a liquid-liquid extraction. For example, basify an aqueous sample with 1 M sodium hydroxide and extract with an organic solvent like dichloromethane or ethyl acetate.[9]
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Derivatization (Acylation Example):
- Reconstitute the dried residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate).
- Add an excess of the acylating agent (e.g., 50 µL of TFAA).
- Heat the mixture at a specific temperature and time (e.g., 70°C for 20 minutes) to ensure complete reaction.[18]
- Evaporate the excess reagent and solvent under nitrogen and reconstitute the derivatized sample in the injection solvent (e.g., ethyl acetate).
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) | Provides both separation and positive identification of analytes. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9][19] | A non-polar column that is well-suited for a wide range of derivatized compounds. |
| Inlet Temperature | 250°C - 280°C[9] | Ensures efficient volatilization of the derivatized analytes. |
| Injection Mode | Splitless (1 µL)[9] | Maximizes the transfer of analyte onto the column for trace analysis. |
| Oven Temperature Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)[9] | A typical temperature program that can be optimized to separate the derivatized N-alkylanilines of interest. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[19] | An inert carrier gas that is compatible with mass spectrometry. |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[20] |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides a complete mass spectrum, while SIM mode offers higher sensitivity for target analytes. |
3. Data Analysis:
- Identify the derivatized N-alkylanilines by comparing their retention times and mass spectra to those of the derivatized standards. The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern.
- For quantification, construct a calibration curve using the peak areas of a characteristic ion of the derivatized analyte.
- Validate the method as per ICH guidelines.[10][21]
GC-MS Workflow Diagram
Caption: Workflow for N-alkylaniline analysis by GC-MS.
Part 3: Method Selection and Validation - Ensuring Trustworthy Results
The choice between HPLC and GC for the analysis of N-alkylanilines depends on several factors:
| Feature | HPLC-UV/DAD | GC-MS |
| Derivatization | Not usually required | Often necessary |
| Sample Preparation | Generally simpler | Can be more complex due to derivatization |
| Selectivity | Good, but potential for co-elution | Excellent, mass spectrometer provides specific identification |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) |
| Throughput | Typically higher | Can be lower due to longer run times and sample prep |
Method Validation: Regardless of the chosen technique, a thorough method validation is crucial to ensure the reliability of the results.[10] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[11][22] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analysis of N-alkylanilines is a critical task in many scientific and industrial settings. Both HPLC and GC offer powerful solutions, each with its own set of advantages and considerations. By understanding the fundamental principles behind method development, particularly the rationale for selecting appropriate stationary phases, mobile phases, and the necessity of derivatization for GC, researchers can develop robust and reliable analytical methods. The detailed protocols and workflows provided in this guide serve as a comprehensive starting point for the successful analysis of this important class of compounds. Adherence to rigorous method validation principles will ultimately ensure the scientific integrity and trustworthiness of the generated data.
References
- Goto, T., et al. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Journal of the Japan Oil Chemists' Society, 35(10), 843-848.
- Vrkic, B., et al. (2008). Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 19(11), 1645-1654.
- Karni, M., et al. (2004). Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study. Journal of Mass Spectrometry, 39(8), 896-902.
- Bareket, L., et al. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 32(15), 2219-2231.
- Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note.
- Heron, G., & Christensen, T. H. (1995). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Journal of Chromatography A, 708(1), 1-10.
- Su, S., et al. (1980). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 52(1), 141-143.
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- Liu, D., et al. (2018). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment, 176, 229-237.
- Regis Technologies, Inc. (n.d.). GC Derivatization.
- Ali, S. (n.d.). Derivatization in GC.
- Jain, R., & Singh, R. (2018). Gas chromatography of amines as various derivatives. In Gas Chromatography. IntechOpen.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Pharma Education. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- C.N.E.N. (1963). The Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds.
- ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?.
- Ali, I., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Chemical and Analytical Science, 3(1), 1-8.
- Power, L. E., et al. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules, 27(15), 4983.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Lab-Training.com. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- MicroSolv Technology Corporation. (n.d.). HPLC Application Notes.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- Kruvelab. (2021, January 5). Sample preparation in analytical chemistry [Video]. YouTube.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook.
- Van den Eede, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2963-2973.
- Estell, R. E., et al. (2014). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Chromatographia, 77(15-16), 1029-1035.
- PerkinElmer, Inc. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis [Video]. YouTube.
- Li, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Metabolites, 12(1), 53.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: The Strategic Application of 4-Bromo-N-isobutylaniline in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
4-Bromo-N-isobutylaniline is a versatile brominated aniline derivative that has emerged as a pivotal building block in modern organic synthesis.[1] Its unique structural features—a reactive bromine atom at the para-position and a sterically influential N-isobutyl group—make it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs), particularly in the fields of oncology and inflammatory diseases. This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its role in palladium-catalyzed reactions. We present detailed, field-proven protocols for its synthesis and subsequent use in Suzuki-Miyaura coupling, offering researchers a robust framework for leveraging this intermediate in drug discovery and development pipelines.
Introduction: The Molecular Advantage of this compound
In the landscape of pharmaceutical synthesis, the efficiency and modularity of a synthetic route are paramount. This compound (CAS: 195968-92-4) serves as a quintessential example of a strategic intermediate. The aniline core is a prevalent motif in numerous bioactive molecules, while the N-isobutyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, and critically, can influence the conformational posture of the final molecule, which is often key for potent target engagement.
The true synthetic power of this molecule, however, resides in the para-substituted bromine atom. This functional group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings.[1][2][3] These reactions are cornerstones of modern medicinal chemistry, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds that form the backbone of many contemporary drugs.[4]
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.
| Property | Value | Source |
| CAS Number | 195968-92-4 | [1] |
| Molecular Formula | C₁₀H₁₄BrN | [1][5] |
| Molecular Weight | 228.13 g/mol | [1][5] |
| Melting Point | 52 - 54 °C | |
| Boiling Point | 264 °C | |
| Appearance | Off-white to light yellow crystalline solid | [6] |
| Storage | Store at room temperature | [1] |
| Key Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Trustworthiness through Safety: As a substance harmful if ingested, inhaled, or in contact with skin, all manipulations must be conducted within a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[7] Researchers must consult the full Safety Data Sheet (SDS) before use.
Core Synthetic Applications & Mechanistic Insight
The utility of this compound is most prominently displayed in its role as a precursor for bi-aryl and N-aryl compounds, which are common substructures in kinase inhibitors and other targeted therapies.
Foundational Role in Kinase Inhibitor Scaffolds
Protein kinases are a critical class of drug targets, and inhibitors of their function have revolutionized cancer therapy.[8] Many potent kinase inhibitors feature a 4-anilinoquinazoline or a related heterocyclic core, where the aniline moiety forms crucial hydrogen bonds within the ATP-binding site of the enzyme.[8] The synthesis of diverse libraries of these inhibitors often relies on the Suzuki or Buchwald-Hartwig coupling of a bromoaniline derivative. By using this compound, medicinal chemists can introduce an N-isobutyl group that probes specific pockets within the kinase active site, potentially enhancing potency or selectivity.
The Suzuki-Miyaura Coupling: Building Bi-Aryl Cores
The Suzuki-Miyaura reaction is arguably one of the most powerful methods for C-C bond formation.[4] It involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide. The bromine atom of this compound makes it an excellent electrophilic partner for this transformation, allowing for the construction of complex bi-aryl systems.
Causality in Action: The choice of catalyst, ligand, base, and solvent system is critical and is determined by the electronic properties of the coupling partners. For an electron-rich amine like this compound, a robust catalyst system is required to facilitate the initial oxidative addition step, which is often rate-limiting.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols: A Validated Approach
The following protocols are designed to be self-validating, providing clear, sequential steps grounded in established chemical principles.
Protocol 1: Synthesis of this compound via Reductive Amination
While direct N-alkylation of 4-bromoaniline is possible, a more controlled and often higher-yielding approach is reductive amination, which avoids common issues of over-alkylation.[9] This two-step, one-pot reaction first forms an imine between 4-bromoaniline and isobutyraldehyde, which is then reduced in situ.
Workflow Diagram:
Caption: Fig 2. Workflow for Synthesis via Reductive Amination.
Materials & Reagents:
| Reagent | Molar Eq. | Role |
| 4-Bromoaniline | 1.0 | Starting Material |
| Isobutyraldehyde | 1.2 | Carbonyl Source |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | Reducing Agent |
| Dichloromethane (DCM), anhydrous | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Imine Formation: Add isobutyraldehyde (1.2 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. Its slow addition helps control the reaction exotherm.
-
Reaction Monitoring: Continue stirring at room temperature for 4-12 hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for coupling this compound with an arylboronic acid, a key step in synthesizing intermediates for kinase inhibitors.
Materials & Reagents:
| Reagent | Molar Eq. | Role |
| This compound | 1.0 | Aryl Halide |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ or Pd₂(dba)₃/Xantphos | 0.02 - 0.05 | Catalyst/Ligand |
| K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane / Water (e.g., 4:1) | - | Solvent System |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the Schlenk flask. Expertise Note: Using a pre-catalyst or preparing the active catalyst in situ under inert conditions is crucial for reproducibility and high yields. The ligand choice, such as Xantphos, provides stability and promotes the desired catalytic activity.[9]
-
Solvent Degassing: Add the degassed solvent system (e.g., 1,4-Dioxane and water). Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is essential to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired bi-aryl product.
Concluding Remarks
This compound stands out as a high-value intermediate for the synthesis of complex pharmaceutical molecules. Its utility in robust and scalable cross-coupling reactions allows for the modular construction of diverse chemical libraries. The protocols detailed herein provide a validated starting point for researchers aiming to incorporate this versatile building block into their synthetic strategies, ultimately accelerating the discovery and development of next-generation therapeutics.
References
- Processes for the preparation of axitinib.
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]
- The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]
- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. National Institutes of Health (NIH). [Link]
- Method for preparing intermediate of axitinib and application of...
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. National Institutes of Health (NIH). [Link]
- An improved process for preparation of axitinib.
- The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 4-bromo-N,N-diisopropylaniline. PubChem. [Link]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]
- This compound. Arctom. [Link]
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. National Institutes of Health (NIH). [Link]
- Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. PubMed. [Link]
- 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors. PubMed. [Link]
- 4-Bromo-phenylamine | Drug Information, Uses, Side Effects, Pharma intermedi
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. SpringerLink. [Link]
- Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors. National Institutes of Health (NIH). [Link]
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
Sources
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. mdpi.com [mdpi.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Role of 4-Bromo-N-isobutylaniline in the Preparation of Dye Intermediates
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries.[1] Their synthesis is primarily based on the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component.[1][2] The structural diversity of both the amine and the coupling partner allows for the fine-tuning of the dye's properties, including its color, lightfastness, and affinity for different substrates.[3]
4-Bromo-N-isobutylaniline is a substituted aromatic amine with significant potential as a precursor in the synthesis of high-performance dyes, particularly disperse dyes for hydrophobic fibers like polyester.[4][5] This document provides a comprehensive guide to the application of this compound in dye intermediate synthesis, detailing the underlying chemical principles, step-by-step protocols, and expected outcomes.
Key Structural Features and Their Impact
The molecular structure of this compound offers several advantageous features for dye synthesis:
-
Primary Aromatic Amine: The amino group is the reactive site for diazotization, the initial and crucial step in forming the diazonium salt.[3][6][7]
-
Bromine Substituent: The presence of a bromine atom at the para-position can enhance the lightfastness of the final dye and influence its shade.[3] It also offers a potential site for further chemical modification through cross-coupling reactions.[8]
-
N-Isobutyl Group: The N-alkylation with an isobutyl group increases the hydrophobicity of the molecule. This is a key characteristic for disperse dyes, which are designed to be sparingly soluble in water and have a high affinity for synthetic fibers like polyester.[5][9]
Core Synthetic Pathway: Diazotization and Azo Coupling
The synthesis of an azo dye from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt.[7][10] This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[7][11]
-
Azo Coupling: The diazonium salt, a potent electrophile, then undergoes an electrophilic aromatic substitution reaction with a coupling component.[2][6][12] The coupling partner is typically an electron-rich aromatic compound, such as a phenol, naphthol, or another aniline derivative.[2][12]
Visualizing the Workflow
Caption: Electrophilic aromatic substitution mechanism of azo coupling.
Characterization and Data Analysis
The synthesized dye should be characterized to confirm its structure and purity.
Spectroscopic Analysis
-
FT-IR Spectroscopy: The presence of the azo bond (-N=N-) can be confirmed by a characteristic absorption band in the region of 1400-1450 cm⁻¹. Other key functional groups, such as C-H, C-N, and C-Br stretches, should also be identified.
-
¹H NMR and ¹³C NMR Spectroscopy: These techniques are crucial for confirming the exact structure of the synthesized dye, showing the expected signals for the aromatic protons and carbons, as well as the isobutyl and ethyl groups. [13][14]* UV-Visible Spectroscopy: The absorption maximum (λ_max) in the visible region determines the color of the dye. [15]The λ_max for azo dyes is influenced by the electronic nature of the substituents on the aromatic rings. [16]
Quantitative Data Summary
| Parameter | Expected Result | Method of Analysis |
| Yield | 75-85% | Gravimetric analysis |
| Melting Point | Specific to the final dye structure | Melting point apparatus |
| λ_max (in DMF) | 450-550 nm (typically orange to red) | UV-Visible Spectrophotometry |
| Molar Absorptivity (ε) | > 20,000 L mol⁻¹ cm⁻¹ | Beer-Lambert Law calculation |
| Purity | > 98% | HPLC or LC-MS |
Application in Textile Dyeing
The synthesized disperse dye can be applied to polyester fabric using a high-temperature dyeing method.
Protocol 3: Disperse Dyeing of Polyester
-
Prepare a dye dispersion by grinding the purified dye (e.g., 0.1 g) with a dispersing agent.
-
Add the dispersion to a dyebath containing water.
-
Introduce a piece of polyester fabric into the dyebath.
-
Raise the temperature of the dyebath to 130 °C under pressure and maintain for 60 minutes.
-
Cool the dyebath, remove the fabric, and rinse thoroughly with water.
-
Perform a reduction clearing process to remove any surface-adhered dye and improve fastness properties.
The dyed fabric can then be evaluated for its color fastness to washing, light, and sublimation, which are expected to be good to excellent due to the structural features of the dye molecule. [4][13]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of high-performance azo disperse dyes. Its unique combination of a diazotizable amino group, a stabilizing bromine atom, and a hydrophobicity-enhancing N-isobutyl group makes it an ideal building block for creating dyes with desirable properties for synthetic textiles. The protocols outlined in this document provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel colorants.
References
- Vertex AI Search. (2025, May 31).
- ChemicalBook. (2023, November 13).
- SciSpace. The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 10).
- Benchchem. An In-depth Technical Guide to the Diazotization Reactions for the Preparation of 5-(4-Bromophenyl)furan-2-carbaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Bromoaniline in Azo Dye Manufacturing.
- ResearchGate. (2019, March). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric.
- Organic Chemistry Portal. Azo Coupling.
- Benchchem. Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline.
- MDPI. (2021, September 12). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions.
- American Chemical Society. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography.
- Slideshare.
- National Institutes of Health. (2020, January 31).
- Unknown Source. The Synthesis of Azo Dyes.
- National Institutes of Health. (2020, November 17).
- Wikipedia. Azo coupling.
- National Institutes of Health. (2022, May 30). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC.
- Worldwidejournals.com. Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
- Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts.
- Unknown Source. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- CDN.
- Organic Chemistry Portal.
- ResearchGate. Synthesis and spectral analysis of some new phenolic azo dyes.
- ResearchGate. (2025, August 6). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- YouTube. (2024, February 22).
- Discovery Scientific Society.
- MDPI. (2022, July 26). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.
- Discovery Scientific Society. Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components.
- Unknown Source. SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS.
- ResearchGate. (2025, August 5). Synthesis and characterisation of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine | Request PDF.
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azo Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 7. Diazotisation [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. ajol.info [ajol.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 15. worldwidejournals.com [worldwidejournals.com]
- 16. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols: The Strategic Role of 4-Bromo-N-isobutylaniline in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 4-Bromo-N-isobutylaniline, a key building block in the development of modern agrochemicals. We will delve into the strategic importance of this intermediate, focusing on its application in the synthesis of potent pyrazole carboxamide fungicides. This document provides detailed, field-proven protocols for the key synthetic transformations, including Suzuki-Miyaura coupling and amide bond formation. The causality behind experimental choices is explained to provide a comprehensive understanding for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Introduction: The Significance of this compound in Agrochemical Innovation
This compound (CAS No. 195968-92-4) is a versatile brominated aniline derivative that has emerged as a crucial intermediate in the synthesis of complex, biologically active molecules for the agrochemical industry.[1] Its unique structural features, namely the reactive bromine atom at the para-position and the N-isobutyl group, make it an ideal scaffold for the construction of novel fungicides, herbicides, and insecticides. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The N-isobutyl group can play a significant role in modulating the lipophilicity and metabolic stability of the final active ingredient, thereby enhancing its efficacy and bioavailability in target organisms.
This guide will focus on the application of this compound in the synthesis of a representative class of modern fungicides: the pyrazole carboxamides. This class of agrochemicals is renowned for its high efficacy against a broad spectrum of fungal pathogens. The synthesis of these complex molecules often involves a convergent approach, where key fragments are synthesized separately and then coupled in the final steps. This compound serves as a critical precursor for one of these key fragments.
Synthetic Strategy: A Two-Step Approach to Pyrazole Carboxamide Fungicides
A robust and efficient synthetic strategy for the preparation of pyrazole carboxamide fungicides utilizing this compound involves a two-step sequence:
-
Suzuki-Miyaura Coupling: Introduction of a substituted aryl or heteroaryl group at the 4-position of the aniline ring via a palladium-catalyzed cross-coupling reaction.
-
Amide Bond Formation: Coupling of the resulting biaryl amine with a suitable pyrazole-carboxylic acid derivative to form the final carboxamide fungicide.
This approach offers a high degree of flexibility, allowing for the synthesis of a diverse library of potential agrochemicals by varying the coupling partners in each step.
Sources
Application Notes and Protocols: Suzuki-Miyaura Coupling of Brominated Anilines with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the preparation of biaryl and substituted aromatic compounds.[1][2] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as it applies to a crucial class of substrates: brominated anilines. These compounds are valuable building blocks in medicinal chemistry, as the aniline moiety is a common feature in pharmacologically active agents.[3][4]
This document will delve into the mechanistic nuances, provide practical experimental protocols, and offer troubleshooting advice tailored to the specific challenges and opportunities presented by the coupling of brominated anilines with a variety of boronic acids and their derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[5][6] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The cycle begins with the insertion of a Pd(0) complex into the carbon-bromine bond of the brominated aniline. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[1][6] The electronic properties of the aniline can influence this step; electron-donating groups can make the carbon-halogen bond stronger and the oxidative addition less favorable.[7]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. A crucial aspect of the Suzuki coupling is the requirement of a base to activate the organoboron species.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. The desired biaryl product is released from the palladium, which is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[2][5]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Experimental Parameters
The success of a Suzuki coupling with brominated anilines hinges on the careful selection of several key parameters. The presence of the aniline functional group, which can be both a ligand and a base, introduces specific challenges that must be addressed.
Catalyst and Ligand Selection
The choice of palladium catalyst and its associated ligands is paramount for achieving high yields and good reaction kinetics. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step and stabilize the active Pd(0) species.[5][6]
For challenging substrates, such as ortho-substituted anilines, specialized catalyst systems may be required. For instance, the use of palladacycle precatalysts like CataXCium A Pd G3 has been shown to be uniquely effective for the coupling of unprotected ortho-bromoanilines.[3][10]
Commonly Used Catalyst Systems:
| Catalyst Precursor | Ligand | Typical Substrates |
| Pd(OAc)₂ | P(t-Bu)₃, PCy₃ | Wide range of aryl bromides |
| Pd₂(dba)₃ | SPhos, XPhos | Sterically hindered and electron-rich aryl bromides |
| Pd(dppf)Cl₂ | (dppf) | General purpose, good for many aryl bromides[11] |
| Pd(PPh₃)₄ | PPh₃ | Traditional, effective for activated aryl bromides |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[8] Its primary function is to activate the boronic acid for transmetalation.[9] However, the choice of base can also influence catalyst activity and the stability of base-sensitive functional groups on the substrates.[12][13]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[13]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, particularly when milder conditions are required.
The basicity and solubility of the chosen base must be carefully considered, especially when dealing with substrates that may have base-labile functionalities.
Solvent Systems
The solvent system must be chosen to solubilize the reactants, catalyst, and base to a sufficient extent. Biphasic systems, often containing water, are common in Suzuki couplings as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[8]
Common Solvents:
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[5][8]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective but may lead to side reactions at higher temperatures.
-
Alcoholic Solvents: Mixtures of solvents with alcohols like ethanol or methanol can sometimes enhance reaction rates.[14]
-
Aqueous Mixtures: A combination of an organic solvent with water is a very common and effective system.[14]
Recent developments have also focused on greener solvent alternatives, including reactions in water alone or under solvent-free conditions.[9][12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Brominated Aniline
This protocol provides a general starting point for the Suzuki coupling of a brominated aniline with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Brominated aniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the brominated aniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualization of the Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Protocol for a Challenging Coupling: Unprotected ortho-Bromoaniline
Coupling at the ortho position of an aniline can be sterically hindered and electronically disfavored. The following protocol is adapted from a method shown to be effective for such challenging substrates.[3][4]
Materials:
-
ortho-Bromoaniline derivative (0.5 mmol, 1.0 equiv)
-
Boronic acid pinacol ester (0.75 mmol, 1.5 equiv)
-
CataXCium A Pd G3 (0.05 mmol, 10 mol%)
-
Cs₂CO₃ (1.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (1.7 mL)
Procedure:
-
In a dry reaction vial under an inert atmosphere, combine the ortho-bromoaniline derivative, boronic acid pinacol ester, CataXCium A Pd G3, and Cs₂CO₃.
-
Add the anhydrous 2-MeTHF.
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction for completion (typically several hours).
-
After cooling, proceed with a standard aqueous workup and purification as described in the general protocol.
Troubleshooting and Considerations
Challenges with Brominated Anilines
-
Catalyst Poisoning: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky ligands can mitigate this issue by sterically shielding the metal center.
-
Side Reactions:
-
Protodeboronation: The boronic acid can react with water or other protic species to be replaced by a hydrogen atom. This is more common with electron-deficient arylboronic acids.[15]
-
Dehalogenation: The bromoaniline can be reduced to aniline. This can occur if there are sources of hydride in the reaction mixture, sometimes from the solvent or base.[5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Optimization Strategies
If a Suzuki coupling with a brominated aniline gives a low yield, consider the following optimization strategies:
-
Screen Catalysts and Ligands: Test a variety of palladium sources and ligands, particularly bulky, electron-rich phosphine ligands or NHC-based systems.
-
Vary the Base: Experiment with different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and their stoichiometries.
-
Solvent Screening: Evaluate different solvents and solvent mixtures. A change from an aprotic to a protic co-solvent system can have a significant impact.[14]
-
Temperature Adjustment: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition and side reactions. A systematic variation of the reaction temperature is advisable.
-
Boronic Acid vs. Boronic Ester: In some cases, boronic esters (e.g., pinacol esters) can be more stable and provide better results than the corresponding boronic acids.[15]
Conclusion
The Suzuki-Miyaura coupling of brominated anilines with boronic acids is a powerful and versatile method for the synthesis of substituted biarylamines, which are important scaffolds in drug discovery and materials science. While the presence of the aniline functionality introduces specific challenges, a rational approach to the selection of the catalyst, ligand, base, and solvent system can lead to highly efficient and successful transformations. The protocols and insights provided in this guide serve as a solid foundation for researchers to develop and optimize these crucial reactions in their own laboratories.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction.
- Wikipedia. (2023). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
- National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Table].
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Table].
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP.
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Discussion].
- National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros.
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-isobutylaniline
Welcome to the Technical Support Center for synthesizing 4-Bromo-N-isobutylaniline (CAS 195968-92-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you increase your reaction yield and product purity.
This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, however, can be hampered by issues of low reactivity and selectivity. This guide focuses on the two most practical synthetic routes: direct N-alkylation and reductive amination, offering solutions to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound in a direct, question-and-answer format.
Q1: My direct N-alkylation reaction yield is very low. What are the primary causes and how can I improve it?
A1: Low yields in the direct alkylation of 4-bromoaniline with an isobutyl halide are typically rooted in a few key factors:
-
Poor Nucleophilicity of the Starting Material: The bromine atom on the aniline ring is electron-withdrawing, which reduces the nucleophilicity of the amino group, making the reaction sluggish compared to aniline itself.[2]
-
Inappropriate Reaction Conditions:
-
Temperature: This reaction often requires heating to proceed at a reasonable rate. Room temperature is generally insufficient. A temperature range of 80-120°C is a good starting point.[3]
-
Base: A weak base like sodium bicarbonate (NaHCO₃) may not be strong enough to neutralize the acid byproduct (HBr) effectively, stalling the reaction. Stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often necessary.[3]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they can help stabilize charged intermediates and increase reaction rates without protonating the amine.[3]
-
-
Reagent Purity: Ensure that your 4-bromoaniline, isobutyl bromide, and solvent are pure and anhydrous. Water can interfere with the base and quench reactive intermediates.
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 20°C increments, monitoring by TLC for product formation and potential byproduct spots.
-
Switch to a Stronger Base: If using a weak base, switch to K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5-2.0 eq). Cesium carbonate is particularly effective as it is more soluble and its counter-ion promotes reactivity.[4]
-
Optimize Your Solvent: If the reaction is slow in a solvent like THF, switch to a higher-boiling polar aprotic solvent like DMF.
-
Consider a More Reactive Alkylating Agent: If using isobutyl bromide, switching to isobutyl iodide will increase the rate of reaction, as iodide is a better leaving group.
Q2: I'm observing a significant amount of N,N-diisobutylaniline formation (overalkylation). How can I favor mono-alkylation?
A2: This is the most common side reaction in amine alkylations. It occurs because the product, this compound, is often more nucleophilic than the starting 4-bromoaniline, making it compete for the alkylating agent.[2]
Prevention Strategies:
-
Control Stoichiometry: The most effective strategy is to use an excess of the aniline starting material relative to the alkylating agent. A molar ratio of 2:1 to 3:1 of 4-bromoaniline to isobutyl bromide can significantly favor the mono-alkylation product.[2][5]
-
Modify Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation step more than the first.
-
Alternative Synthetic Route: If overalkylation remains a persistent issue, the best solution is to switch to reductive amination . This method is highly selective for mono-alkylation as it proceeds through an imine intermediate that is reduced in situ, preventing the second addition.[2][6]
Q3: My TLC/LC-MS shows a significant amount of unreacted 4-bromoaniline even after prolonged reaction time. Why is my reaction stalling?
A3: A stalled reaction, where starting material remains largely unconsumed, points to several potential issues:
-
Insufficient Base: The base neutralizes the HBr generated. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the aniline and shutting down its nucleophilicity. Ensure at least one equivalent of a sufficiently strong base (e.g., K₂CO₃) is used for every equivalent of HBr produced.
-
Low Temperature: As mentioned in Q1, the activation energy for this reaction can be high due to the deactivated aniline. Insufficient heating will lead to a very slow or stalled reaction.
-
Poor Solubility: If the reactants, particularly the base, are not soluble in the chosen solvent, the reaction will be slow. Cs₂CO₃ has better solubility in many organic solvents than K₂CO₃.[4]
Frequently Asked Questions (FAQs)
Q4: Which is a better method for selective synthesis: direct N-alkylation or reductive amination?
A4: For achieving high selectivity for the mono-alkylated product, reductive amination is unequivocally the superior method .[6]
-
Direct N-Alkylation: Prone to overalkylation, leading to mixtures of secondary and tertiary amines that can be difficult to separate. It is simpler to set up but requires careful optimization of stoichiometry and conditions to achieve moderate selectivity.
-
Reductive Amination: This two-step, one-pot process involves the formation of an imine from 4-bromoaniline and isobutyraldehyde, followed by its immediate reduction.[7] Because the secondary amine product does not readily react under these conditions, overalkylation is almost completely suppressed. It is the preferred industrial and laboratory method when selectivity is paramount.
Q5: What is the best solvent and base combination for the direct N-alkylation route?
A5: There is no single "best" combination, as the optimal choice depends on the scale and desired reaction time. However, some combinations are consistently effective.
| Base | Solvent | Temperature | Rationale & Comments |
| K₂CO₃ | DMF | 80-100 °C | A cost-effective and common choice. DMF ensures good solubility of reactants. |
| Cs₂CO₃ | Acetonitrile (MeCN) or DMF | 60-90 °C | Highly effective due to the high solubility and reactivity of Cs₂CO₃. Often gives higher yields and faster reactions than K₂CO₃.[5] |
| NaH | THF or DMF | 0 °C to RT | A very strong base that deprotonates the aniline first. Requires strictly anhydrous conditions and careful handling. |
| t-BuOK | Toluene or THF | 60-80 °C | A strong, hindered base. Can be effective, but carries a higher risk of promoting E2 elimination of the isobutyl bromide. |
Q6: How can I effectively purify the final this compound product?
A6: Purification typically involves separating the desired secondary amine from unreacted 4-bromoaniline and the N,N-diisobutylaniline byproduct.
-
Aqueous Workup: After the reaction, cool the mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove inorganic salts (e.g., KBr) and residual polar solvents like DMF.
-
Flash Column Chromatography: This is the most effective method for separation. The polarity difference between the three components is usually sufficient for good separation on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing) is typically effective.
-
Elution Order: The least polar N,N-diisobutylaniline will elute first, followed by the desired product this compound, and finally the most polar starting material, 4-bromoaniline.
-
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be used for final purification.
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation of 4-Bromoaniline
This protocol is optimized to favor mono-alkylation but may still produce a small amount of the dialkylated product.
Reagents & Equipment:
-
4-Bromoaniline (2.0 eq)
-
Isobutyl bromide (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromoaniline (2.0 eq) and cesium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the isobutyl bromide.
-
Stir the suspension for 10 minutes at room temperature.
-
Add isobutyl bromide (1.0 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).
-
Once the isobutyl bromide is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Selective Synthesis via Reductive Amination
This protocol provides excellent selectivity for the desired mono-alkylated product.[6][8]
Reagents & Equipment:
-
4-Bromoaniline (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-bromoaniline (1.0 eq) and the solvent (DCE or THF, to ~0.2 M).
-
Add isobutyraldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-16 hours).
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Workflow & Decision Diagram
This diagram outlines a logical workflow for synthesizing and troubleshooting the production of this compound.
Caption: Decision workflow for synthesizing this compound.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Chiappe, C., Pieraccini, D., & Saullo, P. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Journal of the Chemical Society, Perkin Transactions 2, (10), 1869-1872. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]
- Reddy, K. L., & Kumar, N. S. (2007). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Chemistry Letters, 36(4), 512-513. [Link]
- Vedantu. (n.d.). Explain the alkylation of aniline.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Reductive amination.
- Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of Crude 4-Bromo-N-isobutylaniline by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-N-isobutylaniline. As a key intermediate in the development of complex chemical entities, particularly in the pharmaceutical and agrochemical sectors, its purity is paramount.[1] This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during its purification by recrystallization, with a special focus on issues pertinent to low-melting-point aromatic amines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My compound is separating as an oil instead of crystals. What causes this "oiling out," and how can I fix it?
A1: "Oiling out" is the most frequent challenge with low-melting-point solids like this compound and other aromatic amines.[2] It occurs when the solute precipitates from the supersaturated solution at a temperature above its melting point, causing it to separate as a liquid phase rather than a solid crystal lattice.[3]
-
Primary Cause: The solution is too concentrated, or it is being cooled too rapidly. This leads to a state of high supersaturation while the solution is still warm enough for the compound to exist as a liquid.
-
Immediate Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level, and then allow the solution to cool much more slowly.[2][3]
Q2: I've cooled the solution, but no crystals have formed. What should I do?
A2: This is typically due to one of two reasons: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[4]
-
Solution for Oversaturation: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration.[3][5] Then, allow it to cool again.
-
Inducing Nucleation: If the solution is likely saturated, induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for the first crystals to form.[6] Alternatively, if available, add a single "seed crystal" from a previous pure batch.[4]
Q3: My final yield of pure crystals is very low. What are the common causes of product loss?
A3: A poor yield is a common issue in recrystallization and can usually be traced to a few key steps.[3]
-
Excess Solvent: Using significantly more than the minimum amount of hot solvent required to dissolve the crude product will leave a large portion of your compound dissolved in the mother liquor even after cooling.[3][6]
-
Premature Crystallization: If the solution cools and crystals form during a hot gravity filtration step, product will be lost on the filter paper.
-
Washing Technique: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve a portion of your purified product.[6]
Q4: What is the best solvent for recrystallizing this compound?
A4: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] Given its structure (a moderately polar N-H group and a large nonpolar aromatic portion), good starting points are:
-
Single Solvents: Alcohols like ethanol or isopropanol are often effective for aromatic amines.
-
Mixed-Solvent Systems: A highly effective technique when no single solvent is ideal.[7] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol or acetone) and then add a "poor" solvent or "antisolvent" (like water or hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
A systematic solvent screening on a small scale is always recommended.
Q5: My final product is still colored. How can I remove colored impurities?
A5: Persistent color often indicates the presence of highly conjugated impurities that co-precipitate with your product. These can often be removed by treating the hot solution with activated charcoal before filtration.[5] Add a small amount of charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the clear filtrate to cool and crystallize.
Section 2: In-Depth Troubleshooting Guide
This guide provides a more detailed, causality-based approach to resolving persistent recrystallization problems.
Problem: Persistent "Oiling Out" of the Product
"Oiling out" is a thermodynamic issue. The goal is to ensure the solution's saturation point is reached at a temperature below the compound's melting point.
Causality Analysis: The solubility curve of your compound is too steep, or the melting point of the impure compound is significantly depressed. When the solution is cooled, it becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid state.
Troubleshooting Workflow for Oiling Out
Problem: Failure to Induce Crystallization
If crystals do not form, the system is not in a state of supersaturation, or nucleation is inhibited.
Causality Analysis:
-
Lack of Saturation: The concentration of the solute is below its solubility limit at the cooled temperature. This is the most common reason and is caused by adding too much solvent.[4]
-
Supersaturation without Nucleation: The solution holds more solute than it thermodynamically should, but there are no initiation sites (like dust particles, scratches, or seed crystals) for crystal growth to begin. This is common with highly purified compounds in very clean glassware.
Solutions
-
Reduce Solvent Volume: Place the flask on a hot plate and gently boil off the solvent under a fume hood until the volume is reduced by about a quarter. Let the solution cool again.
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to vigorously scratch the inner wall of the flask at the air-liquid interface. This creates high-energy sites that can initiate crystal growth.[6]
-
Seed Crystal: The most reliable method. Adding a tiny crystal of the pure compound provides a perfect template for further crystal lattice formation.[4]
-
Ice Bath: Further cooling in an ice bath will decrease the compound's solubility and increase the level of supersaturation, making spontaneous crystallization more likely.
-
Section 3: Experimental Protocols
Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
Protocol 1: Small-Scale Solvent Screening
This protocol is essential for identifying an optimal solvent or mixed-solvent system before committing the bulk of your material.
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each drop.
-
Note if the compound dissolves readily at room temperature. A solvent that dissolves the compound completely when cold is unsuitable for recrystallization.[8]
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form. The ideal solvent will show poor solubility at room temperature but high solubility when hot, and will produce a large amount of crystalline solid upon cooling.[11]
Protocol 2: Standard Single-Solvent Recrystallization Workflow
This protocol assumes a suitable single solvent (e.g., isopropanol) has been identified.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask in small portions, swirling to dissolve the solid. Add just enough hot solvent to fully dissolve the crude material.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing impurities that do not dissolve.[8]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[6]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.
Section 4: Data Reference Table
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Safety Notes |
| Water | 100 | 10.2 | Non-flammable, non-toxic. |
| Ethanol | 78 | 4.3 | Flammable. Good general-purpose solvent. |
| Isopropanol | 82 | 3.9 | Flammable. Similar to ethanol, less volatile. |
| Ethyl Acetate | 77 | 4.4 | Flammable, irritant. Good for moderately polar compounds. |
| Toluene | 111 | 2.4 | Flammable, toxic. Good for nonpolar compounds. |
| Hexanes | ~69 | 0.1 | Highly flammable, neurotoxin. Good for nonpolar compounds or as an antisolvent. |
| Acetone | 56 | 5.1 | Highly flammable, irritant. Dissolves many organics but has a low boiling point. |
This table provides general guidance. Experimental verification via solvent screening is essential.
References
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from a course material PDF, specific university source URL may vary.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline. National Center for Biotechnology Information.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Arctom. (n.d.). CAS NO. 195968-92-4 | this compound.
- Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp.
- ChemBK. (2024). 4-Bromo-N-isopropylaniline.
- Wikipedia. (n.d.). 4-Bromoaniline.
- Chem-Space. (n.d.). This compound.
- ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube.
- PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information.
- El-Gogary, T. M., et al. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- ResearchGate. (2018).
- ChemBK. (2024). 4-bromo-N,N-diphenylaniline.
- Beilstein Journals. (n.d.). α-Bromodiazoacetamides – a new class of diazo compounds for catalyst-free, ambient temperature intramolecular C–H insertion reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Column Chromatography for Substituted Anilines
Welcome to the Technical Support Center for the purification of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these essential compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your separations effectively.
Substituted anilines are foundational building blocks in pharmaceuticals and materials science. However, their basic nature presents unique challenges in column chromatography, particularly when using standard silica gel. The lone pair of electrons on the nitrogen atom makes them basic and prone to strong interactions with the acidic surface of silica, leading to common issues like peak tailing, poor resolution, and even on-column degradation. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are my aniline peaks tailing or streaking in my column? This is the most common issue. Aniline derivatives are basic compounds that can interact strongly with acidic silanol groups (Si-O-H) on the surface of standard silica gel.[1] This acid-base interaction leads to non-ideal elution, causing the compound to "drag" along the stationary phase, resulting in tailing on TLC and broad, asymmetric peaks in your column fractions.[1]
Q2: How can I quickly fix peak tailing for my aniline? The most direct solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[1] The standard practice is to add 0.5-2% triethylamine (TEA) to your eluent system.[2] This simple addition will dramatically improve peak shape for most anilines.[3][4][5]
Q3: My aniline seems to be decomposing on the silica column. What should I do? The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1][6] If you suspect on-column degradation, consider switching to a less acidic stationary phase like neutral alumina.[1][7][8] Alternatively, you can "deactivate" your silica column by pre-flushing it with a solvent system containing triethylamine before loading your sample.[9]
Q4: I'm trying to separate two aniline isomers, but they are co-eluting. How can I improve the resolution? Separating closely related isomers requires optimizing your separation conditions. First, try running a shallow gradient elution, where you gradually increase the polarity of the mobile phase.[10] If this is insufficient, a change in stationary phase may be necessary. For particularly difficult separations, specialized columns, such as those based on crown ethers, can offer unique selectivity for positional isomers.[11][12]
Q5: My highly polar aniline derivative is stuck at the baseline (Rf = 0) even in 100% ethyl acetate. What's the next step? When a compound is too polar for normal-phase chromatography (silica or alumina), it's time to switch to a different technique. Reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water), is the ideal solution for purifying very polar anilines.[1]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with a deeper dive into their causes and solutions.
Issue 1: Severe Peak Tailing and Poor Recovery
-
Primary Cause: Strong ionic interaction between the protonated (cationic) aniline and deprotonated (anionic) silanol groups on the silica surface. This is especially problematic on older or lower-grade "Type A" silica.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for aniline peak tailing.
-
Solutions & Scientific Rationale:
-
Mobile Phase Modifier (The Quick Fix): Add a competing base like triethylamine (TEA) to the eluent.[5]
-
Mechanism: TEA is a small, basic molecule that competitively binds to the acidic silanol sites on the silica, effectively "masking" them from your aniline compound.[3][4] This minimizes the strong ionic interactions, allowing the aniline to elute based on weaker polar interactions (like hydrogen bonding), resulting in symmetrical peaks.
-
-
Alternative Normal-Phase Adsorbents (The Robust Fix):
-
Neutral Alumina: This is an excellent alternative for basic compounds as it lacks the highly acidic silanol groups found in silica.[1][7][8] It provides a different selectivity and can resolve compounds that are inseparable on silica.
-
Amine-Functionalized Silica: This stationary phase has amino-propyl groups bonded to the silica surface.[13] This modification eliminates the problematic ionic interactions with basic analytes, making it ideal for purifying amines without mobile phase additives.[13][14]
-
-
Reversed-Phase Chromatography (For Polar Compounds): If your aniline is highly substituted with polar groups, it may be too polar for normal-phase. In reversed-phase chromatography, the stationary phase is hydrophobic (e.g., C18), and polar compounds elute earlier. This is a powerful technique for purifying anilines that are water-soluble or have low Rf values in polar normal-phase systems.[1][15][16]
-
Issue 2: On-Column Degradation or Reaction
-
Primary Cause: The Lewis acidity of the silica surface can catalyze hydrolysis, rearrangement, or polymerization of sensitive substituted anilines.[6] In some rare cases, high pH mobile phases in reversed-phase can also cause degradation.[17][18]
-
Solutions & Scientific Rationale:
-
Deactivate the Silica: Before loading your compound, wash the packed column with 2-3 column volumes of your starting eluent containing 1-3% triethylamine.[9] Discard these washings. This procedure neutralizes the most active acidic sites, creating a more inert surface for your sensitive compound.
-
Use a Non-Acidic Stationary Phase: Switching to neutral alumina is a primary strategy to avoid acid-catalyzed degradation.[8][19]
-
Employ Protecting Groups: For extremely sensitive anilines or in multi-step syntheses, temporarily protecting the amine is a robust strategy.
-
Mechanism: Converting the basic amine into a neutral carbamate (e.g., Boc, Cbz) or amide completely changes its chemical properties.[20][21] The protected compound no longer interacts strongly with silica and is much less susceptible to acid-catalyzed degradation. The protecting group can be removed in a subsequent step.[22][23]
Protecting Group Introduction Reagent Removal Condition Key Feature Boc (Boc)₂O Strong Acid (e.g., TFA, HCl)[20] Robust and common; orthogonal to Cbz and Fmoc. Cbz Benzyl Chloroformate Catalytic Hydrogenolysis (H₂, Pd/C)[20] Stable to acid/base; orthogonal to Boc and Fmoc. Fmoc Fmoc-Cl Base (e.g., Piperidine in DMF)[20] Removed under very mild basic conditions. -
-
Experimental Protocols
Protocol 1: General Method Development Workflow
This workflow provides a systematic approach to developing a purification method for a novel substituted aniline.
Caption: Systematic workflow for aniline purification method development.
Protocol 2: Step-by-Step Normal-Phase Purification with TEA
This protocol outlines the standard procedure for purifying a moderately stable substituted aniline using silica gel.
-
TLC Analysis & Solvent Selection:
-
Prepare a stock solution of your crude aniline mixture.
-
On a silica gel TLC plate, spot your mixture.
-
Develop the plate in a solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that has been modified with 0.5-1% triethylamine.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35. This will be your starting elution solvent.
-
-
Column Packing:
-
Select an appropriate size flash chromatography column based on your sample mass (typically a 40-100:1 ratio of silica:crude compound by weight).
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane).
-
Pour the slurry into the column and use pressure or gravity to pack the bed, ensuring a flat, stable surface.
-
-
Equilibration:
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better resolution than loading the sample as a liquid.
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your starting solvent system.
-
Collect fractions and monitor the elution progress using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
-
-
Analysis and Work-up:
-
Combine the pure fractions as identified by TLC.
-
Evaporate the solvent under reduced pressure. Note that residual triethylamine may need to be removed by co-evaporation with a solvent like toluene or by a mild acidic wash during a subsequent liquid-liquid extraction.
-
References
- Nakagawa, T., et al. (1981). Reversed-phase high-performance liquid chromatography of substituted anilines utilizing molecular-recognizing ability of crown e. Analytical Chemistry.
- BenchChem. (n.d.). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Benchchem.
- Saito, K., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules.
- Walker, R. F., et al. (1982). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst.
- Garkani-Nejad, Z., et al. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. Journal of Separation Science.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline (2), methylaniline isomers (3–5), and chloroaniline isomers (6–8).... ResearchGate.
- Saito, K., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PubMed.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
- Garkani-Nejad, Z., et al. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. ResearchGate.
- Sepuxianyun. (n.d.). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
- Chromatography Forum. (2005). use of Triethylamine. Chromatography Forum.
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate.
- ResearchGate. (2014). Does aniline stick in columns during column chromatography?. ResearchGate.
- Gilson. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Gilson.
- Org Prep Daily. (2006). Purifying amines on silica. WordPress.com.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- U.S. Environmental Protection Agency. (1980). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- Zhang, K., et al. (2011). Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. Journal of Chromatography A.
- ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog.
- Dolan, J. W. (2005). On-Column Sample Degradation. LCGC North America.
- ResearchGate. (n.d.). Development of an automated on-line solid-phase extraction-highperformance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. ResearchGate.
- Chemistry Stack Exchange. (2022). Using neutral or basic alumina in column chromatography for purification of amines.
- BVV. (n.d.). Neutral Activated Alumina Chromatographic Grade (50-200um).
- Zhang, K., et al. (2011). Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. ResearchGate.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.
- Hawach Scientific. (n.d.). Neutral Alumina Flash Column.
- Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds.
- Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
- uHPLCs.com. (n.d.). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Sorbent Technologies, Inc. (2022). Amino Silica Gel.
- Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (n.d.). Protecting Groups in Solid-Phase Organic Synthesis. ResearchGate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Science Forums. (2011). Amine purification.
- ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.
- De Vooght-Johnson, R. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science.
- Liu, Y., & Li, X. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.
- Tang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sorbtech.com [sorbtech.com]
- 14. silicycle.com [silicycle.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hawach.com [hawach.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. Boc-Protected Amino Groups [organic-chemistry.org]
- 23. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Identifying and minimizing side products in N-alkylation reactions
Welcome to the Technical Support Center for N-Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation, a cornerstone transformation in organic synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize common side products, thereby improving reaction efficiency, yield, and product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during N-alkylation experiments, providing detailed causes and actionable solutions.
Problem 1: Low Yield of the Desired Mono-N-Alkylated Product & Formation of Over-Alkylated Products
You're running a direct N-alkylation of a primary or secondary amine with an alkyl halide and observing a mixture of mono-, di-, and sometimes tri-alkylated products, with a low yield of your target compound.
This is a classic and frequent challenge in N-alkylation.
Root Cause Analysis
The primary reason for over-alkylation is that the product of the initial alkylation is often more nucleophilic than the starting amine.[1][2] For example, a primary amine is alkylated to a secondary amine, which is a stronger nucleophile and can react faster with the alkylating agent than the remaining primary amine.[2] This leads to a "runaway" reaction that produces a mixture of products, including secondary, tertiary, and even quaternary ammonium salts.[1][3]
Solutions & Methodologies
For controlled mono-alkylation, reductive amination is a highly reliable alternative to direct alkylation with alkyl halides.[4][5] This method avoids the issue of the product being more reactive than the starting material.[5]
-
Mechanism: The reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the desired alkylated amine.[4] Over-alkylation is inherently avoided because the imine only forms once on a given amine.[5]
-
Advantages: It is a versatile method that is often used in green chemistry due to its high selectivity and the possibility of one-pot reactions.[6]
-
Recommended Reducing Agents:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often preferred because it is selective for the iminium ion over the carbonyl starting material.[7][8]
-
Sodium cyanoborohydride (NaBH₃CN): Also effective for selectively reducing imines in the presence of aldehydes.[5]
-
-
Imine Formation: In a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.).[1] To facilitate imine formation, you can add a dehydrating agent such as anhydrous MgSO₄.[1] Stir the mixture at room temperature for 1-3 hours.
-
Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise.[1]
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify as needed via column chromatography.[1]
Temporarily masking the amine's reactivity with a protecting group is another robust strategy to ensure selective mono-alkylation.[9][10]
-
Mechanism: The amine is first converted to a less nucleophilic functional group, such as a carbamate or amide.[9][10] After alkylation, the protecting group is removed to yield the mono-alkylated product.[1]
-
Common Protecting Groups:
-
Protection: Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in a solvent like DCM. At 0 °C, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dropwise. Stir at room temperature for 2-6 hours.[1]
-
Alkylation: Dissolve the Boc-protected amine (1.0 eq.) in a polar aprotic solvent such as DMF or THF. Cool to 0 °C and add a strong base like sodium hydride (NaH) (1.2 eq.). After 30 minutes, add the alkyl halide (1.1 eq.) dropwise and let the reaction proceed overnight at room temperature.[1]
-
Deprotection: Dissolve the alkylated, Boc-protected amine in DCM and add an excess of TFA (20-50% v/v). Stir for 1-3 hours at room temperature, then remove the solvent and excess TFA under reduced pressure.[1]
If direct alkylation is necessary, careful control of reaction parameters can improve selectivity.
-
Stoichiometric Control: Using a large excess of the starting amine compared to the alkylating agent can statistically favor mono-alkylation.[1][13]
-
Slow Addition: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, which disfavors the second alkylation step.[1]
Problem 2: Formation of Quaternary Ammonium Salts
Your reaction is producing a significant amount of a permanently charged, insoluble salt, indicating the formation of a quaternary ammonium salt.
Root Cause Analysis
Quaternary ammonium salts are the final product of exhaustive N-alkylation.[13][14] Their formation is particularly favorable when tertiary amines are the intended product, as the tertiary amine can still act as a nucleophile.[3]
Solutions & Methodologies
The strategies to avoid over-alkylation mentioned in Problem 1 are the primary methods to prevent the formation of quaternary ammonium salts. Reductive amination and protecting group strategies are particularly effective.[4][9]
Problem 3: Competing O-Alkylation
In a molecule containing both N-H and O-H groups, you are observing alkylation on the oxygen atom in addition to, or instead of, the desired N-alkylation.
Root Cause Analysis
This is a common issue of regioselectivity when dealing with ambident nucleophiles.[15] The outcome of the N- vs. O-alkylation can be influenced by several factors, including the solvent, the nature of the alkylating agent, and the base used.[15][16]
-
Solvent Effects: The choice of solvent can dramatically alter the selectivity. For instance, polar aprotic solvents like DMSO can favor N-alkylation in some systems, while less polar solvents like THF might favor O-alkylation, or vice-versa, depending on the specific heterocycle.[17][18] This is often due to the nature of the ion pairs (tight ion pairs vs. solvent-separated ion pairs) formed in solution.[17]
-
Hard and Soft Acid-Base (HSAB) Theory: "Hard" electrophiles may favor reaction at the "harder" oxygen atom, while "softer" electrophiles may prefer the "softer" nitrogen atom.[19]
-
Protecting Groups: The most direct way to prevent O-alkylation is to protect the hydroxyl group before performing the N-alkylation.[19][20] A common strategy involves using silyl ethers or other easily removable protecting groups for alcohols.
Solutions & Methodologies
-
Protect the Hydroxyl Group: Before N-alkylation, protect the alcohol functionality. For example, a temporary protection with boric acid can be employed in aqueous media.[21]
-
Optimize Solvent and Base: Systematically screen different solvents (e.g., THF, DMSO, DMF, MeCN) and bases (e.g., K₂CO₃, NaH, Cs₂CO₃) to find conditions that favor N-alkylation.[18]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my N-alkylation reaction?
The solvent plays a crucial role in N-alkylation by influencing reaction rates and selectivity.[22] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices as they can dissolve the amine and the alkylating agent and can accelerate Sₙ2 reactions. However, the optimal solvent is substrate-dependent, and screening may be necessary. For some heterocyclic systems, solvent choice can completely reverse the N-alkylation regioselectivity.[17]
Q2: What is the role of the base in N-alkylation, and how do I select the appropriate one?
The base deprotonates the amine (or a protected intermediate), increasing its nucleophilicity. The choice of base is critical.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are often sufficient.[18]
-
Stronger bases like sodium hydride (NaH) may be required for less reactive systems or when alkylating protected amines like Boc-amines.[1]
-
The base can also influence regioselectivity in complex molecules.[18]
Q3: How does the leaving group on the alkylating agent affect the reaction?
The reactivity of alkyl halides in Sₙ2 reactions, which is a common mechanism for N-alkylation, follows the order RI > RBr > RCl.[13] A better leaving group will result in a faster reaction.[23][24] Iodides are the most reactive but also the most expensive and can sometimes lead to more side reactions if the reaction is not well-controlled. Bromides often offer a good balance of reactivity and stability.
Q4: When is it absolutely necessary to use a protecting group?
A protecting group strategy is highly recommended when:
-
You need to synthesize a mono-alkylated primary or secondary amine with high purity and yield.[1]
-
The starting material contains other functional groups that are sensitive to the alkylation conditions (e.g., hydroxyl groups).[19]
-
You are performing other chemical transformations on the molecule and need to mask the amine's reactivity.[1]
Data and Diagrams
Table 1: Comparison of Strategies to Minimize Over-Alkylation
| Strategy | Advantages | Disadvantages | Best Suited For |
| Reductive Amination | High selectivity for mono-alkylation, avoids over-alkylation, often a one-pot procedure.[4][6] | Requires a suitable carbonyl compound, reducing agents can be moisture-sensitive. | Synthesis of secondary and tertiary amines.[8] |
| Protecting Group Strategy | Excellent control over the degree of alkylation, high yields of pure product.[9] | Adds two steps to the synthesis (protection and deprotection), increasing overall step count.[1] | When high purity is critical and for complex molecules with multiple reactive sites. |
| Stoichiometric Control | Simple to implement, avoids additional reagents. | Often requires a large excess of the amine, which can be wasteful and complicate purification.[1] | When the starting amine is inexpensive and readily available. |
| Slow Addition of Alkylating Agent | Can improve selectivity without changing reagents.[1] | May require specialized equipment (syringe pump), can lead to long reaction times. | Improving selectivity in direct alkylation when other methods are not feasible. |
Diagrams
Workflow for Troubleshooting Over-Alkylation
Caption: Decision tree for selecting a strategy to avoid over-alkylation.
Mechanism of Over-Alkylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 13. ncert.nic.in [ncert.nic.in]
- 14. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-isobutylaniline
Welcome to the technical support resource for the synthesis of 4-Bromo-N-isobutylaniline (CAS 195968-92-4).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine the synthesis for your specific needs.
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a precursor to more complex molecules.[1] The para-substituted bromine atom makes it an ideal substrate for various cross-coupling reactions.[1] This guide will focus on the two most prevalent and practical synthetic routes: Direct N-Alkylation and Reductive Amination .
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Direct N-Alkylation of 4-Bromoaniline: This is a classical nucleophilic substitution reaction where 4-bromoaniline reacts directly with an isobutylating agent, such as isobutyl bromide, typically in the presence of a base.[1][2]
-
Reductive Amination of 4-Bromoaniline: This one-pot method involves the reaction of 4-bromoaniline with isobutyraldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine.[1][3]
A more advanced, alternative method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is highly versatile for forming C-N bonds but requires specialized catalysts and ligands.[4][5]
Q2: Which synthetic route is better for achieving high mono-alkylation selectivity?
Reductive amination generally offers superior control and selectivity for mono-alkylation.[6][7] The primary challenge with direct N-alkylation is over-alkylation, where the desired product, this compound, reacts further with the isobutylating agent to form the tertiary amine byproduct. This occurs because the mono-alkylated product is often more nucleophilic than the starting 4-bromoaniline.[6][8] Reductive amination avoids this issue by first forming the imine, which is then reduced in a controlled manner.[7]
Q3: What are the key safety precautions when working with these reagents?
-
4-Bromoaniline: This compound is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[9]
-
Alkyl Halides (e.g., Isobutyl Bromide): These are lachrymators and irritants. Always handle them in a fume hood.
-
Reducing Agents (e.g., NaBH₄, NaBH(OAc)₃): These reagents can react violently with water or strong acids to release flammable hydrogen gas. Handle with care and quench reactions cautiously.
-
Bases (e.g., NaH, t-BuOK): Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium tert-butoxide (t-BuOK) is a strong base and corrosive. Both must be handled under an inert atmosphere.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (4-bromoaniline), the product (this compound), and any potential dialkylated byproduct. Staining with potassium permanganate or visualization under UV light can help identify the spots. For more quantitative analysis, LC-MS or GC-MS can be employed.
Q5: What are the standard purification methods for this compound?
After an aqueous workup to remove the base and other inorganic salts, the crude product is typically purified using flash column chromatography on silica gel.[10] A gradient elution with hexanes and ethyl acetate is usually effective. For obtaining a highly pure solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be performed.[11]
Visualization of Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation & Recommended Solution |
| A. Low Reactivity of 4-Bromoaniline | The electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the aniline's nitrogen, making it less reactive.[6] Solution: For direct alkylation, increase the reaction's driving force. Use a stronger base (e.g., NaH, K₂CO₃, or t-BuOK) to more effectively deprotonate the amine.[12] Increase the reaction temperature, as many N-alkylations are slow at room temperature; a range of 80-120°C is common.[12] Consider switching to a more reactive alkylating agent like isobutyl iodide. |
| B. Inappropriate Reaction Conditions | The choice of solvent is critical. Protic solvents can solvate the amine, reducing its nucleophilicity.[12] Solution: Use a polar aprotic solvent like DMF, acetonitrile, or DMSO, which can help stabilize charged intermediates and increase the reaction rate.[6][12] For higher temperatures, toluene is a suitable option.[12] Ensure the concentration of your reactants is appropriate (typically 0.1-0.5 M). |
| C. Impure or Wet Reagents | Water can quench strong bases and interfere with the reaction. Other impurities in the starting materials can lead to side reactions. Solution: Ensure all reagents are pure and solvents are anhydrous, especially when using water-sensitive reagents like NaH.[6] Distill liquid starting materials if their purity is questionable. |
Problem 2: Significant Formation of Dialkylated Byproduct
Caption: A decision workflow for troubleshooting a stalled reaction.
| Potential Cause | Scientific Explanation & Recommended Solution |
| A. Insufficiently Strong Base | The HBr generated during direct alkylation must be neutralized. If the base is too weak, the reaction mixture will become acidic, protonating the aniline and shutting down its nucleophilicity. Solution: Ensure at least one equivalent of a sufficiently strong base is used. For less reactive anilines, stronger bases like potassium tert-butoxide are often required. [12] |
| B. Product Inhibition | In some catalytic cycles (e.g., Buchwald-Hartwig), the product amine can coordinate to the metal catalyst and inhibit its activity. [6]Solution: This is less common for direct alkylation but can be a factor in catalytic systems. If using a catalytic method, screening different ligands or catalysts may be necessary. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Direct N-Alkylation
This protocol aims for mono-alkylation by controlling stoichiometry and is a good starting point for optimization.
Reagents & Conditions:
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Bromoaniline | 172.03 | 10.0 | 1.0 | 1.72 g |
| Isobutyl Bromide | 137.02 | 11.0 | 1.1 | 1.18 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 | 2.76 g |
| Acetonitrile (MeCN) | - | - | - | 40 mL |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.72 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: Begin stirring the suspension. Add isobutyl bromide (1.18 mL, 11.0 mmol) dropwise to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 80°C (reflux) and maintain stirring. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of water and extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil or low-melting solid.
Protocol 2: Synthesis via Reductive Amination
This protocol offers higher selectivity and is often performed as a one-pot reaction. [7][13] Reagents & Conditions:
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Bromoaniline | 172.03 | 10.0 | 1.0 | 1.72 g |
| Isobutyraldehyde | 72.11 | 12.0 | 1.2 | 1.10 mL |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 | 3.18 g |
| Dichloroethane (DCE) | - | - | - | 50 mL |
| Acetic Acid (AcOH) | - | - | catalytic | ~0.1 mL |
Procedure:
-
Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol) and 50 mL of dichloroethane.
-
Imine Formation: Add isobutyraldehyde (1.10 mL, 12.0 mmol) to the solution, followed by a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Be cautious as some gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor for the disappearance of the intermediate imine and starting material by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Boston University. (2011). Reductive Amination Reaction.
- Wikipedia. (2023). Amine alkylation.
- Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Wikipedia. (2023). Reductive amination.
- Chemical Reviews. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Beilstein Journal of Organic Chemistry. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions.
- NCERT. (n.d.). Amines.
- Google Patents. (n.d.). Method for purifying a bromine compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DSpace [open.bu.edu]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Brominated Compounds
Welcome to our dedicated technical support center for chemists working with brominated compounds. As versatile intermediates in organic synthesis, these compounds are pivotal in academic research and the pharmaceutical industry. However, their unique reactivity profile can present specific challenges. This guide is structured to provide you, the researcher, with practical, in-depth solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Low Reaction Yield or Incomplete Conversion
This section addresses one of the most frequent issues in the laboratory: reactions that do not proceed to completion or provide a lower than expected yield of the desired product.
Question 1: My cross-coupling reaction (e.g., Suzuki-Miyaura) with an aryl bromide is sluggish and gives low yields. What are the likely causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings involving aryl bromides often stem from issues with the catalytic cycle. The primary culprits are typically inefficient oxidative addition, slow transmetalation, or catalyst deactivation.[1][2]
-
Causality of the Problem:
-
Oxidative Addition: The initial step, where the palladium catalyst inserts into the carbon-bromine bond, can be slow, especially with electron-rich or sterically hindered aryl bromides.[3]
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be the rate-limiting step. This is often influenced by the choice of base and solvent.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen, leading to the formation of palladium black.[3] Also, certain ligands may not be robust enough to prevent catalyst decomposition at higher temperatures.
-
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Even trace amounts of oxygen can oxidize the Pd(0) catalyst.[2] A good practice is to degas your solvent and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution.[1]
-
Ligand Selection: The choice of phosphine ligand is critical. For challenging substrates, consider using more electron-rich and bulky ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) which can accelerate both oxidative addition and reductive elimination.[1][3]
-
Base and Solvent System: The base is not just a spectator; it plays a crucial role in the transmetalation step. A common issue is the use of a base that is too weak or has poor solubility. Consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][4] The solvent system should be optimized to ensure all components are sufficiently soluble. A mixture of toluene and water is common, but dioxane or THF can also be effective.[3][4]
-
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.
-
-
Visualizing the Catalytic Cycle:
Caption: The Suzuki-Miyaura cross-coupling cycle.
Question 2: I am attempting to form a Grignard reagent from an aryl bromide, but the reaction won't initiate. What should I do?
Answer: The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. Initiation failure is a common problem and is almost always due to the presence of an inhibiting oxide layer on the magnesium or trace amounts of water in the solvent.[5]
-
Causality of the Problem:
-
Magnesium Oxide Layer: Magnesium readily forms a passivating layer of magnesium oxide (MgO) on its surface when exposed to air. This layer prevents the aryl bromide from accessing the metallic magnesium surface, thus inhibiting the reaction.
-
Water Contamination: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[6] The solvent (typically THF or diethyl ether) must be rigorously dried.
-
-
Troubleshooting Protocol:
-
Magnesium Activation: The key is to activate the magnesium surface.
-
Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to generate magnesium iodide or magnesium bromide respectively, which helps to etch the oxide layer and expose the fresh metal.
-
-
Solvent Purity: Use freshly distilled, anhydrous solvent. Diethyl ether and THF are hygroscopic and should be stored over molecular sieves.
-
Initiation: Add a small amount of the aryl bromide to the activated magnesium. You should observe a slight exotherm and potentially some bubbling or a change in color. Once the reaction has initiated, the remaining aryl bromide can be added dropwise.
-
Heat: Gentle heating with a heat gun can sometimes be necessary to initiate the reaction, but be prepared to cool the reaction as Grignard formation can be highly exothermic once it begins.[5]
-
Section 2: Formation of Side Products
The appearance of unexpected peaks in your NMR or LC-MS is a clear sign of side reactions. This section will help you identify and mitigate common side products in reactions with brominated compounds.
Question 3: My Suzuki coupling reaction is producing a significant amount of a dehalogenated byproduct (Ar-H instead of Ar-R). How can I prevent this?
Answer: Hydrodehalogenation is a well-known side reaction in many cross-coupling reactions.[1] It occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1]
-
Causality of the Problem:
-
Formation of Pd-H Species: Palladium-hydride species can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[1] This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to form the dehalogenated product.
-
Substrate Susceptibility: Electron-deficient aryl bromides and N-heterocyclic bromides are particularly prone to dehalogenation.[1]
-
-
Troubleshooting Protocol:
-
Choice of Base: Avoid bases that can act as hydride donors. While bases like NaOEt can be problematic, K₃PO₄ and Cs₂CO₃ are generally considered safer options in this regard.
-
Solvent Selection: If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like toluene, dioxane, or THF.
-
Water Content: While some Suzuki reactions require a small amount of water, excess water can promote the formation of Pd-H species. Try to control the amount of water in your reaction.
-
Ligand Effects: Certain ligands can promote the desired cross-coupling over the dehalogenation pathway. Experimenting with different ligands can be beneficial.
-
-
Decision Tree for Minimizing Dehalogenation:
Caption: Troubleshooting workflow for dehalogenation.
Question 4: In my alpha-bromination of a ketone, I am getting significant amounts of di- and poly-brominated products. How can I improve the selectivity for mono-bromination?
Answer: Over-bromination is a common issue in the alpha-bromination of ketones, particularly under acidic conditions. The initial product, the alpha-bromo ketone, is often more reactive towards further bromination than the starting ketone.
-
Causality of the Problem:
-
Increased Enolization of the Product: The electron-withdrawing bromine atom in the alpha-bromo ketone product increases the acidity of the remaining alpha-protons, leading to faster enolization and subsequent reaction with the brominating agent.
-
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of Br₂ or NBS.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of it at all times. This will favor the reaction with the more abundant starting material over the product.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the second bromination.
-
Use of a Quenching Agent: Once the desired level of conversion to the mono-brominated product is reached (as monitored by TLC or GC), quench the reaction immediately to destroy any remaining brominating agent. A solution of sodium thiosulfate is a common choice.[7]
-
Section 3: Difficulties in Product Purification and Work-up
Even with a successful reaction, isolating the pure product can be a challenge. This section covers common purification hurdles.
Question 5: After my reaction, I have a persistent reddish-brown color in my organic layer, which I suspect is unreacted bromine. How do I remove it?
Answer: Residual elemental bromine (Br₂) is a common impurity and its characteristic reddish-brown color makes it easy to spot.[7] It needs to be removed as it can interfere with subsequent steps and make product purification difficult.
-
Causality of the Problem:
-
Excess brominating agent was used in the reaction.
-
The reaction did not go to completion, leaving unreacted starting material and brominating agent.
-
-
Troubleshooting Protocol:
-
Aqueous Quench with a Reducing Agent: The most common and effective method is to wash the organic layer with an aqueous solution of a reducing agent.
-
Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is typically used. The thiosulfate reduces the bromine to colorless bromide ions (2S₂O₃²⁻ + Br₂ → S₄O₆²⁻ + 2Br⁻). Continue washing until the organic layer is colorless.[7]
-
Sodium Sulfite (Na₂SO₃): An alternative to sodium thiosulfate. It also reduces bromine to bromide (SO₃²⁻ + Br₂ + H₂O → SO₄²⁻ + 2Br⁻ + 2H⁺).
-
-
Vigorous Mixing: Ensure vigorous stirring or shaking in a separatory funnel to maximize the contact between the organic and aqueous phases.[7]
-
pH Consideration: Be aware that quenching with sodium thiosulfate under acidic conditions can lead to the formation of elemental sulfur as a fine precipitate, which can complicate the work-up.[7] If this is an issue, consider using sodium sulfite or neutralizing the mixture before quenching.
-
-
Comparative Table of Quenching Agents:
| Quenching Agent | Advantages | Disadvantages |
| Sodium Thiosulfate | Inexpensive, effective. | Can form elemental sulfur under acidic conditions.[7] |
| Sodium Sulfite | Does not form sulfur precipitate. | |
| Sodium Bisulfite | Similar to sodium sulfite. |
Question 6: My brominated product seems to be unstable on silica gel during column chromatography. What are my options for purification?
Answer: Some brominated compounds, particularly those with other sensitive functional groups, can be unstable on silica gel, which is acidic. This can lead to decomposition and loss of product during purification.
-
Causality of the Problem:
-
Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze decomposition pathways for sensitive molecules.
-
Hydrolysis: If water is present in the solvent system, hydrolysis of the bromine can occur on the silica surface.
-
-
Troubleshooting Protocol:
-
Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine. A common method is to add 1-2% triethylamine to the eluent.
-
Use an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Florisil®: A magnesium silicate gel that is less acidic than silica.
-
-
Non-Chromatographic Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids contact with stationary phases.
-
Distillation: For liquid products, distillation (including Kugelrohr for small scales) can be a viable option if the compound is thermally stable.
-
-
References
- Technical Support Center: Handling and Quenching Reactions with Bromin
- How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Troubleshooting common issues in alpha-bromin
- Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
- Failed suzuki coupling, any suggenstions?. Reddit.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Bromine and Brominated Compounds
Introduction
Welcome to the Technical Support Center for the purification of bromine and its compounds. In the fields of chemical research, materials science, and pharmaceutical development, the purity of reagents and intermediates is paramount. Brominated compounds are versatile building blocks, but their synthesis and handling can introduce a variety of impurities that may compromise experimental outcomes, reduce yields, and affect product specifications.
This guide provides researchers, scientists, and drug development professionals with practical, field-proven insights into common purification challenges. It is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning needed to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in bromine and its organic compounds?
The nature of impurities depends heavily on the source and synthetic route. For commercially available elemental bromine, common contaminants include water, chlorine, and organic materials from the original brine source, such as halogenated hydrocarbons (e.g., bromoform, carbon tetrachloride).[1][2][3] The concentration of these organic impurities can range from 0.0005 to 0.1 weight percent.[3]
For synthesized organobromine compounds, impurities typically include:
-
Unreacted starting materials: The most common impurity.
-
Excess brominating agent: Residual elemental bromine (Br₂) or reagents like N-bromosuccinimide (NBS).[4][5]
-
By-products: Isomeric products (e.g., ortho-, meta-, para-isomers in aromatic brominations) or products from side reactions.
-
Solvents: Residual solvents from the reaction or initial workup.
-
Decomposition products: For instance, NBS can slowly decompose to release free bromine, giving the solid a yellow or orange tint.[4]
Q2: How do I select the most appropriate purification method for my compound?
Choosing the right method depends on the physical state of your compound (solid vs. liquid), the nature of the impurities, and the scale of your experiment. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification method.
Q3: What are the critical safety precautions when handling elemental bromine?
Liquid bromine is highly corrosive, toxic, and has a high vapor pressure, necessitating strict safety protocols.[2]
-
Ventilation: Always work in a certified chemical fume hood with good airflow.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (fluorinated rubber is recommended), chemical splash goggles, a face shield, and a lab coat.[2]
-
Spill Kit: Keep a neutralizing agent, such as a solution of sodium thiosulfate, readily available in case of spills.[2][6]
-
Handling: Avoid all contact with skin and eyes, and prevent inhalation of the dense, reddish-brown vapors.[2] When transferring, use glass or PTFE equipment.
Troubleshooting Guides & Protocols
This section addresses specific problems encountered during the purification of bromine compounds. Each entry explains the cause and provides a detailed, step-by-step protocol for remediation.
Issue 1: My crude elemental bromine is dark and contains visible particulates or an aqueous layer.
Cause: This indicates the presence of water, organic contaminants, and potentially chlorine, which can form complexes with bromine.[1] Organic impurities often arise from the brine source, while water can be introduced during extraction.
Solution: A combination of washing with concentrated sulfuric acid followed by fractional distillation is a robust method for purification. Sulfuric acid acts as both a drying agent and an oxidant for some organic impurities.[2] Distillation then separates the bromine from less volatile impurities and the sulfuric acid.
Protocol A: Purification of Elemental Bromine
(CAUTION: Perform this entire procedure in a chemical fume hood with all requisite safety precautions.)
-
Sulfuric Acid Wash: a. Place the impure bromine in a separatory funnel. b. Slowly add an equal volume of cold, concentrated sulfuric acid (H₂SO₄). c. Stopper the funnel and shake gently, periodically venting the pressure. The rationale here is to allow intimate contact for the H₂SO₄ to absorb water and react with certain impurities. d. Allow the layers to separate. The denser bromine will be the bottom layer. e. Carefully drain the bottom bromine layer into a dry distillation flask.
-
Fractional Distillation: a. Assemble a fractional distillation apparatus with a Vigreux column, ensuring all glass joints are well-sealed (PTFE sleeves are recommended). Use a heating mantle for controlled heating. b. Add a few boiling chips to the flask containing the acid-washed bromine. c. Heat the flask gently. Discard the initial, low-boiling fraction, which may contain residual chlorine. d. Collect the fraction that distills at the boiling point of bromine (58.8 °C). The distillate should be a bright, clear, reddish-brown liquid.[2] e. Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.
-
Purity Verification: The purity of the distilled bromine can be assessed by measuring its density (approx. 3.1 g/cm³) and by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for organic contaminants.
Issue 2: My solid organobromine product is off-color and shows multiple spots on TLC.
Cause: The product is contaminated with by-products from the synthesis, unreacted starting materials, or colored impurities. This is a very common scenario, especially in aromatic substitution reactions.
Solution: Recrystallization is the method of choice for purifying solid compounds that are already reasonably clean (~80% pure or better).[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7]
Protocol B: Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when heated.[4] Impurities should either be insoluble at high temperatures (for removal by hot filtration) or remain soluble at low temperatures (to stay in the mother liquor). Common choices for organobromine compounds include ethanol, methanol, hexane, or water, depending on polarity.[4][8]
-
Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). c. Continue adding small portions of hot solvent until the solid just dissolves completely. Using the minimum amount of solvent is critical for maximizing yield.[4]
-
Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal by hot gravity filtration.
-
Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4] c. Dry the purified crystals in a vacuum oven.
-
Purity Verification: Assess purity by Thin Layer Chromatography (TLC) against the crude material and by melting point analysis. A sharp melting point close to the literature value indicates high purity.
Issue 3: My reaction workup is complete, but the organic layer retains a yellow/orange/brown color.
Cause: This coloration is typically due to the presence of unreacted elemental bromine (Br₂) or another oxidizing brominating agent.
Solution: A simple aqueous wash with a reducing agent will quench the excess bromine. Sodium thiosulfate (Na₂S₂O₃) is a common, effective, and inexpensive choice.[6] It reduces elemental bromine (Br₂) to colorless bromide ions (Br⁻).
Protocol C: Sodium Thiosulfate Wash
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Extraction: a. In a separatory funnel, combine your organic layer with the sodium thiosulfate solution. b. Shake the funnel until the color of the organic layer disappears, indicating the complete reduction of bromine.[6] You should see the solution go from red/brown to clear.[6] c. The reaction is: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq).
-
Separation: a. Allow the layers to separate. b. Drain the aqueous layer. c. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
Issue 4: My brominated product is difficult to crystallize and appears as an oil, or is inseparable from by-products by recrystallization.
Cause: The product may have a low melting point, or the impurities are too structurally similar to the product for recrystallization to be effective (e.g., isomers).
Solution: Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
Workflow Diagram: General Purification by Chromatography
Caption: General workflow for purification via flash column chromatography.
Protocol D: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your desired compound an Rf value of ~0.3 and separates it well from impurities.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel. Compounds will travel down the column at different rates based on their polarity.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data Summary
The choice of purification method can significantly impact the final purity of a brominated compound. The table below summarizes the typical effectiveness of common techniques for removing specific types of impurities.
| Purification Method | Target Compound Type | Impurity Type Removed | Typical Purity Achieved | Reference(s) |
| Fractional Distillation | Liquid (Elemental/Organic) | Non-volatile solids, compounds with different BPs | > 99.5% | [1],[2] |
| Recrystallization | Solid | Soluble/insoluble by-products, starting materials | > 99% | [4],[7] |
| Column Chromatography | Solid or Liquid | Structurally similar compounds, isomers, trace impurities | > 99% | [9],[10] |
| Aqueous Wash (Reducing) | Solid or Liquid | Excess elemental bromine (Br₂) | N/A (Workup Step) | [6],[5] |
| Acid Wash (H₂SO₄) | Liquid (Elemental Br₂) | Water, some oxidizable organic compounds | N/A (Pre-treatment) | [2] |
References
- Quora. (2018).
- Google Patents. (n.d.). Bromine purification process by addition of steam to the vapor phase.
- National Center for Biotechnology Information. (2015). Removal of Bromide and Bromate From Drinking Water Using Granular Activated Carbon.
- Google Patents. (n.d.). Method for purifying a bromine compound.
- University of Rochester, Department of Chemistry. (2026). Workup: Bromine or Iodine. [Link]
- Google Patents. (n.d.). Method for removing bromine impurities from alkali metal or alkali earth metal chloride.
- Google Patents. (n.d.).
- Hot Tub Owner HQ. (n.d.). How To Lower The Bromine or Chlorine Levels In Your Hot Tub. [Link]
- ResearchGate. (2002). Clean-up and determination of Organochlorine and Organobromine Compounds. [Link]
- YouTube. (2021).
- Reddit. (2024). Switching from bromine to chlorine. Hearing mixed opinions...[Link]
- FILAB. (n.d.).
- PDC Spas. (2023).
- PubMed. (2018). A simple distillation method to extract bromine from natural water and salt samples for isotope analysis by multi-collector inductively coupled plasma mass spectrometry. [Link]
- Google Patents. (n.d.).
- Swim University. (n.d.). Bromine Hot Tub Maintenance 101 (With Video). [Link]
- Illinois State Water Survey. (n.d.).
- Organic Syntheses. (n.d.). alkyl and alkylene bromides. [Link]
- ResearchGate. (2018). A simple distillation method to extract bromine from natural water and salt samples for isotope analysis by multi collector inductively coupled plasma mass spectrometry. [Link]
- YouTube. (2022).
- WECO Filtration. (n.d.).
- Fun Center Pools & Spas. (2023).
- EUsalt. (n.d.). Sodium Chloride - Analytical Standard Determination of Total Bromine and Iodine (Expressed as Bromine). [Link]
- YouTube. (2025). Why Is My Hot Tub Bromine Level So Hard to Control?[Link]
- YouTube. (2019).
- Google Patents. (n.d.).
- ResearchGate. (2025).
- Wikipedia. (n.d.). Bromine test. [Link]
- YouTube. (2020). How To Lower HOT TUB CHLORINE or BROMINE Levels. [Link]
- Britannica. (2025). Bromine. [Link]
- Wikipedia. (n.d.). Organobromine chemistry. [Link]
- De Dietrich Process Systems. (n.d.). Bromine Processes. [Link]
- Reddit. (2020).
- National Center for Biotechnology Information. (n.d.).
- Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?[Link]
- MDPI. (n.d.).
- PubMed. (n.d.). The natural production of organobromine compounds. [Link]
- University of California, Los Angeles. (n.d.).
- ResearchGate. (2025). Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method. [Link]
- Semantic Scholar. (n.d.). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. [Link]
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. US3642447A - Bromine purification process by addition of steam to the vapor phase - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3314762A - Bromine purification process - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Workup [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4-Bromo-N-isobutylaniline during storage
Welcome to the technical support center for 4-Bromo-N-isobutylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile chemical intermediate. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting steps necessary to ensure the long-term stability and purity of your this compound samples.
I. Understanding the Instability of this compound: A Proactive Approach to Storage
This compound, like many substituted anilines, is susceptible to degradation over time, primarily through oxidation and, to a lesser extent, photodegradation and hydrolysis. Understanding the underlying chemical principles of these degradation pathways is crucial for implementing effective preventative storage strategies.
Core Principles of Stability:
Aniline derivatives are prone to oxidation due to the electron-donating nature of the amino group, which increases the electron density of the aromatic ring, making it more susceptible to attack by oxidizing agents, including atmospheric oxygen. The presence of a bromine atom and an N-alkyl group modifies the reactivity but does not eliminate this inherent susceptibility.
II. Troubleshooting Guide: Identifying and Addressing Degradation
This section addresses common issues observed during the storage of this compound in a question-and-answer format.
Question 1: My previously colorless/pale yellow this compound has turned brown/dark. What is causing this discoloration, and is the material still usable?
Answer:
The most common cause of discoloration in anilines is oxidation . Atmospheric oxygen can react with this compound, leading to the formation of highly colored polymeric impurities. The initial step often involves the formation of radical cations, which can then dimerize and undergo further oxidation to form colored products such as substituted azobenzenes and phenazines.
Is it still usable? The usability of the discolored material depends on the extent of degradation and the tolerance of your specific application to impurities. For many synthetic applications, minor discoloration may not significantly impact the reaction outcome. However, for applications requiring high purity, such as in the final steps of pharmaceutical synthesis, purification is necessary.
Recommended Actions:
-
Assess Purity: Before use, it is critical to assess the purity of the discolored material. We recommend using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for a quantitative assessment.
-
Purification: If the purity is below your required specifications, the material can often be repurified. Column chromatography on silica gel is a common and effective method for removing colored, polar impurities. In some cases, distillation under reduced pressure may also be a viable option.
Question 2: I've stored my this compound in a clear glass bottle on the lab bench, and I've noticed a gradual change in its appearance. Could light be causing a problem?
Answer:
Yes, photodegradation is a potential issue for halogenated aromatic compounds. This compound can absorb UV light, which can lead to the cleavage of the carbon-bromine bond, forming radical species. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities and degradation of the parent compound. The primary photodegradation pathway for bromoarenes is reductive debromination.
Recommended Actions:
-
Store in Amber Vials: Always store this compound in amber glass bottles or vials to protect it from light.
-
Avoid Direct Sunlight: Keep the storage container in a dark place, such as a cabinet, away from direct sunlight or strong laboratory lighting.
Question 3: My lab has high humidity. Should I be concerned about the stability of this compound in the presence of moisture?
Answer:
While direct, uncatalyzed hydrolysis of the N-isobutyl group or the C-Br bond is not a primary degradation pathway under neutral pH conditions, the presence of moisture can be problematic. N-alkylanilines are generally stable in neutral to basic aqueous conditions. However, in the presence of acidic impurities, moisture could potentially facilitate acid-catalyzed hydrolysis . More commonly, moisture can be a vehicle for dissolved oxygen, thereby accelerating oxidation.
Recommended Actions:
-
Use a Dry, Inert Atmosphere: For long-term storage, it is best practice to store this compound under a dry, inert atmosphere such as nitrogen or argon.
-
Tightly Seal Containers: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture. Using containers with high-quality, chemically resistant caps and liners is recommended.
-
Dessicant Storage: For smaller quantities, storing the vial within a desiccator can provide an additional layer of protection against moisture.
III. Frequently Asked Questions (FAQs) for Optimal Storage
Q1: What are the ideal storage conditions for long-term stability?
A1: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Room temperature is generally acceptable for short to medium-term storage.[1] For long-term storage (greater than one year), refrigeration (2-8 °C) is recommended to slow down potential degradation processes.
-
Atmosphere: A dry, inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation.[2]
-
Light: The compound should be protected from light by storing it in an amber glass container.[2]
-
Container: Use a tightly sealed, clean, and dry glass container.
Q2: How can I safely aliquot this compound for daily use without compromising the bulk material?
A2: To maintain the integrity of your bulk supply, follow these steps:
-
Allow the main container to come to room temperature before opening to prevent condensation of moisture on the cold chemical.
-
Briefly flush the headspace of the main container with a dry, inert gas (nitrogen or argon) before and after taking your aliquot.
-
Quickly remove the desired amount and securely reseal the main container.
-
For frequent use, consider transferring a smaller amount to a dedicated "working" vial to minimize repeated opening of the bulk container.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.
IV. Experimental Protocols for Purity Assessment
Protocol 1: GC-MS Analysis of this compound
Objective: To identify and quantify volatile impurities and degradation products.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-400 amu
-
-
Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum (expect to see the molecular ion and characteristic isotopic pattern for bromine). Calculate the area percentage of all peaks to estimate the purity.
Protocol 2: HPLC Purity Assessment
Objective: To quantify the main component and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
Start with 60% B
-
Ramp to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to 60% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Determine the peak area percentage of the main component relative to all other observed peaks.
V. Visualization of Degradation and Workflow
Caption: Primary degradation pathways for this compound.
Sources
Frequently Asked Questions (FAQs): The Foundations of Solvent Selection
Aniline and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals. The success of these syntheses hinges on the effective isolation and purification of the target aniline, a process critically dependent on the strategic selection of solvents. This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for aniline extraction and purification. We will delve into the fundamental principles, provide field-proven protocols, and address common troubleshooting scenarios encountered in the laboratory.
This section addresses the core principles that govern the choice of solvents for aniline manipulation.
Q1: What are the most critical properties to consider when selecting a solvent for aniline extraction?
A1: The selection of an ideal solvent is a multifactorial decision aimed at maximizing recovery and purity while ensuring safety and ease of handling. The primary properties to evaluate are:
-
Solubility and Selectivity: The solvent must readily dissolve the target aniline while leaving impurities behind in the original phase. Aniline, being somewhat polar due to its amino group but also possessing a large nonpolar benzene ring, is soluble in a wide range of organic solvents.[1][2]
-
Immiscibility: For liquid-liquid extractions, the extraction solvent must be immiscible with the initial solvent, which is typically an aqueous solution.[3] This immiscibility allows for the formation of two distinct layers that can be easily separated.
-
Density: A significant density difference between the extraction solvent and the aqueous layer simplifies the separation process in a separatory funnel. For instance, dichloromethane (density ~1.33 g/mL) will form the bottom layer, while diethyl ether (density ~0.71 g/mL) will form the top layer.
-
Boiling Point: A relatively low boiling point is desirable as it allows for the easy removal of the solvent from the purified aniline by evaporation or distillation, without requiring high temperatures that could degrade the product.[3]
-
Chemical Inertness: The solvent must not react with the aniline or any other components in the mixture.[4][5] For example, while dichloromethane is a versatile solvent, it can sometimes react with amines under certain conditions.[6]
Q2: How does pH influence the extraction of anilines from a reaction mixture?
A2: The pH of the aqueous phase is one of the most powerful tools for purifying anilines. Aniline is a weak base. In an acidic solution (e.g., dilute HCl), the amino group is protonated to form an anilinium salt (e.g., anilinium chloride).[2][7] This salt is ionic and therefore highly soluble in water and insoluble in most nonpolar organic solvents.[8] This principle allows for a highly effective separation strategy:
-
Dissolve the crude mixture (containing aniline and neutral or acidic impurities) in an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic solution with an aqueous acid. The basic aniline will move into the aqueous layer as its anilinium salt.
-
Separate the two layers. The neutral and acidic impurities will remain in the organic layer.
-
The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free aniline, which will precipitate or can be extracted back into a fresh portion of organic solvent.[8]
Q3: What solvents are typically recommended for the recrystallization of substituted anilines?
A3: The principle of recrystallization is to find a solvent (or solvent pair) in which the aniline is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]
-
Single-Solvent Systems: For anilines with polar substituents, polar solvents like water or ethanol can be effective.[4] For example, acetanilide, a derivative of aniline, can be recrystallized from water.
-
Mixed-Solvent Systems: Often, a single solvent does not provide the ideal solubility profile. In these cases, a mixed solvent system is employed, typically consisting of a "good" solvent that readily dissolves the aniline and a "poor" solvent in which it is insoluble.[4][9] A common and effective pair for many anilines is an ethanol-water mixture.[4] The aniline is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes cloudy (the saturation point), after which it is allowed to cool slowly.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of anilines in a practical, question-and-answer format.
Extraction Issues
Q: My liquid-liquid extraction is forming a persistent emulsion. What should I do?
A: Emulsions are fine dispersions of one liquid phase within another and are a common frustration in liquid-liquid extractions, often caused by overly vigorous shaking.[10]
-
Immediate Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time. The emulsion may break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it. This can help the droplets coalesce.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
-
Preventative Measures:
-
When mixing the layers, use a gentle inverting motion of the separatory funnel rather than vigorous shaking.[10]
-
Q: I have a very low recovery of my aniline in the organic phase after extraction. What are the likely causes?
A: Low recovery can stem from several factors related to both the chemistry and the technique.
-
Potential Cause 1: Incorrect pH. If the aqueous phase is inadvertently acidic, your aniline may be protonated and trapped in the aqueous layer.
-
Solution: Check the pH of the aqueous layer. If it is acidic, basify it with a suitable base (e.g., NaHCO₃ or NaOH) to a pH > 8 to ensure the aniline is in its free base form, then re-extract.
-
-
Potential Cause 2: Insufficient Extraction. A single extraction is often incomplete. The partition coefficient dictates that the solute will distribute between the two phases at equilibrium.[11]
-
Solution: Perform multiple extractions with smaller volumes of solvent. Three extractions with 30 mL of solvent are significantly more efficient than a single extraction with 90 mL.
-
-
Potential Cause 3: Premature Product Loss. If your aniline is somewhat volatile, it may be lost during the solvent evaporation step (e.g., on a rotary evaporator).
-
Solution: Use a moderate temperature on the water bath and carefully control the vacuum to avoid aggressive boiling.
-
Purification & Crystallization Issues
Q: My isolated aniline is a dark oil or solid. How can I decolorize it?
A: The dark color is typically due to small amounts of highly colored oxidation products or polymeric byproducts, a common issue with anilines.[12][13]
-
Solution: Activated Carbon Treatment. During recrystallization, dissolve the crude aniline in the minimum amount of hot solvent. Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.[14] The carbon will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. The resulting filtrate should be significantly lighter in color and can then be cooled to induce crystallization.[13]
Q: My aniline product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being cooled too rapidly or being supersaturated with impurities.
-
Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or a beaker of hot water can promote slow cooling and proper crystal formation.
-
Solution 2: Adjust Solvent Composition. If using a mixed solvent system, you may have added too much of the "poor" solvent. Re-heat the solution and add a small amount of the "good" solvent until the solution is clear, then cool slowly.
-
Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
Experimental Protocols & Workflows
Protocol 1: Acid-Base Extraction for Aniline Purification
This protocol describes the separation of aniline from a neutral impurity (e.g., nitrobenzene) using liquid-liquid extraction.
-
Dissolution: Dissolve the crude mixture (e.g., 5.0 g) in 50 mL of diethyl ether in a 250 mL separatory funnel.
-
Acidic Wash: Add 30 mL of 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 10-15 times to mix the layers.[10]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a flask labeled "Aqueous 1."
-
Repeat Extraction: Add a second 30 mL portion of 1 M HCl to the organic layer remaining in the funnel. Repeat the mixing and separation process, combining the aqueous layer with "Aqueous 1."
-
Neutral Wash (Optional): Wash the organic layer with 30 mL of brine to remove residual water-soluble compounds. Drain the brine and discard it. The organic layer now contains the neutral impurity.
-
Aniline Regeneration: Combine the acidic aqueous extracts ("Aqueous 1") in a flask and cool in an ice bath. Slowly add 6 M NaOH while stirring until the solution is strongly basic (check with pH paper). The free aniline will separate as an oily layer.
-
Final Extraction: Transfer the basified solution back to the separatory funnel. Extract the regenerated aniline with two 30 mL portions of fresh diethyl ether.
-
Drying and Isolation: Combine the final ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified aniline.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for purifying aniline via acid-base extraction.
Data & Visual Guides
Table 1: Properties of Common Solvents for Aniline Extraction
| Solvent | Polarity Index (P')[15] | Boiling Point (°C) | Density (g/mL) | Immiscible with Water? | Key Safety Notes |
| Diethyl Ether | 2.8 | 34.6 | 0.71 | Yes | Extremely flammable; forms explosive peroxides.[3] |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.33 | Yes | Toxic and a suspected carcinogen.[3] |
| Ethyl Acetate | 4.4 | 77.1 | 0.90 | Yes (Slightly Soluble) | Flammable; irritant. |
| Toluene | 2.4 | 110.6 | 0.87 | Yes | Flammable; toxic.[3] |
| Hexanes | 0.1 | ~69 | ~0.66 | Yes | Flammable; neurotoxin.[3] |
Diagram: Troubleshooting Low Extraction Yield
Caption: Decision tree for troubleshooting low aniline recovery.
Safety Precautions
Q: What are the essential safety measures when working with anilines and organic solvents?
A: Both aniline and many common organic solvents pose significant health and safety risks. Strict adherence to safety protocols is mandatory.
-
Primary Hazards:
-
Aniline: Toxic if inhaled, ingested, or absorbed through the skin.[16][17] It is a suspected carcinogen and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[18]
-
Solvents: Most organic solvents are flammable and have varying levels of toxicity.[3] Halogenated solvents like dichloromethane are often toxic and suspected carcinogens.
-
-
Engineering Controls: All work with aniline and volatile organic solvents must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[16][19] An eyewash station and safety shower must be readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but check manufacturer recommendations for prolonged use).[16][20]
-
Eye Protection: Chemical safety goggles are required at all times.[19]
-
Lab Coat: A full-length lab coat and closed-toe shoes are mandatory to protect against skin contact.[16]
-
-
Waste Disposal: All solvent and aniline-contaminated waste must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[19] Do not pour organic waste down the drain.
References
- Solubility of Things. Aniline. [Link]
- University of Alberta. Conditions for Ideal Extraction Solvents. [Link]
- University of Washington.
- Vedantu. Aniline is soluble in which of the following organic class 12 chemistry CBSE. [Link]
- Chemos GmbH & Co.KG.
- ResearchGate. Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. [Link]
- National Institutes of Health, PubChem. Aniline. [Link]
- ResearchGate. Polarity of Solvents Used for Extraction. [Link]
- SIA Toolbox.
- Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. [Link]
- University of Rochester, Department of Chemistry.
- ASTM International. Sampling and Handling Aniline. [Link]
- Burdick & Jackson. Polarity Index. [Link]
- Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. [Link]
- Organomation. Solvent Extraction Techniques. [Link]
- The Periodic Table. Examples of High Polarity Solvents. [Link]
- Allen. Aniline is usually purified by. [Link]
- LookChem.
- Texium. (2020).
- Koch Modular Process System. Extraction of Aniline Compound. [Link]
- Journal of Chemical Education.
- SciSpace. (1964).
- BrainKart. (2018). Factors Influencing Solvent Extraction. [Link]
- University of Fribourg.
- ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?. [Link]
- K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]
- ResearchGate. (2018).
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Allen. Aniline is usually purified by. [Link]
- Chromatography Forum. (2008).
- PubMed. Separation of aniline from aqueous solutions using emulsion liquid membranes. [Link]
- Quora. (2021).
- Instructables. Liquid-liquid Extraction. [Link]
Sources
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2. Apparatus and Technique [chem.ualberta.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. How To [chem.rochester.edu]
- 10. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 11. organomation.com [organomation.com]
- 12. texiumchem.com [texiumchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Polarity Index [macro.lsu.edu]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. bloomtechz.com [bloomtechz.com]
- 19. chemos.de [chemos.de]
- 20. sia-toolbox.net [sia-toolbox.net]
Technical Support Center: Navigating the Scale-Up of Aniline Derivative Synthesis
Welcome to the Technical Support Center for Aniline Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial synthetic processes. Aniline and its derivatives are foundational building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2] However, transitioning a laboratory-scale synthesis to a pilot plant or manufacturing setting often introduces a host of challenges that can impact yield, purity, and safety.
This guide provides in-depth, field-proven insights into common issues encountered during the scale-up of aniline derivative synthesis. It is structured to offer both high-level guidance through Frequently Asked Questions (FAQs) and detailed, issue-specific solutions in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor when scaling up an aniline derivative synthesis?
A: When moving from bench to reactor, the interplay of physical and chemical parameters changes dramatically. The most critical factors to monitor are:
-
Mass and Heat Transfer: Inadequate agitation in large reactors can lead to poor mixing of reactants, catalysts, and bases, especially with heterogeneous mixtures, resulting in lower conversion rates.[3] Poor heat transfer can create localized hot spots, leading to side reactions and impurity formation, or insufficient heating, which can stall the reaction.[3]
-
Reaction Kinetics: A reaction that is well-behaved on a small scale can become difficult to control. Exothermic events, in particular, require careful management with appropriate cooling capacity to prevent runaway reactions.[4]
-
Impurity Profile: The impurity profile can change significantly upon scale-up.[5] Minor impurities at the gram scale can become major contaminants at the kilogram scale. It is crucial to identify and quantify impurities early, in line with regulatory guidelines such as those from the ICH, which recommend identification of any impurity present at a level of 0.1% or higher.[6]
-
Safety: A thorough risk assessment is mandatory before any scale-up.[3] This includes understanding the toxicity of all reagents and products, the pyrophoric nature of certain catalysts (e.g., Palladium on carbon), and the potential for exothermic events.[3]
Q2: Which synthetic route is generally preferred for large-scale aniline derivative synthesis: Buchwald-Hartwig amination or reductive amination?
A: The choice of synthetic route is highly dependent on the specific target molecule, cost of starting materials, and the desired functional group tolerance.
-
Buchwald-Hartwig Amination is a powerful method for forming C-N bonds and is widely used for synthesizing N-aryl and N-heteroaryl anilines.[7] It offers broad substrate scope but can be sensitive to catalyst and ligand choice, and residual palladium removal can be a challenge on a large scale.[3][7]
-
Reductive Amination is an excellent choice for producing N-alkylated anilines from a primary or secondary aniline and a carbonyl compound.[8][9][10] It is often a cost-effective and robust method. However, controlling selectivity to obtain the desired mono- or di-alkylated product can be a key challenge.[8]
Q3: How do I manage residual palladium catalyst in my final product on a large scale?
A: Removing palladium to acceptable levels (often below 10 ppm for active pharmaceutical ingredients) is a critical step in process development.[3] A multi-pronged approach is often most effective:
-
Scavengers: After the reaction is complete, the organic solution can be treated with a metal scavenger. Thiol-functionalized silica is highly effective for palladium removal.[3]
-
Activated Carbon: Treatment with activated charcoal can adsorb palladium, but it may also adsorb the product, leading to a yield loss.[3]
-
Crystallization: Multiple crystallizations of the final product are often necessary and can be very effective at purging residual metals.[3]
-
Aqueous Washes: Extractions with aqueous solutions containing reagents like sodium bisulfite can help in removing palladium.[3]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving specific issues you may encounter during the scale-up of your aniline derivative synthesis.
Issue 1: Poor or Stalled Reaction Conversion
Q: My reaction, which gave excellent conversion in the lab, is now stalling or showing low conversion at a larger scale. What are the likely causes and how can I fix this?
A: This is a classic scale-up problem often rooted in physical, rather than chemical, phenomena.
-
Underlying Cause 1: Inadequate Mixing and Mass Transfer. In a large reactor, achieving the same level of mixing as in a small flask is challenging. If your reaction involves solids (e.g., an inorganic base like potassium carbonate), they may settle, leading to a thick slurry and poor contact between reactants.[3]
-
Solution: Ensure the mechanical stirrer in your reactor is sufficient for the increased volume and viscosity. Consider changing the impeller design or increasing the agitation speed. If possible, switching to a soluble, homogeneous base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can mitigate this issue, especially in Buchwald-Hartwig aminations.[11][12]
-
-
Underlying Cause 2: Poor Thermal Control. Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. The internal temperature of the reactor may not be reaching the required setpoint, or there could be significant temperature gradients.[3]
-
Solution: Monitor the internal reaction temperature closely with a calibrated probe. Do not rely solely on the jacket temperature. If the reaction is endothermic, ensure your heating system has adequate capacity. For exothermic reactions, ensure sufficient cooling is available to prevent overheating, which can lead to catalyst deactivation or side reactions.[3][4]
-
-
Underlying Cause 3: Catalyst Deactivation. Catalysts, particularly palladium-based ones, can be sensitive to impurities in starting materials or solvents that are present in larger quantities at scale.[3] Oxygen is also a common culprit for catalyst deactivation.[3]
-
Solution: Ensure all reagents and solvents are of appropriate quality for large-scale synthesis. Perform rigorous inerting of the reactor by sparging with nitrogen or argon to remove dissolved oxygen before adding the catalyst.[3]
-
Issue 2: Increased Formation of By-products and Impurities
Q: On scale-up, I'm observing a significant increase in by-products like homocoupled products or dehalogenated starting materials. How can I improve the selectivity of my reaction?
A: The formation of by-products is often linked to reaction kinetics and the presence of contaminants.
-
Underlying Cause 1: Oxygen Contamination. Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura couplings and can also lead to catalyst decomposition.[3]
-
Solution: As mentioned above, ensure a strictly inert atmosphere is maintained throughout the reaction. This can be achieved by thoroughly purging the reactor and all reagent addition lines with nitrogen or argon.[3]
-
-
Underlying Cause 2: Inappropriate Base Selection. The choice and amount of base are critical. A base that is too strong or too weak can lead to undesirable side reactions.[3] For instance, in Buchwald-Hartwig aminations, harsh, insoluble inorganic bases can lead to poor tolerance of sensitive functional groups.[11][12]
-
Underlying Cause 3: Temperature Fluctuations. Localized overheating can accelerate the rates of side reactions more than the desired transformation.[3]
-
Solution: Improve temperature control as described in the previous section. In some cases, lowering the overall reaction temperature may be necessary to favor the desired reaction pathway.[3]
-
Issue 3: Catalyst Deactivation and Dark Reaction Mixtures
Q: My reaction mixture is turning very dark, and I'm isolating a complex mixture of impurities. What is causing this, and what can I do?
A: A dark coloration often indicates catalyst decomposition (formation of palladium black) or degradation of the product or starting materials.[3]
-
Underlying Cause 1: Catalyst Decomposition. This can be triggered by excessive temperature or the presence of oxygen.[3]
-
Solution: Re-evaluate your temperature profile and ensure your inert atmosphere is rigorously maintained throughout the process. Consider using more robust phosphine ligands, such as those from the biarylphosphine class, which can improve catalyst stability and selectivity.[3]
-
-
Underlying Cause 2: Side Reactions and Degradation. Strong bases can promote unwanted side reactions, especially if your starting materials have other acidic protons or sensitive functional groups.[3] Some heterocyclic rings, like furan, can be unstable under strongly acidic or basic conditions at elevated temperatures, potentially leading to ring-opening or polymerization.[3]
-
Solution: A careful screening of bases and reaction temperatures is advisable.[3] If your substrate is sensitive, a milder base or lower reaction temperature may be required, even if it leads to a longer reaction time.
-
Experimental Protocols & Data
Table 1: General Parameters for Buchwald-Hartwig Amination Scale-Up
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | Aim to reduce catalyst loading for cost-effectiveness. May require longer reaction times. |
| Ligand | XPhos, SPhos, RuPhos | Air-stable pre-catalysts | Use of air-stable pre-catalysts simplifies handling in a plant environment. |
| Base | NaOtBu, LiHMDS | K₂CO₃, K₃PO₄, Cs₂CO₃ | Weaker inorganic bases are often preferred for safety and handling at scale.[3][7] |
| Solvent | Toluene, Dioxane | Toluene, 2-Methyl-THF | Choose solvents with higher flash points and lower toxicity for large-scale operations. |
| Temperature | 80-110 °C | 80-120 °C | Ensure adequate heat management in large reactors to maintain a stable internal temperature.[3] |
| Inerting | Balloon/Manifold | N₂/Ar Purge & Sparge | Rigorous and continuous inerting is crucial to prevent catalyst deactivation.[3] |
Protocol 1: General Procedure for Inerting a Reactor for Scale-Up
-
Assembly: Assemble the clean, dry reactor with all necessary fittings (condenser, thermocouple, stirrer, etc.).
-
Initial Purge: Seal the reactor and apply a vacuum to remove the bulk of the air.
-
Nitrogen Backfill: Backfill the reactor with high-purity nitrogen or argon.
-
Purge Cycles: Repeat the vacuum/backfill cycle at least three times to ensure a robustly inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reactor under a positive pressure of nitrogen.
-
Sparging: Bubble nitrogen or argon through the solvent for at least 30 minutes to remove any remaining dissolved oxygen.
-
Reagent Addition: Add all solid reagents (base, substrates) under a positive nitrogen flow.
-
Catalyst Addition: The catalyst should be added last, just before heating, to minimize its exposure to any potential contaminants.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Conversion
Caption: Decision tree for troubleshooting low reaction conversion during scale-up.
Diagram 2: Palladium Removal Workflow
Caption: Step-by-step workflow for effective palladium removal from the final product.
References
- McQuade, D. T., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications.
- Eastgate, M. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- Hardacre, C., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research.
- ResearchGate. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (n.d.). Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor.
- ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis.
- Hardacre, C., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. PMC.
- Google Patents. (n.d.). US5304525A - Catalyst for the preparation of aniline.
- R Discovery. (n.d.). Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor.
- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- ResearchGate. (n.d.). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System.
- University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry.
- Frontiers. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- MDPI. (2023). Direct Aniline Formation with Benzene and Hydroxylamine.
- ACS Publications. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase.
- Comptes Rendus de l'Académie des Sciences. (n.d.). Solvent effects in the aza-Michael addition of anilines.
- Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
- ResearchGate. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
- Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
- PubMed. (2013). Reductive amination of tertiary anilines and aldehydes.
- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
- Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
- ResearchGate. (n.d.). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides.
- Royal Society of Chemistry. (2021). Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction.
- Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- National Institutes of Health. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
- ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
- ResearchGate. (2020). A brief review on aniline and its derivatives.
- JOCPR. (n.d.). Overview On Impurity Profiling For Pharmaceutical Drug Candidates.
- Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals.
- JOCPR. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Synthetic Routes for N-Isobutylaniline
Introduction: The Strategic Importance of N-Isobutylaniline
N-Isobutylaniline is a key secondary amine intermediate in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals, agrochemicals, and specialty dyes. Its structural motif, combining an aromatic ring with a sterically accessible secondary amine, imparts unique properties to the final products. The efficiency, scalability, and sustainability of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the primary synthetic strategies for preparing N-isobutylaniline. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind reagent and catalyst selection, and the practical implications of each route in terms of yield, purity, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and optimize the most suitable synthetic pathway for their specific application.
Direct N-Alkylation: The Classical but Flawed Approach
The most conceptually straightforward method for synthesizing N-isobutylaniline is the direct alkylation of aniline with an isobutyl halide, such as isobutyl bromide. This is a classic nucleophilic substitution reaction where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide.
Mechanistic Discussion
The reaction proceeds via an SN2 mechanism. However, the primary product, N-isobutylaniline, is itself a nucleophile and is often more reactive than the starting aniline. This leads to a significant and often uncontrollable side reaction: over-alkylation.[1][2] The secondary amine product can react with another molecule of the isobutyl halide to form the tertiary amine, N,N-diisobutylaniline, and subsequently the quaternary ammonium salt. This results in a mixture of products that is difficult and costly to separate, severely limiting the practical utility of this method for selective synthesis.[1][3]
Protocol & Limitations
A typical protocol involves heating aniline with an isobutyl halide, often in the presence of a weak base to neutralize the HBr byproduct.[2] Due to the aforementioned lack of selectivity, this method is rarely the preferred choice in modern synthesis.
Key Disadvantages:
-
Poor Selectivity: Inevitable formation of tertiary amine and quaternary ammonium salt byproducts.
-
Difficult Purification: Separation of the desired secondary amine from starting material and over-alkylated products is challenging.
-
Low Yield: The yield of the target N-isobutylaniline is often low due to byproduct formation.
For these reasons, more sophisticated and selective methods have been developed and are now standard practice.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is a highly efficient and selective one-pot method for preparing secondary amines.[4] The strategy involves the reaction of a primary amine (aniline) with a carbonyl compound (isobutyraldehyde) to form an intermediate imine (or Schiff base), which is then reduced in situ to the target amine without being isolated.[3][5] This approach elegantly circumvents the problem of over-alkylation.[3]
General Mechanism
The process occurs in two distinct stages within the same reaction vessel:
-
Imine Formation: Aniline attacks the carbonyl carbon of isobutyraldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an N-isobutylidene-aniline imine. This step is typically acid-catalyzed and reversible.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N bond to a C-N single bond, yielding the final N-isobutylaniline.
Caption: General workflow for Reductive Amination.
Variant 1: Catalytic Hydrogenation
This is a widely used and "green" method where molecular hydrogen (H₂) serves as the reductant in the presence of a metal catalyst.
-
Causality & Experimental Choices: The choice of catalyst is crucial. Palladium on carbon (Pd/C) and Raney Nickel are highly effective for this transformation.[5] The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient concentration of the reducing agent. Solvents like ethanol or methanol are preferred as they readily dissolve the reactants and the hydrogen gas.
Experimental Protocol: Catalytic Hydrogenation
-
To a solution of aniline (1.0 eq) and isobutyraldehyde (1.1 eq) in ethanol (5 mL/mmol of aniline) in a pressure vessel, add 5% Palladium on Carbon (1 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude N-isobutylaniline, which can be purified by distillation or chromatography.
Variant 2: Hydride-Based Reductive Amination
This variant employs chemical hydride donors as the reducing agent. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices.
-
Causality & Experimental Choices: Sodium cyanoborohydride (NaBH₃CN) is particularly advantageous because it is a mild reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde.[3][6] This prevents the wasteful reduction of isobutyraldehyde to isobutanol. The reaction is typically run under weakly acidic conditions (pH 5-6) to facilitate imine formation without degrading the hydride reagent.
Experimental Protocol: Sodium Cyanoborohydride
-
In a round-bottom flask, dissolve aniline (1.0 eq) and isobutyraldehyde (1.1 eq) in methanol (5 mL/mmol of aniline).
-
Adjust the pH of the solution to ~6 using acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at room temperature for 6-12 hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy any remaining NaBH₃CN.
-
Basify the solution with 2M NaOH to pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
Variant 3: The Leuckart-Wallach Reaction
A classical named reaction that uses formic acid or ammonium formate as both the nitrogen source (if starting from a ketone) and the reducing agent.[7][8] When reacting an amine with an aldehyde, formic acid serves as the hydride donor.
-
Mechanism: The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. The thermodynamic driving force is the formation of the highly stable carbon dioxide molecule.[6]
Experimental Protocol: Leuckart-Wallach Reaction
-
To a flask containing aniline (1.0 eq) and isobutyraldehyde (1.2 eq), add formic acid (2.5 eq).
-
Heat the mixture to 100-120 °C and maintain this temperature for 8-16 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Carefully add concentrated HCl to hydrolyze any formamide intermediates and protonate the product.
-
Basify the mixture with a concentrated NaOH solution until strongly alkaline (pH > 12).
-
Extract the product with diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate to give the crude product, typically purified by vacuum distillation.
Buchwald-Hartwig Amination: A Modern Catalytic Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[9] This method allows for the coupling of amines with aryl halides or pseudohalides. For N-isobutylaniline synthesis, this would typically involve coupling bromobenzene with isobutylamine, though the reverse (aniline with an isobutyl halide) is also possible. This reaction is prized for its broad substrate scope, functional group tolerance, and high selectivity.[9][10]
Catalytic Cycle and Mechanistic Insights
The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: A Pd(0) complex, stabilized by electron-rich, bulky phosphine ligands, undergoes oxidative addition into the aryl halide (e.g., bromobenzene) C-X bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (isobutylamine) coordinates to the palladium center, and a strong base (e.g., NaOtBu) deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product (N-isobutylaniline) and regenerating the active Pd(0) catalyst.[10][11]
-
Causality & Experimental Choices: The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential as they promote the crucial, often rate-limiting, reductive elimination step and stabilize the Pd(0) species.[10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in side reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the aryl halide (e.g., bromobenzene, 1.0 eq) and the amine (e.g., isobutylamine, 1.2 eq) via syringe.
-
Add anhydrous, degassed toluene as the solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Industrial Scale Synthesis: A Multi-Step Approach
On an industrial scale, cost, safety, and efficiency dictate the choice of synthetic route. A Japanese patent application outlines a practical, multi-step synthesis for isobutylaniline, avoiding some of the more expensive reagents used in lab-scale syntheses like Buchwald-Hartwig.[12] The route involves a Mizoroki-Heck reaction followed by reduction.
-
Mizoroki-Heck Reaction: A substituted benzene, such as 1-bromo-3-nitrobenzene, is reacted with isobutene in the presence of a palladium catalyst to form 1-isobutenyl-3-nitrobenzene.
-
Reduction: The nitro group and the double bond of the isobutenyl group are reduced simultaneously via catalytic hydrogenation to yield 3-isobutylaniline.[12]
This pathway is advantageous as it utilizes readily available bulk chemicals and established, scalable reactions. The hydrogenation step is highly efficient and atom-economical.
Comparative Performance Analysis
The choice of synthetic route depends heavily on the specific requirements of the researcher, including scale, available equipment, cost constraints, and desired purity.
| Method | Key Reagents | Typical Yield | Selectivity | Advantages | Disadvantages |
| Direct Alkylation | Aniline, Isobutyl Bromide | Low (<40%) | Poor | Simple setup, inexpensive reagents. | Severe over-alkylation, difficult purification.[1][3] |
| Reductive Amination (H₂/Pd/C) | Aniline, Isobutyraldehyde, H₂ | High (80-95%) | Excellent | High yield, clean, atom-economical. | Requires pressure equipment for hydrogenation.[5] |
| Reductive Amination (NaBH₃CN) | Aniline, Isobutyraldehyde, NaBH₃CN | High (75-90%) | Excellent | Excellent selectivity, mild conditions. | Use of toxic cyanide reagent, stoichiometric waste.[3] |
| Leuckart-Wallach | Aniline, Isobutyraldehyde, HCOOH | Moderate (60-80%) | Good | Inexpensive reagents, one-pot. | High temperatures, strong acid, potential side reactions.[7][8] |
| Buchwald-Hartwig Amination | Aryl Halide, Amine, Pd-catalyst, Ligand, Base | Very High (85-99%) | Excellent | Broad scope, high functional group tolerance. | Expensive catalyst and ligands, requires inert atmosphere.[9][10] |
| Industrial Heck/Reduction | Substituted Benzene, Isobutene, H₂ | High (Overall) | Excellent | Scalable, uses bulk chemicals. | Multi-step process, requires catalyst handling.[12] |
Conclusion and Recommendations
For laboratory-scale synthesis of N-isobutylaniline with high purity and yield, reductive amination stands out as the most practical and reliable method.
-
Catalytic hydrogenation is the preferred choice if the necessary pressure equipment is available, owing to its clean reaction profile and high efficiency.
-
The use of sodium cyanoborohydride or alternative borohydride reagents like sodium triacetoxyborohydride offers an excellent alternative for benchtop synthesis under ambient pressure, despite the need to manage reagent toxicity and waste.
The Buchwald-Hartwig amination represents the state-of-the-art in terms of scope and efficiency but is often reserved for more complex substrates where other methods fail or when constructing libraries of analogues, due to the higher cost of the catalytic system.
Direct alkylation should be avoided unless a non-selective synthesis is acceptable. The industrial approach highlights a pathway optimized for cost and scale, providing valuable insight for process development chemists. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can confidently select the optimal strategy to synthesize N-isobutylaniline for their specific scientific endeavors.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Marion, N., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- ResearchGate. (n.d.). Synthesis of N-Isobutylanilines Substituted in the Benzene Ring and Their Reactivity in Arenesulfonylation. Request PDF.
- Wikipedia. (n.d.). Leuckart reaction.
- de Bellefon, C., et al. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library.
- NROChemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Zhang, W., et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- ResearchGate. (n.d.). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. Request PDF.
- Google Patents. (n.d.). JP2017014131A - Method for producing isobutylaniline.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Chemistry Luminaries. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Wikipedia. (n.d.). Reductive amination.
- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ACS Publications. (n.d.). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Brainly.in. (2024, March 20). Explain: Alkylation of aniline.
- Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION.
- ResearchGate. (n.d.). Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...).
- Google Patents. (n.d.). US4436937A - Process for the ring alkylation of an aniline.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Sciencemadness.org. (2008, December 28). Preparation of Tertiary Amines by the Leuckart Reaction.
- Google Patents. (n.d.). CN107445846A - The technique of isobutyl-aniline between a kind of synthesis.
- ResearchGate. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
Sources
- 1. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 2. brainly.in [brainly.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Bromination of Aniline: A Comparative Study of Key Reagents
For researchers, scientists, and professionals in drug development, the regioselective bromination of aniline is a cornerstone of synthetic chemistry, providing critical intermediates for a vast array of pharmaceuticals and functional materials. The choice of brominating agent is paramount, directly influencing yield, selectivity, safety, and scalability. This guide offers an in-depth, objective comparison of the most common brominating agents for aniline synthesis, supported by experimental data and detailed protocols to ensure procedural fidelity.
The Challenge of Aniline Bromination: Reactivity and Control
Aniline's high reactivity, a consequence of the electron-donating amino group (-NH₂), presents a significant challenge in achieving selective monobromination. The lone pair of electrons on the nitrogen atom strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.[1] This heightened reactivity can lead to uncontrolled polysubstitution, a common outcome when employing highly reactive brominating agents under standard conditions.
Comparative Analysis of Brominating Agents
This guide will focus on a comparative study of three widely used brominating agents: Molecular Bromine (Bromine Water), N-Bromosuccinimide (NBS), and Pyridinium Tribromide. Each reagent offers a unique profile of reactivity, selectivity, and handling characteristics.
Molecular Bromine (Br₂/Bromine Water)
Molecular bromine, often used as an aqueous solution (bromine water), is the most traditional and potent brominating agent.
Mechanism and Reactivity: The reaction with aniline is a classic example of electrophilic aromatic substitution.[1] The highly activated aniline ring readily attacks the bromine molecule, leading to the formation of a sigma complex, followed by deprotonation to restore aromaticity. Due to the strong activating effect of the amino group, the reaction is rapid and difficult to control, typically resulting in the formation of a white precipitate of 2,4,6-tribromoaniline.[2]
Performance and Selectivity: Without modification of the aniline substrate, achieving monobromination with molecular bromine is practically impossible. The reaction proceeds almost instantaneously to yield the trisubstituted product. To achieve selective para-bromination, a protection-deprotection strategy is necessary. This involves the acetylation of the amino group to form acetanilide, which moderates the ring's reactivity and sterically hinders the ortho positions, favoring para substitution. The amide is then hydrolyzed to yield the desired monobrominated aniline.[3][4]
Safety and Handling: Molecular bromine is a highly corrosive, toxic, and volatile liquid that requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]
N-Bromosuccinimide (NBS)
NBS is a versatile and milder brominating agent that offers greater control over the reaction compared to molecular bromine.[6]
Mechanism and Reactivity: NBS serves as a source of electrophilic bromine. The reaction mechanism is still an electrophilic aromatic substitution, but the lower concentration of the active brominating species allows for more controlled reactions.[7] The regioselectivity of NBS bromination can be significantly influenced by the choice of solvent.[7]
Performance and Selectivity: For activated aromatic rings like aniline, NBS can provide good yields of monobrominated products.[8] In polar solvents, the formation of the para-isomer is generally favored.[7] For instance, the bromination of 3-(trifluoromethyl)aniline with NBS in DMF yields primarily the 4-bromo-3-(trifluoromethyl)aniline.[8] However, with highly activated substrates like aniline itself, over-bromination can still be a concern, though less pronounced than with bromine water.[9] In some cases, the use of a catalyst like ammonium acetate can enhance the efficiency and regioselectivity of monobromination with NBS.[10]
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[5] However, it is a lachrymator and should be handled with care in a fume hood.[8]
Pyridinium Tribromide (C₅H₅NHBr₃)
Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer alternative to molecular bromine for electrophilic bromination.[5]
Mechanism and Reactivity: In solution, pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and molecular bromine. This equilibrium provides a controlled, low concentration of bromine, which moderates the reaction rate and can improve selectivity.[11]
Performance and Selectivity: Pyridinium tribromide is effective for the bromination of activated aromatic compounds, including anilines (often after protection as acetanilides) and phenols.[5][12] It generally provides good yields of monobrominated products with a reduced risk of polysubstitution compared to molecular bromine.[6] The solid nature of the reagent allows for more precise stoichiometry control.
Safety and Handling: As a solid, pyridinium tribromide is significantly easier and safer to handle than liquid bromine, with reduced vapor pressure and corrosivity.
Data Presentation: A Comparative Overview
| Brominating Agent | Form | Key Advantages | Key Disadvantages | Typical Regioselectivity (unprotected aniline) |
| Molecular Bromine (Br₂) | Fuming red-brown liquid | Readily available, strong brominating agent | Highly corrosive, toxic, difficult to handle; leads to polysubstitution | 2,4,6-Tribromination[9] |
| N-Bromosuccinimide (NBS) | White crystalline solid | Easy to handle, milder than Br₂, selectivity can be tuned with solvent | Can be unreliable if not pure, potential for over-bromination with highly activated rings | Predominantly para and ortho, with potential for disubstitution[9] |
| Pyridinium Tribromide | Red crystalline solid | Solid, stable, safer alternative to liquid bromine, easy to handle and measure | Can be less reactive than Br₂, byproduct removal may be necessary | Generally requires protection of aniline for monosubstitution[6][12] |
Experimental Protocols
Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Protection
This three-step protocol is a standard method for achieving selective monobromination of aniline at the para position.[3][4]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution of molecular bromine (1.0 eq.) in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour.
-
Pour the reaction mixture into a beaker of cold water and stir to ensure complete precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize the acidic solution with a concentrated aqueous base (e.g., NaOH) until the solution is basic to litmus paper.
-
Collect the precipitated p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 2: Direct Monobromination of a Substituted Aniline with NBS
This protocol is adapted from the regioselective bromination of 3-(trifluoromethyl)aniline.[8]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq.) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic layer with a brine solution.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
Visualization of Key Processes
Experimental Workflow for Para-Selective Monobromination of Aniline
Caption: Workflow for para-selective monobromination of aniline.
Mechanism of Electrophilic Aromatic Bromination of Aniline
Caption: Simplified mechanism of electrophilic aromatic bromination.
Conclusion
The selection of a brominating agent for aniline synthesis is a critical decision that balances reactivity, selectivity, and safety. For uncontrolled, polysubstitution, molecular bromine is highly effective. For selective monobromination, a protection-deprotection strategy is the most reliable approach, often employing molecular bromine on the protected acetanilide. N-Bromosuccinimide and Pyridinium Tribromide offer milder, safer alternatives, with NBS providing the advantage of tunable selectivity through solvent choice. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions, optimizing their synthetic strategies for the efficient and selective production of brominated anilines.
References
- Beilstein J. Org. Chem. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- Homework.Study.com. (n.d.). Molecular bromine gives slightly better yields compared to pyridinium tribromide. [Link]
- Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol. [Link]
- LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]
- PrepChem.com. (n.d.).
- Liskon Biological. (2024). Synthesis Process of p-Bromoaniline. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- NCERT. (n.d.). Amines. [Link]
- ResearchGate. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Cram. (n.d.). Acetanilide Pyridinium Tribromide. [Link]
- PMC. (2019).
- Scribd. (n.d.).
- Chemguide. (n.d.). The reaction between phenylamine (aniline)
- Slideshare. (n.d.).
- ResearchGate. (n.d.). Pyridinium tribromide (PyrBr3) in equilibrium with bromine and.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective solid-state brominations of anilines and phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Acetanilide Pyridinium Tribromide - 286 Words | Cram [cram.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Brominated Anilines
For researchers, scientists, and drug development professionals, the accurate quantification of brominated anilines is a critical aspect of quality control, impurity profiling, and environmental monitoring. These compounds, often found as intermediates or impurities in pharmaceutical manufacturing and as environmental contaminants, demand robust and reliable analytical methods. This guide provides an in-depth comparison of common analytical techniques for the quantification of brominated anilines, grounded in the principles of method validation as prescribed by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3][4] We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with experimental data.
The Foundation: Why Method Validation is Non-Negotiable
Before delving into specific methodologies, it is paramount to understand the "why" behind analytical method validation. It is a documented process that demonstrates an analytical method is suitable for its intended purpose.[1][5] This process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For the quantification of brominated anilines, which can be potent impurities, a validated method is the bedrock of patient safety and regulatory compliance.[6]
The core validation characteristics, as outlined by ICH Q2(R1) and the recently revised Q2(R2), that we will explore for each method are:[3][7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10][9]
-
Accuracy: The closeness of test results to the true value.[10][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for quantifying brominated anilines is dictated by factors such as the expected concentration range, the complexity of the sample matrix, and the required level of structural confirmation. Here, we compare the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titrimetric Bromination |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass analysis. | Titration of aniline with a brominating agent, where the consumption of bromine is proportional to the aniline concentration.[12][13][14] |
| Specificity | Good, but can be susceptible to co-eluting impurities with similar UV spectra. Peak purity analysis using a Diode Array Detector (DAD) is recommended. | Excellent, as it provides both chromatographic separation and mass spectral information, allowing for definitive identification of the analyte. | Low, as any substance that reacts with bromine will interfere. Not suitable for complex mixtures. |
| Sensitivity (LOD/LOQ) | Generally in the low ng/mL to µg/mL range. Can be enhanced with more sensitive detectors.[15] | Excellent, often reaching low pg levels, especially with selected ion monitoring (SIM). | Significantly lower sensitivity compared to chromatographic methods. |
| Linearity | Typically excellent over 2-3 orders of magnitude. | Excellent linearity over a wide dynamic range. | Dependent on the accuracy of standard solutions and endpoint detection. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 95-105%. | Can be accurate for pure samples but is highly susceptible to matrix effects. |
| Precision (%RSD) | Typically ≤ 2%.[9] | Typically ≤ 5%. | Generally higher RSD compared to instrumental methods. |
| Sample Throughput | High, especially with modern UHPLC systems. | Moderate, due to longer run times and potential for column maintenance. | Low, as it is a manual, sequential process. |
| Ideal Application | Routine quality control, purity analysis, and stability testing of known brominated anilines.[16] | Identification and quantification of unknown brominated anilines, trace analysis in complex matrices (e.g., environmental samples, biological fluids).[17][18] | Didactic purposes or for the analysis of simple, high-concentration samples where specificity is not a concern. |
In-Depth Experimental Protocols
As a Senior Application Scientist, the value lies not just in presenting the "what," but in explaining the "why." The following protocols are designed to be self-validating, with built-in checks and justifications for key steps.
Protocol 1: HPLC-UV Method for the Quantification of 4-Bromoaniline
This protocol is designed for the routine quality control of a drug substance for the impurity 4-bromoaniline. The choice of a C18 column is based on its versatility and excellent retention of moderately polar compounds like anilines. The mobile phase composition is selected to achieve optimal separation and peak shape.
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is ideal. The DAD allows for peak purity analysis, which is a cornerstone of demonstrating specificity.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of resolution and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is often used. A typical starting point is 60:40 (v/v) acetonitrile:water.[16] The use of a buffer (e.g., 0.1% formic acid) can improve peak shape by ensuring the aniline is in a consistent ionic state.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm is a common choice for aromatic compounds. However, it is imperative to determine the λmax of the specific brominated aniline for optimal sensitivity.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 4-bromoaniline reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase. This high concentration allows for accurate weighing and minimal error propagation.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the impurity. For linearity, a minimum of 5 concentrations is recommended.[10]
-
Sample Solution: Accurately weigh a suitable amount of the drug substance and dissolve it in the mobile phase to achieve a final concentration where the impurity would be within the linear range of the method.
3. Validation Experiments:
-
Specificity: Perform forced degradation studies on the drug substance (acid, base, peroxide, heat, and light). The method is specific if the 4-bromoaniline peak is well-resolved from any degradation products and the main drug substance peak. Peak purity analysis should be conducted.
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the drug substance with known amounts of 4-bromoaniline at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD should also be within acceptable limits (typically ≤ 2.0%).
-
-
LOD & LOQ: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Protocol 2: GC-MS Method for the Quantification of Brominated Anilines in a Complex Matrix
This protocol is tailored for the trace-level quantification and confirmation of multiple brominated anilines in a challenging matrix, such as soil or wastewater. The use of mass spectrometry provides an unparalleled level of specificity.
Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS method validation.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
-
Column: A low-polarity capillary column such as a 5% diphenyl-95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is necessary to separate a mixture of brominated anilines. A typical program might be: start at 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.[17]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. For each brominated aniline, select at least three characteristic ions for quantification and qualification.
-
2. Sample Preparation:
-
Extraction:
-
Derivatization (Optional): Anilines can sometimes exhibit poor peak shape due to their basicity. Derivatization with an agent like acetic anhydride to form the corresponding acetanilide can improve chromatographic performance.
3. Validation Experiments:
-
Specificity: The primary evidence of specificity comes from the mass spectrum of the analyte. The retention time and the relative abundances of the characteristic ions in the sample must match those of a reference standard.
-
Linearity, Accuracy, Precision, LOD/LOQ, and Robustness: The principles are the same as for the HPLC method, but the acceptance criteria might be slightly wider for trace analysis in complex matrices (e.g., %RSD ≤ 15%). The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.
Conclusion: A Symbiotic Approach
While HPLC-UV offers a robust and high-throughput solution for routine quality control of known brominated anilines, GC-MS provides the specificity and sensitivity required for trace-level analysis and the identification of unknown impurities in complex matrices.[16][17] In a comprehensive drug development program, these techniques are not mutually exclusive but rather complementary. A validated HPLC method may be used for batch release testing, while a validated GC-MS method could be employed for in-depth impurity profiling and environmental monitoring.
The key to successful quantification of brominated anilines lies in a thorough understanding of the analytical challenges they present and the rigorous application of validation principles. By following the guidance of regulatory bodies and employing a scientific, risk-based approach to method development and validation, researchers can ensure the generation of reliable and defensible data.[9][21][22]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- Unnamed source. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Benchchem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- Scribd. (n.d.). Estimation of Aniline by Bromination Method.
- YouTube. (2025, September 27). Estimation of Aniline by bromination method l Chemistry practical l Back titration.
- eGyanKosh. (n.d.). EXPERIMENT 9 ESTIMATION OF AMINO GROUPS.
- Unnamed source. (2021, October 18).
- YouTube. (2021, August 14). Estimation of Aniline/Phenol by Bromination Method.
- U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. propharmagroup.com [propharmagroup.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. d-nb.info [d-nb.info]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. epa.gov [epa.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 22. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Mass Spectral Fragmentation Analysis of Isobutylaniline Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a frequent and critical challenge. Isobutylaniline isomers (2-, 3-, and 4-isobutylaniline), with their identical molecular formula (C₁₀H₁₅N) and molecular weight (149.23 g/mol ), present a classic analytical puzzle. While chromatographic techniques can often achieve separation, mass spectrometry (MS) offers a powerful, complementary tool for their differentiation based on distinct fragmentation patterns. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectral fragmentation of these isomers, grounded in fundamental principles of mass spectrometry and supported by experimental data for a related isomer.
The Challenge of Isomeric Differentiation
Isomers, by definition, share the same molecular formula and thus the same nominal mass, making them indistinguishable by a simple mass determination.[1] The key to their differentiation via mass spectrometry lies in the fragmentation of the molecular ion. Electron Ionization (EI), a "hard" ionization technique, imparts significant energy into the analyte molecule, causing it to fragment in specific ways that are dictated by its structure. The resulting fragmentation pattern in the mass spectrum serves as a molecular fingerprint. For aromatic compounds like isobutylaniline, fragmentation is often directed by the stable aromatic ring and the nature of the alkyl substituent.
Experimental Protocol: GC-MS Analysis
A typical experimental setup for the analysis of isobutylaniline isomers would involve Gas Chromatography-Mass Spectrometry (GC-MS), which provides both chromatographic separation and mass spectral data.
1. Sample Preparation:
-
Prepare individual 1 mg/mL stock solutions of 2-isobutylaniline, 3-isobutylaniline, and 4-isobutylaniline in a suitable solvent such as methanol or dichloromethane.
-
Prepare a mixed standard solution containing all three isomers at a concentration of 100 µg/mL each.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
Experimental Workflow Diagram
Caption: GC-MS workflow for the analysis of isobutylaniline isomers.
Comparative Fragmentation Analysis
The primary fragmentation pathway for alkylanilines under EI is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which results in the formation of a stable ion.[2] For isobutylaniline isomers, this leads to the loss of a propyl radical (C₃H₇•), resulting in a major fragment ion. However, the position of the isobutyl group on the aniline ring influences the relative abundance of other key fragment ions.
Predicted and Experimental Fragmentation Data
| m/z | Predicted Fragment (2-Isobutylaniline) | Predicted Fragment (3-Isobutylaniline) | Predicted Fragment (4-Isobutylaniline) | Experimental Fragment (4-Butylaniline)[3] | Proposed Structure of Fragment |
| 149 | [M]⁺• | [M]⁺• | [M]⁺• | [M]⁺• | Molecular Ion |
| 134 | [M - CH₃]⁺ | [M - CH₃]⁺ | [M - CH₃]⁺ | - | Loss of a methyl group |
| 106 | [M - C₃H₇]⁺ | [M - C₃H₇]⁺ | [M - C₃H₇]⁺ | [M - C₃H₇]⁺ | Benzylic cleavage product |
| 91 | - | - | - | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Discussion of Fragmentation Patterns
Molecular Ion (m/z 149): For all three isomers, a distinct molecular ion peak at m/z 149 is expected due to the stability of the aromatic ring.
Benzylic Cleavage (m/z 106): The most significant fragmentation for all isobutylaniline isomers is the benzylic cleavage, leading to the loss of a propyl radical (mass 43) and the formation of a resonance-stabilized aminobenzyl cation at m/z 106. This is predicted to be the base peak or a very abundant peak for all three isomers. The experimental data for the constitutional isomer, 4-butylaniline, confirms a prominent peak at m/z 106.[3]
Loss of a Methyl Group (m/z 134): Another common fragmentation pathway is the loss of a methyl radical (mass 15) from the isobutyl group, resulting in an ion at m/z 134. The stability of the resulting secondary carbocation suggests this will be a notable peak.
Tropylium Ion (m/z 91): In many alkylbenzenes, rearrangement to the highly stable tropylium ion (C₇H₇⁺) is a characteristic fragmentation pathway, producing a strong signal at m/z 91.[4][5] This is observed in the spectrum of 4-butylaniline. For the isobutylaniline isomers, the formation of a tropylium-like ion would involve more complex rearrangements and is expected to be less favorable, thus the peak at m/z 91 might be less intense or absent.
Phenyl Cation (m/z 77): Loss of the entire isobutyl group results in the formation of the phenyl cation at m/z 77. This peak is common in the mass spectra of many benzene derivatives.
Differentiating the Isomers
While the major fragment ions are predicted to be similar for all three isomers, the relative intensities of these ions are expected to differ, providing a basis for their differentiation.
-
4-Isobutylaniline: The para-substitution may lead to a more stable molecular ion and a cleaner fragmentation pattern, with the m/z 106 peak being exceptionally dominant.
-
2-Isobutylaniline: The ortho-position of the isobutyl group may lead to steric interactions that could influence fragmentation, potentially resulting in unique minor fragments or a different relative abundance of the major fragments compared to the 4-isomer.
-
3-Isobutylaniline: The meta-isomer is expected to have a fragmentation pattern that is broadly similar to the 4-isomer, but subtle differences in the relative intensities of the fragment ions, particularly those resulting from more complex rearrangements, may be observable.
Predicted Fragmentation Pathways
4-Isobutylaniline
Caption: Predicted fragmentation of 4-isobutylaniline.
2-Isobutylaniline
Caption: Predicted fragmentation of 2-isobutylaniline.
3-Isobutylaniline
Caption: Predicted fragmentation of 3-isobutylaniline.
Conclusion
The mass spectral fragmentation analysis of isobutylaniline isomers is a nuanced task that relies on a detailed examination of the relative abundances of key fragment ions. While the primary fragmentation pathways, such as benzylic cleavage, are common to all three isomers, the subtle differences in their mass spectra, influenced by the substitution pattern on the aromatic ring, can be exploited for their differentiation. This guide provides a framework for understanding and predicting these differences, which can be confirmed and quantified through careful experimental work using GC-MS. For unambiguous identification, especially in complex matrices, the use of reference standards for each isomer is indispensable.
References
- PubChem. (n.d.). 4-Butylaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Tert-Butylaniline. National Center for Biotechnology Information.
- Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS.
- PubChemLite. (n.d.). 4-butylaniline (C10H15N).
- NIST. (n.d.). Benzenamine, 4-butyl-. NIST Chemistry WebBook.
- Al-Hadedi, A. A. M., & Al-Amiery, A. A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4158.
- TMP Chem. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube.
- Dr. Ojaswi Ghadge. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge [Video]. YouTube.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Tropylium cation.
- NIST. (n.d.). 4-t-Butylbenzeneamine. NIST Chemistry WebBook.
- NIST. (n.d.). 4-sec-Butylaniline. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
- Avellano, F., Claramunt, R. M., Elguero, J., & Jagerovic, N. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid communications in mass spectrometry, 13(24), 2480–2488.
- Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- e-Content-Science. (2020, March 17). α-, β-, allylic, benzylic cleavage and McLaffertyre arrangement [Video]. YouTube.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
Sources
A Comparative Benchmarking Guide to 4-Bromo-N-isobutylaniline in Modern Synthetic Transformations
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis.[1] Halogenated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. Among these, 4-Bromo-N-isobutylaniline stands out as a highly practical and versatile intermediate.[2]
This guide provides an in-depth, objective comparison of this compound's performance in three indispensable synthetic transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will benchmark its reactivity against its iodo- and chloro-substituted counterparts, providing supporting experimental data and detailed protocols to inform your synthetic strategy.
The Fundamental Reactivity of Aryl Halides in Cross-Coupling
The efficacy of an aryl halide in palladium-catalyzed cross-coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3] A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate.
The bond dissociation energies follow a clear trend: C-I < C-Br < C-Cl < C-F .[1] This establishes a general reactivity order for halogenated anilines:
Iodoanilines > Bromoanilines > Chloroanilines [4]
While aryl iodides are the most reactive, often enabling milder reaction conditions, they can be more expensive and less stable.[4] Aryl chlorides are the most economical but their inertness necessitates more forceful conditions and highly specialized, often expensive, catalyst systems.[3][4] this compound, as an aryl bromide, occupies a strategic "sweet spot," offering a robust balance of high reactivity, stability, and cost-effectiveness.[4]
Caption: The strategic position of aryl bromides in synthesis.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forging carbon-carbon bonds between an aryl halide and an organoboron compound.[1][5] Its robustness and functional group tolerance make it a staple in complex molecule synthesis.
Aryl bromides are significantly more reactive than their chloro-analogs in this transformation.[5] While the electron-donating nature of the N-isobutylamino group on this compound might slightly temper its reactivity compared to an aryl bromide with an electron-withdrawing group, excellent yields are readily achievable, often with moderate heating.[6] Studies on the coupling of various aryl bromides have consistently shown high catalytic activity for both activated and deactivated substrates.[6][7][8]
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-isobutylaniline (analog) | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | ~95 |
| This compound | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90-95 |
| 4-Chloro-N-isobutylaniline (analog) | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | ~75 |
Note: Data is compiled from representative literature procedures on analogous substrates.[4][6][9][10] Yields are estimates for comparative purposes.
Causality Behind Experimental Choices
-
Catalyst System: For aryl bromides like this compound, a combination of a simple palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective.[4] This ligand facilitates the crucial oxidative addition and subsequent reductive elimination steps. For less reactive aryl chlorides, more specialized and potent ligands like XPhos are often required to achieve reasonable conversion.[11]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is essential.[9] Its role is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[12]
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[6]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for forming C-N bonds.[13] The reaction couples an aryl halide with a primary or secondary amine.
As a versatile substrate, this compound is an excellent candidate for this transformation. The reaction proceeds through a well-understood catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] The choice of ligand is critical to prevent side reactions like β-hydride elimination and to promote the desired C-N bond formation.[13]
Comparative Data: Buchwald-Hartwig Coupling with Morpholine
| Aryl Halide Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-isobutylaniline (analog) | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 80 | 8 | >95 |
| This compound | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 12-18 | ~92 |
| 4-Chloro-N-isobutylaniline (analog) | Pd₂(dba)₃ (2) / RuPhos (4) | LiHMDS | Dioxane | 110 | 24 | ~80 |
Note: Data is compiled from representative literature procedures on analogous substrates.[4][14][15][16] Yields are estimates for comparative purposes.
Causality Behind Experimental Choices
-
Catalyst System: The development of sterically hindered, electron-rich phosphine ligands has been paramount to the success of this reaction. Ligands like XPhos and RuPhos are designed to accelerate the rate-limiting reductive elimination step, which forms the C-N bond.[4][17] These ligands are effective for a broad range of aryl bromides and are often necessary for challenging aryl chlorides.[18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine bound to the palladium complex, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice for this purpose due to its high basicity and steric bulk, which prevents it from acting as a competing nucleophile.[4]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[4][14]
Caption: Workflow for selecting the optimal aryl halide.
Performance in Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][20] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals. The reaction typically employs a dual-catalyst system of palladium and copper(I).[21]
The established reactivity trend of I > Br > Cl is particularly pronounced in the Sonogashira coupling.[1] Iodoanilines are highly reactive and can often be coupled at room temperature, whereas bromoanilines like this compound require heating to achieve good conversion.[1] Chloroanilines are generally poor substrates for this reaction and often result in low yields.[22] A potential challenge with aniline substrates is the coordination of the nitrogen's lone pair to the catalyst, which can cause inhibition; this may require careful optimization of reaction conditions.[23]
Comparative Data: Sonogashira Coupling with Phenylacetylene
| Aryl Halide Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-isobutylaniline (analog) | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 25 (RT) | 6 | ~95 |
| This compound | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF | 65 | 12 | ~85 |
| 4-Chloro-N-isobutylaniline (analog) | Pd(PPh₃)₂Cl₂ (5) / CuI (10) | i-Pr₂NH | DMF | 100 | 24 | <40 |
Note: Data is compiled from representative literature procedures on analogous substrates.[1][24][25][26] Yields are estimates for comparative purposes.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira system uses a palladium(0) source, often Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[24] The palladium complex undergoes oxidative addition with the aryl halide, while the copper acetylide, formed in situ, participates in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose. It deprotonates the terminal alkyne to form the reactive acetylide and also acts as a solvent and scavenger for the hydrogen halide byproduct.[24]
-
Conditions: To prevent the homocoupling of the alkyne (Glaser coupling), which is catalyzed by copper, the reaction is typically run under inert (nitrogen or argon) and anhydrous conditions.[21]
Detailed Experimental Protocols
The following are generalized, representative protocols. Optimization for specific substrates may be required.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (2.0 mmol), Toluene (5 mL), Water (0.5 mL).[4]
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), Sodium tert-butoxide (NaOtBu) (1.4 mmol), Anhydrous Toluene (5 mL).[4]
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound and morpholine, followed by anhydrous toluene.
-
Seal the tube and heat the mixture to 100°C for 12-18 hours, monitoring by TLC.
-
After cooling, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
-
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials: this compound (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.05 mmol), Anhydrous THF (5 mL), Triethylamine (Et₃N) (3.0 mmol).[24]
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Seal the tube and heat the reaction mixture to 65°C for 12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the solution with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[24]
-
Conclusion
This compound demonstrates exceptional utility across the most important palladium-catalyzed cross-coupling reactions in modern organic synthesis. Its performance profile establishes it as a superior choice for many applications. It circumvents the high cost and potential instability of aryl iodides while providing significantly greater reactivity than aryl chlorides, which often require more demanding and expensive catalytic systems. This balance of reactivity, stability, and cost-effectiveness solidifies this compound's role as a versatile and indispensable building block for researchers in the pharmaceutical and materials science industries.
References
- BenchChem. (n.d.). reactivity comparison of halogenated anilines in cross-coupling.
- ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted....
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
- National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- BenchChem. (n.d.). A Comparative Guide to Alternatives for 4-Iodobenzylamine in Organic Synthesis.
- National Institutes of Health (NIH). (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various....
- RSC Publishing. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). State‐of‐the‐art Pd and Ni catalyst systems for the cross‐coupling of....
- National Institutes of Health (NIH). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF.
- BenchChem. (n.d.). This compound|CAS 195968-92-4.
- BenchChem. (n.d.). troubleshooting poor yields in Sonogashira reactions with halogenated anilines.
- National Institutes of Health (NIH). (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (2025). (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Brominated Diphenylamines Using X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and biological activity. This is particularly true for halogenated compounds like Brominated Diphenylamines (BDAs), a class of molecules with significance ranging from flame retardants to potential pharmaceutical scaffolds. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for obtaining a complete, high-resolution atomic map.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural characterization of BDAs. Moving beyond a simple recitation of protocols, we will explore the underlying principles and causalities that inform experimental design, empowering you to make strategic decisions in your own structural elucidation workflows.
Why X-ray Crystallography is the Gold Standard for BDAs
X-ray crystallography is an analytical technique that provides the precise location of atoms in a crystalline solid by interpreting the diffraction pattern of an X-ray beam scattered by the electrons of the atoms.[1] For brominated compounds like BDAs, this method is exceptionally powerful for several reasons:
-
Unambiguous 3D Structure: Unlike spectroscopic methods that infer connectivity, crystallography provides a direct visualization of the molecular structure, including precise bond lengths, bond angles, and torsional angles.[2]
-
Absolute Configuration: For chiral molecules, X-ray crystallography is the primary method for determining the absolute configuration (the specific R/S arrangement of atoms) without ambiguity.[2] This is often crucial in drug development where enantiomers can have vastly different biological effects.
-
Heavy Atom Advantage: The presence of bromine, a relatively electron-dense "heavy" atom, is advantageous. It scatters X-rays strongly, which can simplify the process of solving the "phase problem"—a critical step in translating diffraction data into an electron density map and, ultimately, the molecular structure.
-
Intermolecular Insights: The resulting crystal structure reveals not just the molecule itself, but also how molecules pack together in the solid state. This provides invaluable information on intermolecular interactions like hydrogen bonding and halogen bonding, which are key to understanding crystal packing and can influence physical properties like solubility.[3]
Comparative Analysis: Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method, other techniques provide complementary and often more rapidly acquired information. The choice of technique depends on the specific question being asked.
| Technique | Information Provided | Advantages | Limitations | Best Suited For |
| Single-Crystal X-ray Crystallography | Complete 3D molecular structure, bond lengths/angles, absolute configuration, intermolecular interactions.[1][2] | Unambiguous and high-resolution results; the "gold standard" for structural proof.[4] | Requires a suitable, high-quality single crystal, which can be a significant bottleneck.[2][5] | Definitive structure determination, resolving stereochemistry, understanding solid-state packing. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D/2D NMR), dynamic information, and structure in solution.[6] | Provides data on the molecule in a physiologically relevant solution state; no crystallization needed.[7][8] | Structure determination is less precise than crystallography; can be complex for large molecules; does not directly determine absolute configuration. | Confirming connectivity, studying molecular dynamics and flexibility in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and fragmentation patterns.[9] | Extremely high sensitivity; requires very little sample; can be coupled to chromatography for mixture analysis.[10] | Provides no information on 3D structure, stereochemistry, or atomic connectivity.[9] | Confirming molecular formula, identifying unknown compounds in a mixture, assessing sample purity. |
| FT-IR / Raman Spectroscopy | Presence of specific functional groups and vibrational modes within the molecule.[11] | Fast, non-destructive, and can provide quick confirmation of synthesis success. | Provides limited information on the overall molecular structure and no stereochemical data. | Rapidly confirming the presence of key functional groups (e.g., N-H, C-Br bonds). |
The X-ray Crystallography Workflow: A Practical Guide
The journey from a powdered BDA sample to a fully refined crystal structure is a multi-step process where success in the initial stages is critical. The primary challenge for small organic molecules like BDAs is often not the diffraction experiment itself, but obtaining a crystal suitable for analysis.[5]
Workflow Overview
The following diagram outlines the major stages of a successful single-crystal X-ray diffraction experiment.
Caption: High-level workflow for BDA structural elucidation via X-ray crystallography.
Part 1: The Crystallization Bottleneck
Growing diffraction-quality crystals is often more of an art than a science, requiring patience and systematic experimentation. The goal is to bring a supersaturated solution of your highly pure compound to a state of minimum solubility very slowly.[2]
Protocol: Crystallization Screening
-
Assess Purity: Start with the highest purity material possible (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction.
-
Solubility Testing: Test the solubility of your BDA in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, acetonitrile) to identify "good" solvents (high solubility) and "poor" solvents (low solubility).
-
Select a Technique: Based on the solubility profile and the amount of material available, choose one or more crystallization techniques to screen.
Common Crystallization Techniques for Small Molecules
| Technique | Description | Protocol |
| Slow Evaporation | The simplest method. A solution of the BDA is allowed to evaporate slowly, gradually increasing the concentration until crystals form.[12] | 1. Dissolve the BDA in a suitable "good" solvent to near saturation. 2. Filter the solution to remove any particulate matter. 3. Place the solution in a small vial. 4. Cover the vial with a cap or parafilm with a few small holes poked in it to slow the rate of evaporation. 5. Leave undisturbed in a vibration-free location. |
| Vapor Diffusion | An anti-solvent (a "poor" solvent in which the BDA is insoluble) slowly diffuses into a solution of the BDA, causing it to precipitate and crystallize.[12] | 1. Dissolve the BDA in a small amount of a "good" solvent in a small, open vial. 2. Place this small vial inside a larger, sealed jar that contains a reservoir of the "poor" anti-solvent. 3. The anti-solvent vapor will slowly diffuse into the BDA solution, inducing crystallization. |
| Liquid-Liquid Diffusion | A solution of the BDA is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[13] | 1. Dissolve the BDA in a "good," dense solvent and place it in the bottom of a narrow tube or vial. 2. Carefully layer a less dense, miscible "poor" solvent on top. 3. Avoid disturbing the interface. Crystals will grow over time as the solvents diffuse into one another. |
The following decision tree can guide your choice of crystallization method.
Caption: Decision tree for selecting a primary crystallization technique for BDAs.
Part 2: From Crystal to Final Structure
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the X-ray diffraction experiment can proceed.
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[14]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.
-
Structure Solution: The processed data is used to solve the phase problem, generating an initial electron density map. For BDAs, the heavy bromine atom often allows for straightforward solution using methods like the Patterson method.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit.[14]
-
Validation: The final structure is rigorously checked for geometric and crystallographic consistency. Key metrics like the R-factor (R1) and Goodness-of-Fit (GooF) are assessed. An R1 value below 0.05 (5%) is generally considered excellent for small molecules.
Conclusion
For the definitive structural elucidation of brominated diphenylamines, single-crystal X-ray crystallography is the undisputed method of choice. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, absolute stereochemistry, and key intermolecular interactions. While techniques like NMR and mass spectrometry offer valuable and complementary data regarding solution-state dynamics and molecular formula, they cannot replace the unambiguous structural proof provided by a high-quality crystallographic experiment. The primary challenge remains the growth of suitable single crystals, a process that demands high sample purity and systematic screening of crystallization conditions. By understanding the principles behind each step of the workflow, from crystallization to data refinement, researchers can strategically navigate the path to a complete and publishable molecular structure.
References
- Anonymous (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. National Institutes of Health.
- Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- Anonymous (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Source not specified.
- Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
- Anonymous (2023). A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES. ResearchGate.
- Anonymous (n.d.). Advances in X-Ray Diffraction. ResearchGate.
- Anonymous (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. National Institutes of Health.
- Mary, Y. S., & Balachandran, V. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed.
- Anonymous (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- Anonymous (2023). Recent developments in X-ray diffraction/scattering computed tomography for materials science. Philosophical Transactions of the Royal Society A.
- Anonymous (2025). Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. Polybrominated Diphenylethers. ResearchGate.
- Al-Majid, A. M., El-Azab, A. S., El-Sayed, N. N. E., Al-Omaimi, A. M. N., El-Gamal, K. M., Hassan, G. S., ... & Barakat, A. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI.
- Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography. University Medical School of Debrecen.
- Anonymous (n.d.). crystallization of small molecules. Source not specified.
- Martin, G. E. (n.d.). X-Ray Crystallography of Chemical Compounds. National Institutes of Health.
- Anonymous (n.d.). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. PubMed Central.
- Anonymous (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
- Anonymous (2025). Crystallization techniques for small molecules compounds: a review. ResearchGate.
- Salih, N., & Puolamaa, M. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Source not specified.
- Anonymous (n.d.). Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. ResearchGate.
- Mondal, B., & Ram, S. (2019). Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films. MDPI.
- Anonymous (n.d.). Guide for crystallization. Source not specified.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- Dirtu, A. C., & Covaci, A. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- Anonymous (2025). Brominated boron dipyrrins: Synthesis, structure, spectral and electrochemical properties. ResearchGate.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. people.bu.edu [people.bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. unifr.ch [unifr.ch]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Predicting Aniline Reactivity: A Comparative Analysis of Computational Models
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in modern chemistry, pivotal in synthesizing a vast array of pharmaceuticals, agrochemicals, and materials. Their reactivity, however, is a double-edged sword. While essential for building molecular complexity, it also governs their metabolic fate and potential toxicity. Predicting this reactivity is therefore not merely an academic exercise but a critical step in designing safer, more effective molecules. This guide provides an in-depth comparative analysis of the primary computational models used to predict aniline reactivity, offering field-proven insights into their underlying principles, practical applications, and inherent limitations.
The Landscape of Predictive Models: Three Pillars of Computational Chemistry
The prediction of chemical reactivity has evolved from empirical rules to sophisticated, data-driven approaches. For a molecule like aniline, where the interplay of the aromatic ring and the amino group dictates its behavior, three classes of computational models stand out: Quantitative Structure-Activity Relationship (QSAR) models, quantum mechanics-based methods like Density Functional Theory (DFT), and the rapidly emerging field of Machine Learning (ML). Each offers a unique lens through which to view and predict aniline's chemical destiny.
Quantitative Structure-Activity Relationship (QSAR): The Power of Correlation
QSAR models operate on the principle that the biological activity or chemical reactivity of a compound is directly related to its molecular structure. By identifying and quantifying specific molecular features, or "descriptors," we can build statistical models that predict the properties of untested molecules.
Causality and Experimental Choices: For anilines, QSAR has proven particularly effective in predicting toxicity and biodegradability.[1] The choice of descriptors is paramount. Early models relied heavily on hydrophobicity (logP) to predict toxicity, while electronic and steric parameters were found to be more critical for modeling biodegradation.[1] Modern QSAR studies for anilines often employ a wider range of descriptors, including those derived from quantum chemical calculations, to capture more subtle electronic effects that govern reactivity.[2][3] For instance, the energy of the lowest unoccupied molecular orbital (ELUMO) has been successfully correlated with the toxicity of chlorinated anilines.[4]
Self-Validating Systems: A robust QSAR model must be rigorously validated to ensure its predictive power is not a statistical artifact. This involves internal validation (e.g., cross-validation) and, crucially, external validation with a set of compounds not used in model training. This process defines the model's "applicability domain"—the chemical space in which its predictions can be trusted.
-
Data Curation: Assemble a dataset of aniline derivatives with experimentally determined toxicity values (e.g., IC50). Ensure data consistency and quality.
-
Structure Preparation: Generate 2D or 3D structures for all molecules and optimize their geometries.
-
Descriptor Calculation: Compute a range of molecular descriptors. These can include:
-
Constitutional: Molecular weight, atom counts.
-
Topological: Connectivity indices.
-
Physicochemical: LogP (hydrophobicity), molar refractivity.
-
Quantum Chemical: HOMO/LUMO energies, Mulliken charges.
-
-
Model Development: Using statistical methods like Partial Least Squares (PLS) regression, build a mathematical equation linking the most relevant descriptors to toxicity.[2][3]
-
Rigorous Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation to assess the model's internal robustness.
-
External Validation: Test the model's predictive performance on an independent set of anilines.
-
-
Applicability Domain Definition: Define the boundaries of the model based on the range of descriptor values in the training set.
Caption: Workflow for developing a predictive QSAR model.
Density Functional Theory (DFT): A First-Principles Approach to Reactivity
When a deep, mechanistic understanding is required, quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are the tools of choice. DFT calculations solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which its energy, structure, and a host of electronic properties can be derived.[5]
Causality and Experimental Choices: DFT allows us to move beyond correlation and investigate the "why" behind aniline's reactivity. It is used to model entire reaction pathways, identifying transition states and reaction intermediates.[6][7] For example, DFT studies on the chlorination of aniline have confirmed that the reaction's orientation (ortho, meta, or para) depends on the stability of the Wheland intermediate.[7] This level of detail is invaluable for understanding reaction mechanisms, predicting regioselectivity, and designing catalysts.[8][9] Key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are readily calculated, providing direct insight into a molecule's susceptibility to electrophilic or nucleophilic attack.[10][11]
Self-Validating Systems: The trustworthiness of DFT calculations hinges on the choice of functional and basis set.[12] A common practice is to calibrate the chosen computational level by comparing calculated properties (e.g., bond dissociation energies, enthalpies of formation) with known experimental data for aniline or closely related molecules.[8][13] A good match between computed and experimental values provides confidence in the model's ability to predict properties for unknown systems.
-
Input Preparation: Build the 3D structures of the aniline derivative and all other reactants.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the reactants using a suitable functional and basis set (e.g., B3LYP/6-311++G(3df,2p)).[10][14]
-
Transition State (TS) Search: Locate the transition state structure connecting reactants to products. This is a critical step that identifies the energy barrier of the reaction.
-
Frequency Calculation: Perform frequency calculations on all optimized structures (reactants, products, and transition states). A true minimum energy structure will have all positive frequencies, while a transition state will have exactly one imaginary frequency.
-
Reaction Pathway Confirmation: Use an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the desired reactants and products.
-
Energy Profile Analysis: Calculate the relative energies of all species to construct a potential energy surface, revealing the reaction's activation energy and overall thermodynamics.[14]
Caption: A typical DFT workflow for reaction mechanism analysis.
Machine Learning (ML): The Data-Driven Revolution
Machine learning models represent a paradigm shift, moving from explicit physical rules or statistical correlations to learning complex patterns directly from large datasets of chemical reactions.[15] These models can predict reaction outcomes, identify reactive sites, and even suggest optimal reaction conditions.[16][17]
Self-Validating Systems: The primary challenge and validation step for ML models is preventing overfitting and ensuring they can generalize to new, unseen chemistry. A simple random split of data into training and test sets can be overly optimistic.[18] A more rigorous approach is a time-based split, where the model is trained on reactions published up to a certain year and tested on reactions published later. This mimics the real-world scenario of predicting novel chemistry and provides a more honest assessment of the model's performance.[18]
-
Dataset Acquisition: Collect a large dataset of chemical reactions involving anilines from sources like chemical patents or databases.
-
Data Cleaning & Preprocessing: Standardize the reaction data into a machine-readable format (e.g., reaction SMILES). Remove duplicates and invalid entries.
-
Data Splitting: Divide the dataset into training, validation, and test sets. Employ a time-based or scaffold-based split for a more robust evaluation.
-
Model Training: Train a suitable machine learning architecture (e.g., a Transformer-based model) on the training dataset to learn the mapping from reactants to products.[18]
-
Hyperparameter Tuning: Use the validation set to optimize the model's hyperparameters.
-
Performance Evaluation: Assess the final model's accuracy on the held-out test set. The primary metric is often top-1 accuracy (the correct product being the model's first prediction).
-
Inference: Use the trained model to predict the outcomes of new reactions involving aniline derivatives.
Caption: General workflow for ML-based reaction prediction.
At a Glance: A Comparative Summary
The choice of computational model is dictated by the specific research question, available resources, and desired level of detail. The table below summarizes the key characteristics of each approach.
| Feature | QSAR Models | Density Functional Theory (DFT) | Machine Learning (ML) Models |
| Core Principle | Statistical correlation between structure and reactivity/activity. | First-principles calculation of electronic structure based on quantum mechanics. | Data-driven pattern recognition from large reaction datasets. |
| Input Data | Molecular descriptors and experimental activity data for a set of anilines. | 3D molecular structure of reactants, products, and transition states. | Large, curated datasets of chemical reactions (e.g., in SMILES format). |
| Primary Output | Predicted activity/toxicity (e.g., IC50) for new anilines. | Reaction energies, activation barriers, reaction mechanisms, electronic properties. | Predicted reaction products, yields, or optimal conditions. |
| Strengths | Computationally inexpensive, high-throughput screening capabilities. | High accuracy, provides deep mechanistic insight, broadly applicable. | Can discover novel patterns, high accuracy with sufficient data, automates prediction. |
| Limitations | Limited by applicability domain, requires existing data, less mechanistic insight. | Computationally expensive, requires significant user expertise. | Highly dependent on data quality and quantity, can be a "black box". |
| Typical Use Case | Rapidly screen a virtual library of aniline derivatives for potential toxicity.[1][2] | Elucidate the detailed mechanism of a specific synthetic reaction involving aniline.[6][8] | Predict the likely outcome of a novel aniline reaction in a high-throughput manner.[16][20] |
Conclusion and Future Outlook
The prediction of aniline reactivity is a mature field with a diverse and powerful computational toolkit. QSAR models remain indispensable for rapid, large-scale screening, particularly in toxicology and early-stage drug discovery. Density Functional Theory is the gold standard for gaining a fundamental, mechanistic understanding of specific reactions, guiding catalyst design and reaction optimization. The newest entrants, Machine Learning models , are revolutionizing the field by leveraging vast data resources to achieve high-throughput reaction prediction with ever-increasing accuracy.[20]
The future lies in the synergy of these approaches. Hybrid models that use high-quality DFT-calculated descriptors to train more physically-informed and accurate machine learning models are a promising frontier. By understanding the strengths and limitations of each computational pillar, researchers can select the optimal tool to accelerate the design of next-generation pharmaceuticals and materials, transforming our ability to harness the rich chemistry of the aniline scaffold safely and efficiently.
References
- Kayala, M. A., & Baldi, P. (2012). A Machine Learning Approach to Predict Chemical Reactions. arXiv preprint arXiv:1207.1829.
- Gombar, V. K., & Enslein, K. (1997). Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols. Chemosphere, 34(2), 429-446. [Link]
- Applied Clinical Trials Online. (2024). Cambridge Researchers Develop New Machine Learning Platform to Predict Chemical Reactions. Applied Clinical Trials Online. [Link]
- Al-Zoubi, R. M., et al. (2023). Chemical Reaction Prediction using Machine Learning. Research Journal of Pharmacy and Technology, 16(1), 355-359. [Link]
- Hewitt, M., et al. (2007). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Xenobiotica, 37(4), 389-406. [Link]
- MIT News. (2025). A new generative AI approach to predicting chemical reactions. MIT News. [Link]
- Ndassa, I. M., Volatron, F., & Silvi, B. (2016). Modelization of Reaction Mechanism of Chlorination of Aniline: A DFT (Density Functional Theory) Study. Semantic Scholar. [Link]
- Wang, J. (2023). Providing accurate chemical reactivity prediction with ML models. YouTube. [Link]
- Al-Terkawi, A. A., Al-Zoubi, R. M., & Al-Masri, M. R. (2017). Toward a More Rational Design of the Direct Synthesis of Aniline: A Density Functional Theory Study. ACS Omega, 2(10), 6649-6659. [Link]
- Enoch, S. J., et al. (2008). Modeling skin sensitization potential of mechanistically hard-to-be-classified aniline and phenol compounds with quantum mechanistic properties. Chemical Research in Toxicology, 21(4), 897-905. [Link]
- Ndassa, I. M., Volatron, F., & Silvi, B. (2016). Modelization of Reaction Mechanism of Chlorination of Anilin. Trade Science Inc. [Link]
- Jha, P. K., et al. (2020). From Neutral Aniline to Aniline Trication: A Computational and Experimental Study. The Journal of Physical Chemistry A, 124(18), 3583-3593. [Link]
- Ndassa, I. M., Volatron, F., & Silvi, B. (2016). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY.
- Margabandu, R., & Subramani, K. (2010). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. International Journal of ChemTech Research, 2(3), 1507-1513. [Link]
- Seth, A., & Roy, K. (2020). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors.
- Jha, P. K., et al. (2020). From Neutral Aniline to Aniline Trication: A Computational and Experimental Study.
- Ribeiro da Silva, M. A. V., Gomes, J. R. B., & Ferreira, A. I. M. C. L. (2005). Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. The Journal of Physical Chemistry B, 109(27), 13356-13364. [Link]
- Hakem, I. F., et al. (2017). DFT calculations of Energies and thermodynamics parameters of Aniline sorption on Montmorillonite surface (MMTs). Algerian Journal of Environmental Science and Technology, 3(2), 1-7. [Link]
- Smith, B. J., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919-6925. [Link]
- Seth, A., & Roy, K. (2020). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors.
- Nguyen, T. L., et al. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Molecules, 29(11), 2511. [Link]
- van der Veen, M. A., et al. (2023). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. Langmuir, 39(12), 4477-4485. [Link]
- Mahmoud, A. R. (2025). Computational Chemistry Models for Predicting Organic Reactivity.
- Veawab, A., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Molecules, 28(19), 6825. [Link]
- van der Veen, M. A., et al. (2023). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. PMC. [Link]
- Yang, Y., et al. (2017). Chemical and Molecular Descriptors for the Reactivity of Amines with CO2.
- Nikolova, V., & Tsenkova, R. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Molecules, 27(5), 1656. [Link]
- Yang, Y., et al. (2017). Computational Modeling and Simulation of CO2 Capture by Aqueous Amines. Chemical Reviews, 117(14), 9556-9624. [Link]
- Wang, X., et al. (2014). Evaluation on joint toxicity of chlorinated anilines and cadmium to Photobacterium phosphoreum and QSAR analysis.
- Tsybizova, A., et al. (2018). DFT theoretical studies of anions of aniline and its several derivatives.
- Ortiz, A. A., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Polymers, 12(11), 2548. [Link]
- Thakkar, A., et al. (2022). Challenging reaction prediction models to generalize to novel chemistry. arXiv preprint arXiv:2210.06541. [Link]
Sources
- 1. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation on joint toxicity of chlorinated anilines and cadmium to Photobacterium phosphoreum and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modelization of Reaction Mechanism of Chlorination of Aniline: A DFT (Density Functional Theory) Study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. rjptonline.org [rjptonline.org]
- 16. proceedings.neurips.cc [proceedings.neurips.cc]
- 17. youtube.com [youtube.com]
- 18. Challenging reaction prediction models to generalize to novel chemistry [arxiv.org]
- 19. A new generative AI approach to predicting chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N-isobutylaniline
Understanding the Compound: Hazard Profile of 4-Bromo-N-isobutylaniline
This compound (CAS No. 195968-92-4) is a halogenated aromatic amine. Its proper handling and disposal are dictated by its chemical structure. The presence of a bromine atom classifies it as a halogenated organic compound , subjecting it to specific waste disposal regulations under the Environmental Protection Agency (EPA)[1][2][3]. Furthermore, as a derivative of aniline, it is prudent to assume it shares toxicological characteristics with other anilines, which are known for their potential effects on the blood (methemoglobinemia) and are classified by the EPA as probable human carcinogens (Group B2)[4][5].
Safety data for closely related compounds, such as 4-bromo-N,N-dimethylaniline and 4-bromoaniline, indicate that this class of chemicals is typically harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation[6][7]. Therefore, all handling and disposal procedures must be executed with the assumption that this compound presents similar hazards.
| Property | Value / Guideline | Source(s) |
| Chemical Classification | Halogenated Organic Compound | [1][2] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation | [6][7] |
| Potential Chronic Hazards | Suspected Carcinogen, Target Organ Damage (Blood) | [4][5] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [2][8] |
| Incompatible Materials | Strong Oxidizing Agents, Acids, Acid Chlorides | [4][9] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat | [6][8] |
Immediate Safety Protocols: PPE and Spill Management
Before initiating any process that involves this compound, a thorough understanding of immediate safety measures is critical. This preparedness is the foundation of a self-validating safety system in the laboratory.
2.1. Personal Protective Equipment (PPE)
A fundamental principle of chemical safety is to establish a barrier between the researcher and the potential hazard.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Body Protection: A lab coat must be worn to protect skin and clothing.
2.2. Emergency Spill Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert colleagues and evacuate non-essential personnel from the affected area[8].
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: Use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder to contain the spill. Do not use combustible materials like paper towels as the primary absorbent[10].
-
Collect: Using non-sparking tools, carefully collect the absorbed material and contaminated soil into a suitable, sealable, and clearly labeled container for hazardous waste[10].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Prevent Entry into Waterways: Do not allow the chemical or cleanup materials to enter drains or sewer systems[8][11].
The Core Disposal Workflow: Segregation and Collection
The cornerstone of proper chemical waste management is rigorous segregation. Because of its chemical structure, this compound must be treated as halogenated organic waste .
Why the Segregation? Halogenated organic compounds produce acidic and highly corrosive gases (such as hydrogen bromide) during incineration. Waste incinerators must be equipped with specialized "scrubbers" to neutralize these gases[8]. Mixing halogenated waste with non-halogenated waste unnecessarily complicates the disposal process and increases costs, as the entire volume must then be treated as the more hazardous category[12].
3.1. Step-by-Step Collection Protocol
-
Select the Correct Waste Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Liquids." The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[13].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations[13]. A list of all components and their approximate concentrations must be maintained on the container's label or an attached waste profile sheet[2].
-
Collection:
-
Liquid Waste: Carefully transfer waste this compound and solvent rinses (e.g., from reaction flasks) into the designated halogenated waste container.
-
Solid Waste: Contaminated solid materials (e.g., gloves, absorbent pads, silica gel) must be collected in a separate, clearly labeled container for "Halogenated Solid Waste."
-
-
Storage: Keep waste containers securely closed except when adding waste[13]. Store them in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[10].
Final Disposal Pathway: From Lab to Destruction
The ultimate fate of this compound waste is destruction via a licensed hazardous waste disposal facility. Your institution's Environmental Health and Safety (EHS) office manages this process.
4.1. The Disposal Decision Tree
The following diagram illustrates the logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
4.2. Regulatory Context
The disposal of halogenated organic compounds is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). Specifically, Title 40, Part 268 of the Code of Federal Regulations (40 CFR § 268) outlines the land disposal restrictions for these substances, effectively mandating treatment (such as incineration) to reduce their toxicity before final disposal[1][3]. Adherence to the procedures in this guide will ensure compliance with these federal regulations.
By understanding and implementing these scientifically-grounded procedures, you contribute to a safer research environment, protect our ecosystem, and uphold the integrity of your institution's scientific and safety standards.
References
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- ResearchGate. (2021). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE.
- National Institutes of Health (NIH). (n.d.). Direct Deaminative Functionalization.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- CyberLeninka. (n.d.). Bromination of aromatic amines.
- Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst.
- National Council of Educational Research and Training (NCERT). (n.d.). Amines.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- U.S. Environmental Protection Agency (EPA). (n.d.). Aniline.
- U.S. Environmental Protection Agency (EPA). (n.d.). US EPA, OPPT Chemical Fact Sheets: Aniline Fact Sheet: Support Document.
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
- U.S. Environmental Protection Agency (EPA). (2025). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC).
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-N-isobutylaniline
As researchers dedicated to advancing drug development, our work inherently involves handling novel and potent chemical entities. 4-Bromo-N-isobutylaniline, a substituted aniline, requires a handling protocol grounded in a conservative and proactive safety culture. While specific toxicological data for this compound is limited, its structural similarity to other bromo-anilines and the parent aniline molecule provides a clear rationale for implementing stringent protective measures. Aniline and its derivatives are well-documented for their toxicity, particularly their ability to be readily absorbed through the skin, leading to systemic effects[1][2]. Therefore, this guide is built on the principle of minimizing all potential routes of exposure—dermal, ocular, and respiratory—by treating this compound with the caution it warrants.
Hazard Profile: An Evidence-Based Assessment
Due to the absence of a complete, peer-reviewed toxicological profile for this compound, we must infer its likely hazards from closely related structures. Safety Data Sheets for compounds like 4-Bromo-N,N-dimethylaniline and 4-Bromoaniline consistently indicate a similar hazard profile[3][4][5]. This analog-based approach is a cornerstone of laboratory safety for new chemical entities.
The anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below[6].
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | ❗ |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | ❗ |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | ❗ |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | ❗ |
Core Directive 1: Dermal Protection—An Impermeable Barrier
The primary route of exposure for aniline compounds is dermal absorption[2]. Consequently, robust skin protection is the most critical component of your PPE ensemble.
Hand Protection (Gloves): The selection of appropriate glove material is paramount. While nitrile gloves are common in laboratories, they offer insufficient protection against aniline and should not be used for anything beyond incidental contact[7].
-
Primary Recommendation: Use gloves made of Butyl rubber or Viton® . These materials have demonstrated superior resistance to aniline permeation[7].
-
For Short-Duration Tasks: For tasks involving minimal contact, double-gloving with a thicker (e.g., >8 mil) nitrile glove as the outer layer and a suitable inner glove may be acceptable. However, the outer glove must be removed and disposed of immediately upon any suspected contact.
-
Inspection is Mandatory: Always inspect gloves for tears, pinholes, or signs of degradation before use[8][9]. Dispose of contaminated gloves in accordance with institutional hazardous waste protocols and thoroughly wash your hands after removal[9].
Body Protection: A standard cotton lab coat is insufficient.
-
Minimum Requirement: A chemically resistant, flame-retardant lab coat or apron worn over long pants and fully enclosed shoes[8].
-
High-Risk Operations: For tasks with a significant splash hazard, such as transfers of large volumes or reactions under pressure, a chemically impermeable suit is required.
Core Directive 2: Eye and Face Protection
This compound is expected to be a serious eye irritant[4][5].
-
Minimum Requirement: Tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory at all times[8].
-
Splash Hazard: When handling solutions or performing tasks that could generate splashes, a full-face shield must be worn in addition to safety goggles.
Core Directive 3: Respiratory Protection
Given the compound's likely toxicity if inhaled, engineering controls are the first and most important line of defense.
-
Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent the escape of dust or vapors[1].
-
Secondary Control (Respirator): In the rare event that engineering controls are not feasible or during a significant spill, respiratory protection is required. Use a NIOSH-approved respirator equipped with organic vapor/acid gas/particulate cartridges (e.g., OV/AG/P99 or ABEK-P2)[9]. Personnel must be medically cleared and fit-tested to wear a respirator[7].
Operational Plans: From Preparation to Disposal
A proactive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
PPE Selection and Safe Handling Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE and engineering controls.
Caption: PPE Selection and Safe Handling Workflow.
Protocol 1: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Outer Garments: Put on closed-toe shoes, long pants, and a lab coat. If required, don a chemical apron or suit.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye Protection: Put on safety goggles.
-
Gloves: Put on inner gloves (if double-gloving), followed by the outer, chemically resistant gloves (e.g., Butyl). Ensure glove cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove the outer gloves using a glove-to-glove technique, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Outer Garments: Remove the chemical apron or suit without touching the outside.
-
Eye/Face Protection: Remove the face shield (if used), followed by goggles, from the back.
-
Lab Coat: Remove the lab coat, turning it inside out.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the inner gloves (if used) and dispose of them.
-
Hygiene: Wash hands and forearms thoroughly with soap and water[8].
Protocol 2: Spill and Disposal Plan
Spill Response:
-
Evacuate and Alert: Immediately alert colleagues and evacuate the immediate area. Secure the entrance[2].
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
PPE: Don the appropriate PPE as described above, including respiratory protection.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials[2]. For solid spills, carefully sweep up the material to avoid creating dust[10].
-
Collect: Place the absorbed material or swept powder into a labeled, sealed container for hazardous waste[10].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Waste Disposal:
-
Chemical Waste: All unused this compound and reaction waste must be disposed of as hazardous chemical waste according to local and institutional regulations. Do not discharge to the environment[8].
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and absorbent pads, that has come into contact with the chemical must be collected in a sealed, labeled hazardous waste container for disposal[10].
By adhering to these stringent protocols, you build a framework of safety that protects not only yourself but your entire research team, ensuring that your work can proceed with confidence and integrity.
References
- Echemi. (2019). This compound SDS, 195968-92-4 Safety Data Sheets.
- Capot Chemical. (n.d.). MSDS of 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE.
- Alfa Aesar. (2025). SAFETY DATA SHEET: 4-Bromoaniline.
- University of California, Los Angeles. (n.d.). Standard Operating Procedure: Aniline.
- Washington State University. (n.d.). Standard Operating Procedure for Aniline.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
- University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS).
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. nj.gov [nj.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
